Bromoxynil butyrate
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,6-dibromo-4-cyanophenyl) butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br2NO2/c1-2-3-10(15)16-11-8(12)4-7(6-14)5-9(11)13/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMZYNZXIYOOHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=C(C=C(C=C1Br)C#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3032335 | |
| Record name | Bromoxynil butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3032335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3861-41-4 | |
| Record name | Bromoxynil butyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3861-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromoxynil butyrate [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003861414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromoxynil butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3032335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dibromo-4-cyanophenyl butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.251 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROMOXYNIL BUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45626LTY32 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Bromoxynil Butyrate in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromoxynil butyrate is a post-emergence herbicide effective against a wide range of broadleaf weeds. Its herbicidal activity is primarily attributed to its rapid in-planta hydrolysis to 3,5-dibromo-4-hydroxybenzonitrile (bromoxynil). This guide delineates the dual mechanisms of action of bromoxynil: the potent inhibition of photosynthetic electron transport at Photosystem II (PSII) and the uncoupling of oxidative phosphorylation. This document provides a comprehensive overview of the biochemical pathways affected, quantitative data on its efficacy, detailed experimental protocols for its study, and visual representations of the key processes.
Introduction: From Pro-Herbicide to Active Toxin
This compound itself is not the primary phytotoxic agent. Upon application and absorption into the plant, the butyrate ester is rapidly hydrolyzed by plant enzymes, releasing the active herbicidal compound, bromoxynil. This conversion is a critical step in its mode of action.
Metabolism of this compound
The hydrolysis of this compound to bromoxynil is a swift metabolic process within the plant. Quantitative studies have demonstrated this rapid conversion. For instance, in a study on wheat, 14 days after application, this compound constituted only about 1.3% of the total radioactive residue (TRR), whereas the active bromoxynil accounted for 18% of the TRR[1]. This efficient conversion underscores that the herbicidal effects observed are predominantly due to the action of bromoxynil.
Primary Mechanism of Action: Inhibition of Photosystem II
The principal mode of herbicidal action of bromoxynil is the disruption of photosynthesis by inhibiting the electron transport chain in Photosystem II (PSII).
Binding to the D1 Protein
Bromoxynil acts as a potent inhibitor of PSII by binding to the D1 protein of the PSII reaction center. This binding occurs at the Q_B_ binding niche, where it competes with plastoquinone, the native electron acceptor. By occupying this site, bromoxynil effectively blocks the electron flow from the primary quinone acceptor (Q_A_) to the secondary quinone acceptor (Q_B_), thereby halting the linear electron transport chain.
Consequences of PSII Inhibition
The blockage of electron transport leads to a cascade of damaging events within the chloroplast:
-
Inhibition of ATP and NADPH Synthesis: The disruption of the electron flow prevents the generation of a proton gradient across the thylakoid membrane, which is essential for ATP synthesis. The reduction of NADP+ to NADPH is also halted.
-
Formation of Reactive Oxygen Species (ROS): The energy from absorbed light that cannot be dissipated through the electron transport chain leads to the formation of highly reactive triplet chlorophyll and singlet oxygen. These ROS cause rapid peroxidation of lipids in the thylakoid membranes, leading to loss of membrane integrity, chlorophyll bleaching, and ultimately, cell death.
Quantitative Data on PSII Inhibition
| Parameter | Organism/System | Value | Reference |
| Uncoupling Concentration | Pea (Pisum sativum) mitochondria | ≥20 µM |
Secondary Mechanism of Action: Uncoupling of Oxidative Phosphorylation
In addition to its primary effect on photosynthesis, bromoxynil also acts as an uncoupler of oxidative phosphorylation in plant mitochondria. This secondary action contributes to the overall herbicidal efficacy by depleting the plant's energy reserves.
Disruption of the Proton Gradient
Uncouplers are lipophilic molecules that can transport protons across the inner mitochondrial membrane, dissipating the proton motive force that is essential for ATP synthesis by ATP synthase. Bromoxynil, being a phenolic compound, can act as a protonophore, shuttling protons from the intermembrane space back into the mitochondrial matrix, thereby uncoupling electron transport from ATP production.
Impact on Cellular Respiration
The uncoupling of oxidative phosphorylation leads to an increase in the rate of electron transport and oxygen consumption as the respiratory chain attempts to compensate for the dissipated proton gradient. However, this increased respiration is futile as it is not coupled to ATP synthesis, leading to energy depletion and eventual cell death.
Quantitative Data on Oxidative Phosphorylation Uncoupling
Studies on isolated plant mitochondria have provided insights into the uncoupling activity of bromoxynil.
| Parameter | Organism/System | Value | Reference |
| Uncoupling Concentration | Pea (Pisum sativum) mitochondria | ≥20 µM |
Experimental Protocols
Measurement of Photosystem II Inhibition
This non-invasive technique is widely used to assess the efficiency of PSII photochemistry.
Protocol:
-
Plant Material: Use healthy, well-watered plants of the target weed species.
-
Dark Adaptation: Dark-adapt the leaves for at least 30 minutes before measurement to ensure all PSII reaction centers are open.
-
Herbicide Application: Apply this compound at various concentrations to the leaves.
-
Measurement: Use a pulse-amplitude-modulated (PAM) fluorometer to measure chlorophyll fluorescence parameters.
-
Key Parameters:
-
Fv/Fm: The maximum quantum yield of PSII photochemistry. A decrease in this ratio indicates PSII inhibition.
-
ΦPSII (Yield): The effective quantum yield of PSII photochemistry in the light.
-
qP (Photochemical Quenching): Reflects the redox state of Q_A_.
-
NPQ (Non-Photochemical Quenching): Indicates the level of heat dissipation.
-
-
Data Analysis: Plot the fluorescence parameters against the herbicide concentration to determine the IC50 value.
This method directly measures the rate of photosynthetic oxygen evolution from isolated thylakoid membranes or leaf discs.
Protocol:
-
Thylakoid Isolation: Isolate thylakoid membranes from the leaves of the target plant species using differential centrifugation.
-
Reaction Mixture: Prepare a reaction buffer containing an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP or potassium ferricyanide).
-
Herbicide Treatment: Add varying concentrations of this compound to the thylakoid suspension.
-
Measurement: Use a Clark-type oxygen electrode to measure the rate of oxygen evolution upon illumination.
-
Data Analysis: Calculate the rate of oxygen evolution and plot it against the herbicide concentration to determine the IC50 value.
Determination of Oxidative Phosphorylation Uncoupling
Protocol:
-
Plant Tissue: Use non-photosynthetic tissues like etiolated seedlings, tubers, or roots to avoid chlorophyll contamination.
-
Homogenization: Homogenize the tissue in a chilled extraction buffer.
-
Differential Centrifugation: Perform a series of low- and high-speed centrifugations to pellet the mitochondria.
-
Purification: Purify the mitochondrial fraction using a Percoll or sucrose density gradient centrifugation.
Protocol:
-
Respiration Medium: Prepare a buffered reaction medium containing respiratory substrates (e.g., malate, succinate).
-
Herbicide Addition: Add different concentrations of this compound to the mitochondrial suspension.
-
Oxygen Consumption: Use a Clark-type oxygen electrode to measure the rate of oxygen consumption. An increase in the state 4 (ADP-limited) respiration rate is indicative of uncoupling.
-
ATP Synthesis Measurement: ATP synthesis can be measured using a luciferin/luciferase assay. A decrease in ATP production despite an increase in oxygen consumption confirms uncoupling.
Analysis of this compound Metabolism
This method allows for the sensitive and specific quantification of this compound and its metabolite, bromoxynil.
Protocol:
-
Sample Preparation: Harvest plant tissue at different time points after treatment with this compound.
-
Extraction: Extract the compounds from the plant material using an appropriate organic solvent (e.g., acetonitrile).
-
Clean-up: Use solid-phase extraction (SPE) to remove interfering compounds.
-
Chromatographic Separation: Separate this compound and bromoxynil using a reverse-phase HPLC column.
-
Detection and Quantification: Use a tandem mass spectrometer (MS/MS) for highly selective detection and quantification of the parent compound and its metabolite.
Visualizing the Mechanisms of Action
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.
Conclusion
The herbicidal efficacy of this compound is a consequence of its rapid conversion to bromoxynil within the target plant, which then acts through a dual mechanism. The primary and most rapid mode of action is the potent inhibition of Photosystem II, leading to a cessation of photosynthesis and the generation of destructive reactive oxygen species. This is complemented by a secondary action of uncoupling oxidative phosphorylation, which further depletes the plant's energy reserves. Understanding these intricate mechanisms at a molecular level is crucial for the development of new herbicidal compounds and for managing the evolution of weed resistance. The experimental protocols and data presented in this guide provide a robust framework for researchers in this field.
References
An In-depth Technical Guide to the Synthesis and Purification of Bromoxynil Butyrate
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis and purification of bromoxynil butyrate, a nitrile herbicide. The document details the chemical pathways, experimental protocols, and data pertinent to its laboratory-scale preparation and purification.
Synthesis of this compound
The synthesis of this compound is a two-step process commencing with the bromination of 4-hydroxybenzonitrile to yield the intermediate, bromoxynil. This is followed by the esterification of bromoxynil with butyryl chloride to produce the final product.
Step 1: Synthesis of Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile)
The initial step involves the electrophilic aromatic substitution of 4-hydroxybenzonitrile with bromine.[1] This reaction selectively adds two bromine atoms ortho to the hydroxyl group. A patented method describes a procedure for this transformation.[2]
Experimental Protocol:
A detailed experimental protocol for the synthesis of 2,6-dibromo-4-cyanophenol (bromoxynil) is outlined in patent CN105859583A.[2] In a round-bottom flask, 4-hydroxybenzonitrile, ammonium persulfate, and cuprous bromide are combined in N,N-dimethylformamide (DMF).[2] The reaction mixture is stirred at 30°C for 10 hours.[2] Upon completion, the product is isolated by filtration, washed, and dried.[2]
Table 1: Reagents and Conditions for the Synthesis of Bromoxynil
| Reagent/Parameter | Quantity/Value | Source |
| 4-hydroxybenzonitrile | 4 g (0.034 mol) | [2] |
| Ammonium persulfate | 31 g (0.136 mol) | [2] |
| Cuprous bromide | 39 g (0.272 mol) | [2] |
| N,N-dimethylformamide | 80 mL | [2] |
| Reaction Temperature | 30°C | [2] |
| Reaction Time | 10 hours | [2] |
| Reported Yield | 95.2% | [2] |
| Reported Purity (HPLC) | 97.6% | [2] |
Step 2: Esterification of Bromoxynil to this compound
The second step is the esterification of the phenolic hydroxyl group of bromoxynil with butyryl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.[3][4] The synthesis of a related compound, bromoxynil octanoate, involves the reaction of bromoxynil with octanoyl chloride.[5]
Experimental Protocol:
While a specific protocol for this compound is not detailed in the available literature, a general procedure for the esterification of phenols with acid chlorides can be adapted.[4][6][7]
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve bromoxynil in a suitable solvent such as dichloromethane.
-
Add a base, such as pyridine or triethylamine, to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add butyryl chloride dropwise to the cooled solution with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up to isolate the crude product.
Table 2: Postulated Reagents and Conditions for the Synthesis of this compound
| Reagent/Parameter | Proposed Value/Solvent | Rationale/Source |
| Bromoxynil | 1 equivalent | Starting material |
| Butyryl Chloride | 1.1 - 1.2 equivalents | Acylating agent[4][6] |
| Base (e.g., Pyridine) | 1.1 - 1.5 equivalents | HCl scavenger[3] |
| Solvent | Dichloromethane | Common solvent for this reaction type[6] |
| Reaction Temperature | 0°C to room temperature | Standard conditions for esterification[4] |
| Reaction Time | 2-12 hours | Typical reaction time, monitor by TLC |
Purification of this compound
The crude this compound obtained from the synthesis requires purification to remove unreacted starting materials, byproducts, and residual solvent. Common purification techniques for esters include washing, crystallization, and chromatography.[8]
Work-up and Extraction
The initial purification involves a liquid-liquid extraction to remove the base and any water-soluble impurities.
Experimental Protocol:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer successively with dilute hydrochloric acid (to remove the basic catalyst), saturated sodium bicarbonate solution (to remove any unreacted butyryl chloride and acidic byproducts), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
Crystallization
Crystallization is a highly effective method for purifying solid organic compounds.[9][10] For phenolic esters, a variety of solvents can be employed.[8]
Experimental Protocol:
-
Dissolve the crude this compound in a minimum amount of a hot solvent or a solvent mixture (e.g., ethanol/water, toluene, or hexane/ethyl acetate).
-
Allow the solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
Dry the purified crystals under vacuum.
Table 3: Potential Crystallization Solvents for this compound
| Solvent/Solvent System | Rationale/Source |
| Ethanol/Water | Common for moderately polar compounds[10] |
| Toluene | A non-hydroxylic solvent suitable for esters[8] |
| Hexane/Ethyl Acetate | A common non-polar/polar solvent system for crystallization |
Data Presentation
Physicochemical Properties
Table 4: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2,6-dibromo-4-cyanophenyl butanoate | [11] |
| CAS Number | 3861-41-4 | [12] |
| Molecular Formula | C₁₁H₉Br₂NO₂ | [12] |
| Molecular Weight | 347.00 g/mol | [13] |
| Melting Point | 85 °C | [12] |
Spectroscopic Data
Visualizations
References
- 1. Bromoxynil (Ref: ENT 20852) [sitem.herts.ac.uk]
- 2. CN105859583A - Method for synthesizing 2, 6-dibromo-4-cyanophenol - Google Patents [patents.google.com]
- 3. Khan Academy [khanacademy.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Bromoxynil octanoate | C15H17Br2NO2 | CID 15533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. youtube.com [youtube.com]
- 8. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 9. How To [chem.rochester.edu]
- 10. science.uct.ac.za [science.uct.ac.za]
- 11. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 12. This compound | 3861-41-4 | DAA86141 | Biosynth [biosynth.com]
- 13. This compound | C11H9Br2NO2 | CID 62526 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physicochemical Properties of Bromoxynil Butyrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoxynil butyrate, with the IUPAC name 2,6-dibromo-4-cyanophenyl butanoate, is a post-emergence herbicide used for the control of broadleaf weeds.[1][2] It belongs to the nitrile herbicide group and acts by inhibiting photosynthesis and uncoupling mitochondrial oxidative phosphorylation in plants.[3] In mammalian systems, this compound is rapidly metabolized, with its toxicity primarily attributed to the parent compound, bromoxynil.[1][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details the standard experimental protocols for their determination, and visualizes key metabolic and toxicological pathways.
Core Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its environmental fate, transport, and toxicological profile. These properties have been determined using internationally accepted standard protocols, primarily the OECD Guidelines for the Testing of Chemicals.
Table 1: Identification and Structure
| Property | Value | Source |
| Common Name | This compound | [1] |
| IUPAC Name | 2,6-dibromo-4-cyanophenyl butanoate | [1][4] |
| CAS Registry Number | 3861-41-4 | [1][5] |
| Molecular Formula | C₁₁H₉Br₂NO₂ | [6][7][8] |
| Molecular Weight | 347.00 g/mol | [5][6] |
| Chemical Structure | (2,6-dibromo-4-cyanophenyl) butanoate | [9] |
Table 2: Physical and Chemical Properties
| Property | Value | Temperature (°C) | Source |
| Melting Point | 81–84 °C (Technical Grade) | N/A | [1] |
| 86 °C (Pure) | N/A | [1] | |
| Boiling Point | 325 °C (Technical Grade) | N/A | [1] |
| 353–356 °C (Pure) | N/A | [1][2] | |
| Water Solubility | 5.4 mg/L | 20 | [1] |
| Vapor Pressure | 2.8 x 10⁻⁴ Pa | 20 | [1] |
| 6.7 x 10⁻⁴ Pa | 25 | [1] | |
| Octanol-Water Partition Coefficient (log Kow) | 3.86 | 40 | [1] |
| 3.94 | N/A | [9] | |
| Relative Density | 1.75 | 20 | [1] |
| Henry's Law Constant | 1.80 x 10⁻² Pa m³/mol | 20 | [1] |
Experimental Protocols
The determination of the physicochemical properties of chemical substances like this compound follows standardized and validated methodologies to ensure accuracy and reproducibility. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.
Melting and Boiling Point Determination
The melting and boiling points of this compound are determined using standard laboratory methods. A common technique for melting point determination involves placing a small, purified sample in a capillary tube and heating it in a calibrated apparatus.[10] The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.[10] For boiling point determination, the substance is heated, and the temperature at which its vapor pressure equals the surrounding atmospheric pressure is measured.[11]
Water Solubility (OECD 105)
The water solubility of this compound is determined according to OECD Guideline 105.[12] This guideline describes two primary methods: the column elution method for substances with low solubility and the flask method for substances with higher solubility.[12][13] Given this compound's low water solubility, the column elution method is generally more appropriate. In this method, a column is packed with an inert carrier material coated with the test substance. Water is then passed through the column at a slow, constant rate, and the concentration of the substance in the eluted water is measured until saturation is reached.[13]
Vapor Pressure (OECD 104)
The vapor pressure of this compound can be determined using methods outlined in OECD Guideline 104. Several methods are available, including the dynamic method, static method, and effusion method.[11] The choice of method depends on the expected vapor pressure range. For a compound like this compound with a low vapor pressure, the gas saturation method (a dynamic method) is often employed.[14] In this method, a stream of inert gas is passed over the substance at a known rate, and the amount of substance transported by the gas is determined, from which the vapor pressure can be calculated.[14]
Octanol-Water Partition Coefficient (OECD 107, 117, 123)
The octanol-water partition coefficient (Kow) is a critical parameter for assessing the environmental partitioning and bioaccumulation potential of a substance. OECD provides several guidelines for its determination:
-
OECD 107 (Shake Flask Method): This is the traditional method where the substance is dissolved in a mixture of n-octanol and water.[1] The mixture is shaken until equilibrium is reached, and the concentration of the substance in each phase is measured.[15]
-
OECD 117 (HPLC Method): This method uses high-performance liquid chromatography (HPLC) to estimate the log Kow.[5][6] The retention time of the substance on a reverse-phase column is compared to that of reference compounds with known log Kow values.[6]
-
OECD 123 (Slow-Stirring Method): This method is particularly suitable for highly lipophilic substances and minimizes the formation of micro-emulsions that can interfere with accurate measurements.[1] The two phases are stirred slowly over a longer period to reach equilibrium.[1]
Signaling Pathways and Metabolism
Mechanism of Action in Plants
Bromoxynil, the active metabolite of this compound, is a potent inhibitor of photosynthesis in susceptible plants. It acts on Photosystem II (PSII) of the photosynthetic electron transport chain.[16][17][18] Specifically, it binds to the D1 protein in PSII, blocking the electron flow from quinone A (QA) to quinone B (QB).[17] This interruption of the electron transport chain leads to a buildup of reactive oxygen species, causing rapid cellular damage, chlorosis, and necrosis.[16]
References
- 1. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 2. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 3. apvma.gov.au [apvma.gov.au]
- 4. Bromoxynil - Wikipedia [en.wikipedia.org]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. library.canberra.edu.au [library.canberra.edu.au]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. oecd.org [oecd.org]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. edepot.wur.nl [edepot.wur.nl]
- 15. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 16. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 17. Bromoxynil: An Effective Herbicide For Your Agricultural Needs - HEBEN [hb-p.com]
- 18. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
Degradation of Bromoxynil Butyrate in Soil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the degradation pathways of bromoxynil butyrate in soil. The information is tailored for researchers, scientists, and professionals in drug development who require a deep understanding of the environmental fate of this herbicide. This document outlines the metabolic routes, key chemical transformations, and the microorganisms and enzymes involved. It also presents detailed experimental protocols for studying its degradation and summarizes quantitative data for comparative analysis.
Core Degradation Pathways
This compound, a post-emergence herbicide, undergoes a multi-step degradation process in the soil environment, primarily driven by microbial activity. The degradation can be broadly categorized into two main phases: the initial rapid hydrolysis of the butyrate ester to form the active ingredient, bromoxynil, followed by the slower degradation of the bromoxynil molecule itself.
The primary degradation pathway of this compound in soil involves the following key steps:
-
Hydrolysis of the Ester Bond: this compound is rapidly hydrolyzed to bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) and butyric acid. This reaction is primarily mediated by esterase enzymes present in soil microorganisms. This initial step is crucial as it releases the herbicidally active compound.
-
Transformation of Bromoxynil: The resulting bromoxynil molecule is then subject to further microbial degradation through several pathways:
-
Nitrile Group Hydrolysis: The nitrile group (-CN) of bromoxynil can be hydrolyzed by nitrilase enzymes to form 3,5-dibromo-4-hydroxybenzamide. This amide can be further hydrolyzed to 3,5-dibromo-4-hydroxybenzoic acid.[1]
-
Reductive Dehalogenation: Under certain conditions, microorganisms such as Desulfitobacterium chlororespirans can remove bromine atoms from the aromatic ring, a process known as reductive dehalogenation.[1][2] This can lead to the formation of less halogenated intermediates.
-
Hydroxylation and Ring Cleavage: Enzymes like pentachlorophenol hydroxylase, found in bacteria such as Flavobacterium sp., can hydroxylate the aromatic ring, leading to the formation of intermediates like 2,6-dibromohydroquinone.[3] This is a critical step towards the eventual cleavage of the aromatic ring and complete mineralization to carbon dioxide.
-
The following diagram illustrates the primary degradation pathways of this compound in soil.
Quantitative Data on Degradation
The rate of this compound and bromoxynil degradation in soil is influenced by various factors, including soil type, organic matter content, pH, temperature, and microbial population. The persistence of these compounds is often expressed as a half-life (DT50), the time it takes for 50% of the initial concentration to dissipate.
| Compound | Soil Type | Half-life (DT50) | Reference(s) |
| This compound | Not specified | Rapidly degraded | [4] |
| Bromoxynil Octanoate | Sandy Loam | 12 hours - 3.7 days | [3][5][6] |
| Bromoxynil | Silt Loam | < 1 day | [7] |
| Bromoxynil | Sandy Soil | ~10 days | [8] |
| Bromoxynil | Clay Soil | ~14 days | [8] |
| Bromoxynil | Generic Soil | 4.12 days | [9][10] |
| Bromoxynil | Generic Soil | ~2 weeks | [2] |
| Bromoxynil | Peat Field Soil | Slightly longer than sandy | [8] |
Detailed Experimental Protocols
To investigate the degradation of this compound in soil, a combination of laboratory and field studies are employed. Below are detailed methodologies for key experiments.
Soil Microcosm Degradation Study (Following OECD Guideline 307)
This protocol outlines a laboratory experiment to assess the aerobic degradation of this compound in soil.
Objective: To determine the rate of degradation and identify major metabolites of this compound in a controlled soil environment.
Materials:
-
Freshly collected agricultural soil (sieved to <2 mm)
-
¹⁴C-labeled this compound (uniformly ring-labeled)
-
Unlabeled analytical standard of this compound
-
Incubation vessels (e.g., 250 mL biometer flasks)
-
Solutions for trapping CO₂ (e.g., 0.1 M NaOH) and volatile organics (e.g., ethylene glycol)
-
Extraction solvents (e.g., acetonitrile, methanol)
-
Analytical instruments: HPLC-UV/MS, GC-MS, Liquid Scintillation Counter (LSC)
Procedure:
-
Soil Characterization: Characterize the soil for properties such as texture, pH, organic carbon content, and microbial biomass.
-
Soil Preparation and Acclimation: Adjust the soil moisture to 40-60% of its maximum water holding capacity. Pre-incubate the soil in the dark at a constant temperature (e.g., 20-25°C) for 7-14 days to allow the microbial community to stabilize.
-
Application of Test Substance: Prepare a stock solution of ¹⁴C-bromoxynil butyrate and unlabeled this compound. Apply the solution evenly to the soil surface to achieve the desired concentration (typically based on the recommended field application rate).
-
Incubation: Place the treated soil samples into the biometer flasks. Seal the flasks and connect the traps for CO₂ and volatile organics. Incubate the flasks in the dark at a constant temperature.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days), sacrifice replicate flasks for analysis.
-
Analysis:
-
CO₂ and Volatiles: Analyze the trapping solutions by LSC to quantify mineralized ¹⁴C (as ¹⁴CO₂) and volatile organic ¹⁴C.
-
Soil Extraction: Extract the soil samples with an appropriate solvent (e.g., acetonitrile:water mixture). Perform exhaustive extractions (e.g., Soxhlet or Accelerated Solvent Extraction) to determine non-extractable residues.
-
Extract Analysis: Analyze the soil extracts by HPLC with UV and/or mass spectrometry detection to identify and quantify this compound and its degradation products. LSC is used to determine the total ¹⁴C in the extracts.
-
-
Data Analysis: Calculate the dissipation half-life (DT50) of this compound and the formation and decline of major metabolites. Perform a mass balance to account for the distribution of the applied radioactivity.
The following diagram illustrates a typical experimental workflow for a soil microcosm study.
Analytical Methods
3.2.1. High-Performance Liquid Chromatography (HPLC) with UV Detection
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and acidified water (e.g., with phosphoric acid to pH 3.5). A common mobile phase is Methanol:Water (90:10).[5]
-
Flow Rate: 1.0 - 1.8 mL/min.[2]
-
Injection Volume: 20 µL.
-
Detection Wavelength: 230 nm for simultaneous detection of bromoxynil and other compounds, or 240 nm for bromoxynil.[2][5]
-
Quantification: Based on the peak area of the analyte compared to a calibration curve of analytical standards.
3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of some metabolites and for confirmation of identity, GC-MS can be used, often after a derivatization step.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (electron capture detection can also be used for enhanced sensitivity to halogenated compounds).
-
Derivatization: Bromoxynil and its phenolic metabolites are often derivatized (e.g., methylated with diazomethane) to increase their volatility for GC analysis.
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 60°C and ramping up to 280°C.
-
Injection: Splitless injection mode is typically used for trace analysis.
-
MS Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
Enzymatic Mechanisms
The microbial degradation of this compound is driven by specific enzymes. Understanding their mechanisms is key to comprehending the degradation process at a molecular level.
Nitrilase-Mediated Hydrolysis of the Nitrile Group
Nitrilase enzymes belong to a superfamily of thiol enzymes that catalyze the hydrolysis of nitriles directly to the corresponding carboxylic acid and ammonia, without the release of an amide intermediate.[11][12]
The catalytic mechanism involves a conserved catalytic triad of Cysteine-Glutamate-Lysine residues in the enzyme's active site.[5] The key steps are:
-
Nucleophilic Attack: The catalytic cysteine residue acts as a nucleophile, attacking the electrophilic carbon of the nitrile group of bromoxynil.
-
Formation of a Thioimidate Intermediate: This attack leads to the formation of a covalent thioimidate intermediate.
-
Hydrolysis: The thioimidate intermediate is then hydrolyzed by a water molecule, leading to the formation of a tetrahedral intermediate.
-
Product Release: The intermediate collapses, releasing the carboxylic acid (3,5-dibromo-4-hydroxybenzoic acid) and ammonia. The enzyme is regenerated in its active form.
The following diagram depicts the enzymatic mechanism of nitrilase.
Pentachlorophenol Hydroxylase Action
Pentachlorophenol (PCP) hydroxylase is a flavin-dependent monooxygenase. While its primary substrate is PCP, it can also act on other halogenated aromatic compounds like bromoxynil.[3] The mechanism involves the hydroxylation of the aromatic ring, which is a crucial step for subsequent ring cleavage. The enzyme utilizes NADPH as a cofactor to activate molecular oxygen for the hydroxylation reaction.[3] In the case of bromoxynil, this can lead to the formation of 2,6-dibromohydroquinone.[3] This reaction destabilizes the aromatic ring, making it more susceptible to cleavage by dioxygenase enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. Bromoxynil - Wikipedia [en.wikipedia.org]
- 3. canada.ca [canada.ca]
- 4. epa.gov [epa.gov]
- 5. Nitrilase/nitrile Hydrases - Wordpress [reagents.acsgcipr.org]
- 6. wsdot.wa.gov [wsdot.wa.gov]
- 7. EXTOXNET PIP - BROMOXYNIL [extoxnet.orst.edu]
- 8. Nitrilases in nitrile biocatalysis: recent progress and forthcoming research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nitrilase - Wikipedia [en.wikipedia.org]
- 11. The nitrilase superfamily: classification, structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pentachlorophenol hydroxylase, a poorly functioning enzyme required for degradation of pentachlorophenol by Sphingobium chlorophenolicum - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological Profile of Bromoxynil Butyrate: An In-depth Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological effects of bromoxynil butyrate on non-target organisms. This compound, a member of the nitrile herbicide family, is used for post-emergent control of broadleaf weeds. Its mode of action involves the inhibition of photosynthesis and the uncoupling of mitochondrial oxidative phosphorylation in plants.[1] However, its effects extend to non-target species, necessitating a thorough understanding of its toxicological profile for environmental risk assessment and to inform research and development in related fields.
Acute and Chronic Toxicity to Non-Target Organisms
This compound and its parent compound, bromoxynil, exhibit varying degrees of toxicity to a wide range of non-target organisms. The ester forms, such as butyrate and octanoate, are generally more toxic to aquatic organisms than the phenol form due to their higher lipophilicity, which allows for greater diffusion across biological membranes.[1] However, these esters rapidly degrade to bromoxynil in the environment.[1][2]
Aquatic Organisms
This compound is classified as very toxic to aquatic life.[3] The herbicidal formulations containing bromoxynil esters pose a significant risk to aquatic ecosystems through spray drift and runoff.[1]
Table 1: Acute and Chronic Toxicity of this compound and Related Compounds to Aquatic Organisms
| Species | Chemical | Exposure Duration | Endpoint | Value (mg/L) | Reference |
| Oncorhynchus mykiss (Rainbow Trout) | This compound | 96-h | LC50 | 0.026 (without sediment) | [1] |
| Oncorhynchus mykiss (Rainbow Trout) | This compound | 96-h | LC50 | 0.068 (with sediment) | [1] |
| Oncorhynchus mykiss (Rainbow Trout) | Bromoxynil | 96-h | LC50 | 23 | [1] |
| Oncorhynchus mykiss (Rainbow Trout) | Bromoxynil Octanoate | 96-h | LC50 | 0.05 | [4] |
| Lepomis macrochirus (Bluegill Sunfish) | Bromoxynil Octanoate | 96-h | LC50 | 0.053 | [4] |
| Daphnia magna (Water Flea) | This compound | 48-h | EC50 | 0.17 | [1] |
| Daphnia magna (Water Flea) | Bromoxynil Octanoate | 48-h | EC50 | 0.096 | [4] |
| Daphnia pulex | Bromoxynil Octanoate | 48-h | EC50 | 0.011 | [4] |
| Navicula pelliculosa (Diatom) | This compound | 72-h | ErC50 | 0.60 | [1] |
| Lemna gibba (Duckweed) | This compound | 7-d | ErC50 | 0.10 | [1] |
LC50: Lethal Concentration for 50% of the test organisms. EC50: Effect Concentration for 50% of the test organisms. ErC50: Concentration causing a 50% reduction in growth rate.
Terrestrial Organisms
The toxicity of this compound to terrestrial organisms varies significantly among species.
Table 2: Acute Toxicity of this compound and Related Compounds to Terrestrial Organisms
| Species | Chemical | Route | Endpoint | Value (mg/kg bw) | Reference |
| Rattus norvegicus (Rat) | This compound | Oral | LD50 | 116 | [1] |
| Rattus norvegicus (Rat) | Bromoxynil Octanoate | Oral | LD50 | 238 (female), 400 (male) | [4] |
| Colinus virginianus (Bobwhite Quail) | This compound | Oral | LD50 | 448 (geomean) | [1] |
| Colinus virginianus (Bobwhite Quail) | Bromoxynil Octanoate | Oral | LD50 | 148 | [4] |
| Anas platyrhynchos (Mallard Duck) | Bromoxynil Octanoate | Oral | LD50 | 2050 | [4] |
| Apis mellifera (Honeybee) | Maya Herbicide (this compound formulation) | Contact | LD50 | 202 (µ g/bee ) | [1] |
| Apis mellifera (Honeybee) | Maya Herbicide (this compound formulation) | Oral | LD50 | 78 (µ g/bee ) | [1] |
LD50: Lethal Dose for 50% of the test organisms.
Experimental Protocols
The toxicological data presented in this guide are derived from standardized laboratory studies, primarily following the Organization for Economic Co-operation and Development (OECD) guidelines for the testing of chemicals.
Aquatic Toxicity Testing
-
Fish, Acute Toxicity Test (OECD 203): This test determines the concentration of a substance lethal to 50% of the test fish over a 96-hour period (96-h LC50).[2][5][6] Fish are exposed to a range of concentrations of the test substance under controlled conditions.[5][7] Mortalities and sublethal effects are recorded at 24, 48, 72, and 96 hours.[2][5]
-
Daphnia sp. Acute Immobilisation Test (OECD 202): This test assesses the acute toxicity to Daphnia magna.[4][8] Young daphnids are exposed to the test substance for 48 hours, and the concentration that immobilizes 50% of the daphnids (48-h EC50) is determined.[8][9]
-
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This study evaluates the effect of a substance on the growth of algae.[10][11] Exponentially growing algal cultures are exposed to various concentrations of the test substance for 72 hours.[10][12] The inhibition of growth is measured to determine the EC50.[13]
Figure 1: Generalized workflow for aquatic toxicity testing.
Terrestrial Toxicity Testing
-
Avian Acute Oral Toxicity Test (OECD 223): This guideline is used to determine the acute oral toxicity (LD50) of a substance to birds.[14][15][16][17] The test substance is administered orally to birds, and mortality and sublethal effects are observed over a defined period.[14]
-
Earthworm, Acute Toxicity Tests (OECD 207): This test evaluates the acute toxicity of chemicals to earthworms.[18][19][20][21] The test can be conducted using a filter paper contact method or in artificial soil.[20] The LC50 is determined after 14 days of exposure.[18]
-
Honeybees, Acute Oral and Contact Toxicity Test (OECD 213 & 214): These tests are designed to assess the acute oral (OECD 213) and contact (OECD 214) toxicity of chemicals to adult honeybees.[1][22][23][24] For the oral test, bees are fed a sucrose solution containing the test substance. For the contact test, the substance is applied directly to the thorax of the bees.[1][22] The LD50 is determined after 48 or 96 hours.[1]
Mechanism of Action and Signaling Pathways
The primary mode of action of bromoxynil is the uncoupling of oxidative phosphorylation in mitochondria.[1] This process disrupts the synthesis of ATP, the main energy currency of the cell, by dissipating the proton gradient across the inner mitochondrial membrane without inhibiting the electron transport chain.[25][26][27]
Figure 2: Uncoupling of oxidative phosphorylation by this compound.
Recent studies have also indicated that exposure to bromoxynil octanoate can induce oxidative stress, inflammation, and apoptosis in the testicular tissue of rats. This toxicity is suggested to be mediated through the modulation of the NF-κB signaling pathway.[28] This pathway is a key regulator of the inflammatory response, and its activation can lead to the production of pro-inflammatory cytokines and ultimately, cell death.
Figure 3: Proposed signaling pathway for bromoxynil-induced testicular toxicity.
Conclusion
This compound exhibits significant toxicity to a range of non-target organisms, particularly in aquatic environments. Its primary mechanism of action, the uncoupling of oxidative phosphorylation, leads to cellular energy depletion. Furthermore, emerging evidence suggests its involvement in other signaling pathways related to oxidative stress and inflammation. This technical guide summarizes the key toxicological data and experimental methodologies, providing a valuable resource for researchers and professionals in the fields of environmental science, toxicology, and drug development. A thorough understanding of these toxicological effects is crucial for the development of effective risk mitigation strategies and for guiding future research into the sublethal impacts of this and similar herbicides.
References
- 1. content.fera.co.uk [content.fera.co.uk]
- 2. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 3. store.pggwrightson.co.nz [store.pggwrightson.co.nz]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. biotecnologiebt.it [biotecnologiebt.it]
- 6. oecd.org [oecd.org]
- 7. eurofins.com.au [eurofins.com.au]
- 8. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 9. oecd.org [oecd.org]
- 10. catalog.labcorp.com [catalog.labcorp.com]
- 11. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]
- 12. oecd.org [oecd.org]
- 13. fera.co.uk [fera.co.uk]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. oecd.org [oecd.org]
- 18. biotecnologiebt.it [biotecnologiebt.it]
- 19. OECD 207: Earthworm Acute Toxicity Test - Aropha [aropha.com]
- 20. oecd.org [oecd.org]
- 21. oecd.org [oecd.org]
- 22. OECD 213/214: Honey bees, Acute Oral and Acute Contact Toxicity Test | ibacon GmbH [ibacon.com]
- 23. Documents download module [ec.europa.eu]
- 24. oecd.org [oecd.org]
- 25. Uncouplers of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. oecd.org [oecd.org]
- 27. The uncoupling of oxidative phosphorylation as a mechanism of drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Exposure to bromoxynil octanoate herbicide induces oxidative stress, inflammation, and apoptosis in testicular tissue via modulating NF-кB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise and Regulation of a Photosynthesis Inhibitor: A Technical Guide to Bromoxynil Herbicides
An In-depth Examination of the History, Development, and Scientific Profile of a Key Agricultural Tool
Introduction
Bromoxynil, a nitrile herbicide first introduced in the 1960s, has played a significant role in post-emergence broadleaf weed control for several decades. Its selective action and efficacy against a wide spectrum of weeds have made it a valuable tool for farmers worldwide. This technical guide provides a comprehensive overview of the history, development, mode of action, physicochemical properties, efficacy, and regulatory journey of bromoxynil herbicides. It is intended for researchers, scientists, and professionals in the field of drug and pesticide development, offering detailed data, experimental insights, and a thorough understanding of this important agricultural chemical.
History and Development
The herbicidal properties of bromoxynil were first reported in 1963.[1] The development and commercialization of bromoxynil and its esters were pioneered by companies such as May & Baker Ltd., which commenced its manufacture in 1963.[2] Over the years, other major agrochemical companies, including Union Carbide, Rhône-Poulenc, and eventually Bayer CropScience, have been involved in the production and marketing of bromoxynil-based products.[3][4]
Bromoxynil was first registered for use in the United States in 1965 for the control of grassy and broadleaf weeds in wheat and barley.[5] Its use expanded throughout the 1980s to include a variety of other crops.[5] Common trade names for bromoxynil formulations have included Brominal, Buctril, and Nu-Lawn Weeder.[3]
A significant development in the history of bromoxynil was the creation of genetically modified (GM) crops resistant to its effects. This was achieved by introducing a gene (bxn) from the soil bacterium Klebsiella ozaenae that encodes a nitrilase enzyme capable of detoxifying bromoxynil.[4][6] This innovation allowed for the "over-the-top" application of bromoxynil on crops such as cotton (BXN cotton), providing a new tool for weed management.[1][7] However, for economic reasons, bromoxynil-resistant crops were eventually discontinued.[2]
The regulatory landscape for bromoxynil has evolved over time. In 2020, the European Union proposed the non-renewal of the approval for bromoxynil, leading to the withdrawal of authorizations for plant protection products containing it.[3][8][9] This decision was based on a comprehensive risk assessment by the European Food Safety Authority (EFSA).[5][10]
Chemical and Physical Properties
Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) is a white, crystalline solid.[5] For agricultural applications, it is often formulated as esters, such as bromoxynil octanoate and bromoxynil heptanoate, to improve its stability and efficacy.[11] These esters are rapidly hydrolyzed to the active bromoxynil phenol form in plants and the environment. The physicochemical properties of bromoxynil and its common ester, bromoxynil octanoate, are summarized in the tables below.
Table 1: Physicochemical Properties of Bromoxynil
| Property | Value | Reference |
| Chemical Formula | C₇H₃Br₂NO | [3] |
| Molar Mass | 276.91 g/mol | [3] |
| Melting Point | 194-195 °C | [3] |
| Water Solubility | 130 mg/L at 25 °C | |
| Vapor Pressure | <1 mPa at 20 °C | |
| Log P (Octanol-Water Partition Coefficient) | 2.83 | [3] |
| pKa | 4.06 | [3] |
| Soil Adsorption Coefficient (Koc) | 79 - 251 | [3] |
Table 2: Physicochemical Properties of Bromoxynil Octanoate
| Property | Value | Reference |
| Chemical Formula | C₁₅H₁₇Br₂NO₂ | [12] |
| Molar Mass | 403.11 g/mol | [12] |
| Melting Point | 45-46 °C | [12] |
| Water Solubility | 3 mg/L at 25 °C | [12] |
| Vapor Pressure | 6.4 x 10⁻⁴ Pa at 25 °C | [12] |
| Log P (Octanol-Water Partition Coefficient) | 5.8 | [12] |
| Hydrolysis Half-life (pH 7, 25 °C) | 4.9 days | [12] |
| Soil Adsorption Coefficient (Koc) | 1,847 - 10,753 | [12] |
Mode of Action
Bromoxynil is a selective, contact, post-emergence herbicide that acts by inhibiting photosynthesis.[1] Its primary target is Photosystem II (PSII), a key protein complex in the light-dependent reactions of photosynthesis.[1] Bromoxynil binds to the D1 protein within the PSII complex, thereby blocking the electron transport chain.[1] This disruption halts the production of ATP and NADPH, the energy currency of the plant, leading to a rapid depletion of energy reserves and ultimately, cell death.[1]
Synthesis and Manufacturing
The commercial production of bromoxynil involves the bromination of 4-hydroxybenzonitrile.[5] This electrophilic aromatic substitution reaction is a relatively straightforward process. The resulting bromoxynil can then be esterified with octanoyl chloride or other acyl chlorides to produce the corresponding esters, such as bromoxynil octanoate.
Efficacy and Weed Control Spectrum
Bromoxynil is effective against a wide range of annual broadleaf weeds. It is particularly valued for its control of weeds that are often difficult to manage with other herbicides. Its post-emergence application allows for targeted treatment when weeds are actively growing.[11]
Table 3: Weed Control Efficacy of Bromoxynil
| Weed Species | Common Name | Efficacy |
| Amaranthus retroflexus | Redroot Pigweed | Excellent |
| Chenopodium album | Common Lambsquarters | Excellent |
| Abutilon theophrasti | Velvetleaf | Good to Excellent |
| Polygonum convolvulus | Wild Buckwheat | Excellent |
| Kochia scoparia | Kochia | Good to Excellent |
| Sinapis arvensis | Wild Mustard | Excellent |
| Capsella bursa-pastoris | Shepherd's-purse | Excellent |
| Solanum nigrum | Black Nightshade | Good |
| Ipomoea spp. | Morningglory | Good |
Efficacy ratings are generalized and can be influenced by weed size, growth stage, and environmental conditions.
Application rates for bromoxynil vary depending on the crop, target weeds, and formulation. Typical application rates for cereals such as wheat and barley are in the range of 280 to 560 grams of active ingredient per hectare.
Genetically Modified Bromoxynil-Resistant Crops
The development of bromoxynil-resistant crops was a significant advancement in weed management technology. Resistance was conferred by the introduction of the bxn gene from the soil bacterium Klebsiella ozaenae.[4][6] This gene encodes a nitrilase enzyme that specifically hydrolyzes the cyano group of bromoxynil, converting it to the non-phytotoxic metabolite, 3,5-dibromo-4-hydroxybenzoic acid.[4][13]
This technology was successfully applied to cotton, creating "BXN cotton," which allowed for post-emergence application of bromoxynil without harming the crop.[1][7] While technologically successful, the commercialization of bromoxynil-resistant crops was eventually discontinued due to economic factors.[2]
Toxicological Profile
The toxicological profile of bromoxynil has been extensively studied. It is classified as moderately toxic to mammals. The primary route of exposure for the general population is through diet, though occupational exposure can occur during manufacturing and application.
Table 4: Summary of Toxicological Endpoints for Bromoxynil
| Study Type | Species | Endpoint | Value | Reference |
| Acute Oral Toxicity | Rat | LD₅₀ | 190 - 449 mg/kg bw | [14] |
| Acute Dermal Toxicity | Rabbit | LD₅₀ | >2,000 mg/kg bw | [14] |
| Acute Inhalation Toxicity | Rat | LC₅₀ (4-hour) | >1.2 mg/L | [15] |
| Chronic Toxicity/Carcinogenicity | Rat | NOAEL | 5.8 mg/kg bw/day | [14] |
| Developmental Toxicity | Rabbit | NOAEL | 20 mg/kg bw/day | [14] |
| Reproductive Toxicity | Rat | NOAEL | 5.8 mg/kg bw/day | [14] |
Experimental Protocols
Toxicological studies for regulatory purposes are conducted following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).
-
Acute Oral Toxicity (OECD 423): This study typically involves the administration of a single oral dose of the test substance to fasted female rats. The animals are observed for mortality and clinical signs of toxicity for up to 14 days. The LD₅₀ (the dose that is lethal to 50% of the test animals) is then calculated.
-
Acute Dermal Toxicity (OECD 402): The test substance is applied to the shaved skin of rats or rabbits for a 24-hour period.[16][17] Observations for mortality and skin reactions are made for 14 days.[16]
-
Acute Inhalation Toxicity (OECD 403): Rats are exposed to an aerosol or vapor of the test substance for a 4-hour period in an inhalation chamber.[18][19] Animals are observed for mortality and signs of toxicity for 14 days.[15][18]
-
Developmental Toxicity (OECD 414): The test substance is administered to pregnant rats or rabbits during the period of organogenesis.[11][20][21] Dams are euthanized just prior to parturition, and the fetuses are examined for any developmental abnormalities.[11]
Environmental Fate and Ecotoxicology
The environmental fate of bromoxynil and its esters is influenced by factors such as soil type, pH, and microbial activity. Bromoxynil itself is moderately persistent in soil, with a half-life of approximately two weeks.[5] Its esters, such as bromoxynil octanoate, are less persistent and rapidly hydrolyze to the parent phenol.[4]
Table 5: Environmental Fate and Ecotoxicology of Bromoxynil
| Parameter | Value | Reference |
| Soil Degradation Half-life (aerobic) | 2 - 14 days | [5] |
| Aquatic Photodegradation Half-life | 4 - 15 hours | [12] |
| Acute Toxicity to Fish (Rainbow Trout) | LC₅₀ (96-hour) = 0.05 mg/L | [20] |
| Acute Toxicity to Aquatic Invertebrates (Daphnia magna) | EC₅₀ (48-hour) = 0.05 mg/L | [20] |
| Toxicity to Birds (Bobwhite Quail) | LD₅₀ = 170 mg/kg | [14] |
Experimental Protocols
-
Aerobic and Anaerobic Transformation in Soil (OECD 307): This study assesses the rate and route of degradation of a test substance in soil under controlled laboratory conditions.[14][22][23][24] Radiolabeled test substance is applied to soil samples, which are then incubated in the dark at a constant temperature and moisture content.[22][23][24] Samples are analyzed at various time intervals to determine the concentration of the parent compound and its degradation products.[14][22][23]
-
Acute Toxicity to Fish (OECD 203): Fish, typically rainbow trout, are exposed to a range of concentrations of the test substance in water for 96 hours. Mortality and sublethal effects are observed, and the LC₅₀ is calculated.
-
Acute Immobilisation Test for Daphnia (OECD 202): Aquatic invertebrates (Daphnia magna) are exposed to the test substance for 48 hours. The concentration that causes immobilization in 50% of the daphnids (EC₅₀) is determined.
-
Alga, Growth Inhibition Test (OECD 201): The effect of the test substance on the growth of a selected species of algae is determined over a 72-hour period.
Regulatory Status and Conclusion
The regulatory status of bromoxynil has undergone significant changes in recent years. In 2020, the European Commission decided not to renew the approval of bromoxynil.[3][8][9] This decision was based on a risk assessment by EFSA which identified concerns for human health, particularly for operators, workers, and bystanders, as well as a high risk to wild mammals.[25]
Despite its regulatory challenges in some regions, bromoxynil remains a registered and utilized herbicide in many parts of the world, including the United States and Australia.[5] Its effectiveness in controlling a broad spectrum of broadleaf weeds continues to make it a relevant tool in integrated weed management programs.
This technical guide has provided a comprehensive overview of the history, development, and scientific characteristics of bromoxynil herbicides. The data and experimental insights presented are intended to serve as a valuable resource for professionals in the agricultural science and chemical development fields. The journey of bromoxynil, from its discovery to its ongoing regulatory evaluations, highlights the dynamic nature of pesticide science and the continuous need for thorough risk assessment to ensure the safe and sustainable use of agricultural chemicals.
References
- 1. Breeding Strategies for Development of Transgenic BXN Cotton [cotton.org]
- 2. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 3. Indian Trade Portal [indiantradeportal.in]
- 4. Herbicide resistance in transgenic plants expressing a bacterial detoxification gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peer review of the pesticide risk assessment for the active substance bromoxynil in light of negligible exposure data submitted | EFSA [efsa.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. my.ucanr.edu [my.ucanr.edu]
- 8. eur-lex.europa.eu [eur-lex.europa.eu]
- 9. Commission Implementing Regulation (EU) 2020/1276 of 11 September 2020 concerning the non-renewal of the approval of the active substance bromoxynil, in accordance with Regulation (EC) No 1107/2009 of the European Parliament and of the Council concerning the placing of plant protection products on the market, and amending the Annex to Commission Implementing Regulation (EU) No 540/2011 (Text with EEA relevance) (revoked) [legislation.gov.uk]
- 10. Peer review of the pesticide risk assessment of the active substance bromoxynil (variant evaluated bromoxynil octanoate) | EFSA [efsa.europa.eu]
- 11. oecd.org [oecd.org]
- 12. cambridge.org [cambridge.org]
- 13. nottingham.ac.uk [nottingham.ac.uk]
- 14. biotecnologiebt.it [biotecnologiebt.it]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. nucro-technics.com [nucro-technics.com]
- 17. oecd.org [oecd.org]
- 18. oecd.org [oecd.org]
- 19. Acute inhalation toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 20. catalog.labcorp.com [catalog.labcorp.com]
- 21. oecd.org [oecd.org]
- 22. content.fera.co.uk [content.fera.co.uk]
- 23. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]
- 24. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 25. Commission Implementing Regulation (EU) 2020/1276 of 11 September 2020 concerning the non-renewal of the approval of the active substance bromoxynil, in accordance with Regulation (EC) No 1107/2009 of the European Parliament and of the Council concerning the placing of plant protection products on the market, and amending the Annex to Commission Implementing Regulation (EU) No 540/2011 (Text with EEA relevance) (c. 1276) [legislation.gov.uk]
The Structure-Activity Relationship of Bromoxynil Butyrate: A Deep Dive into its Herbicidal Action
For Immediate Release
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of bromoxynil butyrate, a widely used herbicide for the control of broadleaf weeds. Tailored for researchers, scientists, and drug development professionals, this document elucidates the molecular intricacies that govern its efficacy, offering a comprehensive overview of its mechanism of action, the impact of structural modifications, and the experimental methodologies used in its evaluation.
Core Concepts: From Pro-Herbicide to Photosystem II Inhibitor
This compound itself is a pro-herbicide, meaning it is converted into its active form, bromoxynil, after absorption by the plant. This conversion is a rapid metabolic process. The primary mode of action for the active bromoxynil is the inhibition of photosynthesis at Photosystem II (PSII). It achieves this by binding to the D1 protein within the PSII complex, thereby blocking electron transport and halting the plant's ability to produce energy, ultimately leading to cell death.[1]
The key structural features of the bromoxynil molecule essential for its herbicidal activity are the dibrominated phenolic ring and the nitrile group. The butyrate ester in the pro-herbicide form plays a crucial role in the absorption and translocation of the compound within the plant.
Structure-Activity Relationship: Unpacking the Molecular Drivers of Efficacy
The herbicidal activity of bromoxynil and its derivatives is intricately linked to their molecular structure. Key determinants of efficacy include the nature of the ester group and modifications to the core aromatic ring.
The Role of the Ester Group
Modifications to the Aromatic Core
Research into heterocyclic analogs of bromoxynil, where the benzene ring is replaced by a pyridine or pyrimidine ring, has revealed significant impacts on herbicidal activity. These modifications can alter the electronic properties of the molecule and its binding affinity to the D1 protein.
A notable study on pyridine and pyrimidine analogs of bromoxynil demonstrated that these structural changes can lead to enhanced herbicidal efficacy against certain weed species, including those resistant to other herbicides like glyphosate. Molecular docking simulations suggest that these analogs may form stronger hydrogen bonds within the binding pocket of the D1 protein compared to the parent bromoxynil molecule.
Quantitative Analysis of Herbicidal Activity
The following table summarizes the herbicidal activity of bromoxynil and its heterocyclic analogs against various weed species. The data is presented as percent injury or control at a specific application rate, as detailed in the cited literature.
| Compound | Target Weed Species | Application Rate (kg ha⁻¹) | Herbicidal Activity (% Injury/Control) | Reference |
| Bromoxynil | Redroot pigweed (Amaranthus retroflexus) | 0.28 | Moderate | [2] |
| Pyridine Analog | Redroot pigweed (Amaranthus retroflexus) | 0.28 | High (more potent than bromoxynil) | [2] |
| Pyridine N-oxide Analog | Redroot pigweed (Amaranthus retroflexus) | 0.28 | High (more potent than bromoxynil) | [2] |
| Pyrimidine Analog | Redroot pigweed (Amaranthus retroflexus) | 0.28 | Low | [2] |
| Pyridine Analog | Glyphosate-resistant Palmer amaranth (Amaranthus palmeri) | 0.56 | >80% control | [2] |
Experimental Protocols
The evaluation of the structure-activity relationship of bromoxynil derivatives involves a combination of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Photosystem II Inhibition Assay (Chlorophyll Fluorescence Measurement)
This non-invasive technique is a rapid and sensitive method to assess the inhibition of PSII.
Objective: To determine the effect of bromoxynil analogs on the quantum efficiency of PSII.
Materials:
-
Leaf discs from a susceptible plant species (e.g., pea, spinach)
-
Hand-held chlorophyll fluorometer (e.g., Handy-PEA)
-
Solutions of bromoxynil and its analogs at various concentrations
-
Dark adaptation clips
Procedure:
-
Excise uniform leaf discs from healthy, dark-adapted plants (minimum 30 minutes).
-
Incubate the leaf discs in solutions of the test compounds for a specified period.
-
Attach the dark adaptation clips to the leaf discs.
-
After the incubation period, measure the chlorophyll fluorescence using the fluorometer. The instrument will provide various parameters, including the maximum quantum yield of PSII (Fv/Fm).[3]
-
A decrease in the Fv/Fm ratio indicates inhibition of PSII.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the Fv/Fm value compared to the untreated control.
Whole-Plant Herbicidal Activity Assay (GR50 Determination)
This assay evaluates the overall herbicidal effect of the compounds on whole plants.
Objective: To determine the GR50 (the dose required to cause a 50% reduction in plant growth) of bromoxynil analogs.
Materials:
-
Seeds of a susceptible weed species
-
Pots with a suitable growing medium
-
Growth chamber or greenhouse with controlled environmental conditions
-
Spraying equipment calibrated to deliver precise volumes
-
Solutions of bromoxynil and its analogs at a range of concentrations
Procedure:
-
Sow seeds in pots and allow them to germinate and grow to a specific stage (e.g., 2-4 true leaves).[4]
-
Prepare a series of herbicide solutions at different concentrations.
-
Apply the herbicide solutions to the plants using a calibrated sprayer. Include an untreated control group.[4]
-
Return the plants to the growth chamber or greenhouse.
-
After a set period (e.g., 14-21 days), assess the herbicidal effect by measuring the fresh or dry weight of the above-ground biomass.
-
Calculate the percent growth reduction for each concentration relative to the untreated control.
-
Use a suitable statistical software to perform a dose-response analysis and calculate the GR50 value for each compound.
Molecular Docking of Bromoxynil Analogs to the D1 Protein
This computational method predicts the binding affinity and interaction of the herbicide molecules with their target protein.
Objective: To model the binding of bromoxynil analogs to the D1 protein of PSII and understand the structural basis of their activity.
Materials:
-
Molecular modeling software (e.g., AutoDock, Schrödinger Maestro)
-
3D structure of the D1 protein (can be obtained from the Protein Data Bank, PDB)
-
3D structures of the bromoxynil analogs (can be built using chemical drawing software)
Procedure:
-
Protein Preparation: Load the D1 protein structure into the modeling software. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. Define the binding site (the QB pocket) based on the location of known inhibitors.[5]
-
Ligand Preparation: Generate the 3D structures of the bromoxynil analogs. Minimize their energy to obtain stable conformations.
-
Docking Simulation: Perform the docking of each analog into the defined binding site of the D1 protein. The software will generate multiple possible binding poses and calculate a docking score for each, which represents the predicted binding affinity.[5]
-
Analysis: Analyze the best-scoring poses to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the herbicide and the amino acid residues of the D1 protein. This analysis can help explain the observed differences in herbicidal activity.
Visualizing the Pathways and Relationships
To further illustrate the concepts discussed, the following diagrams were created using the DOT language.
Caption: Inhibition of Photosynthetic Electron Transport by Bromoxynil.
Caption: Workflow for Determining GR50 Values in a Whole-Plant Bioassay.
Caption: Logical Relationship in the SAR of Bromoxynil Derivatives.
References
- 1. apvma.gov.au [apvma.gov.au]
- 2. Synthesis and evaluation of heterocyclic analogues of bromoxynil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Early Identification of Herbicide Modes of Action by the Use of Chlorophyll Fluorescence Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Journey of Bromoxynil Butyrate in Crops: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoxynil butyrate, a member of the nitrile herbicide family, is a widely utilized post-emergence herbicide for the control of broadleaf weeds in various agricultural crops. Its efficacy is intrinsically linked to its metabolic fate within the plant system. This technical guide provides an in-depth exploration of the metabolic pathway of this compound in crops, presenting quantitative data, detailed experimental protocols, and visual representations of the key processes involved. Understanding this metabolic journey is crucial for optimizing herbicide performance, ensuring crop safety, and conducting comprehensive environmental risk assessments.
Core Metabolic Pathway
The metabolism of this compound in crops is a rapid and multi-step process designed to detoxify the xenobiotic compound. The overarching pathway involves three key phases:
-
Phase I: Hydrolysis. The initial and most critical step is the rapid hydrolysis of the inactive this compound ester to its phytotoxic form, bromoxynil (3,5-dibromo-4-hydroxybenzonitrile). This conversion is catalyzed by esterase enzymes within the plant.
-
Phase II: Transformation of Bromoxynil. Once formed, bromoxynil undergoes further enzymatic transformations to reduce its toxicity. These reactions primarily include dehalogenation and hydroxylation.
-
Phase III: Conjugation. The modified metabolites are then conjugated with endogenous molecules, such as glucose, to form water-soluble conjugates. This process facilitates their sequestration into vacuoles or incorporation into cell wall components, effectively detoxifying and compartmentalizing the herbicide residues.
Quantitative Analysis of this compound Metabolism
The rate and extent of this compound metabolism can vary depending on the crop species, environmental conditions, and the analytical methods employed. The following tables summarize key quantitative data from various studies.
Table 1: Dissipation of this compound and Formation of Bromoxynil in Wheat
| Time After Treatment | This compound (% of Total Radioactive Residue) | Bromoxynil (% of Total Radioactive Residue) | Crop | Reference |
| 24 hours | <25% (estimated from >75% dissipation) | Not specified | Spring Wheat | [1] |
| 14 days | ~1.3% | 18% | Wheat |
Table 2: Half-life and Dissipation of Bromoxynil in Crops and Soil
| Matrix | Half-life (t½) | Dissipation Rate | Time Period | Reference |
| Maize Seedling | 1.14 days | 97.79% | 7 days | [2] |
| Soil | <1 day (for n-butyrate ester) | Not specified | Not specified | [1] |
Experimental Protocols
The elucidation of the metabolic pathway of this compound relies on a suite of sophisticated analytical techniques. Below are detailed methodologies for key experiments.
Protocol 1: Radiolabeled Herbicide Metabolism Study
This protocol outlines a general procedure for studying the metabolism of this compound in crops using a ¹⁴C-labeled compound.
1. Plant Treatment:
- Grow the crop of interest (e.g., wheat, barley) in a controlled environment.
- At a specific growth stage, apply a known amount of [¹⁴C]-bromoxynil butyrate to the leaves of the plants.
2. Sample Collection:
- Harvest plant tissues (leaves, stems, roots) at various time points after treatment (e.g., 1, 3, 7, 14 days).
3. Extraction:
- Homogenize the plant samples in a suitable solvent, such as an acetonitrile/water mixture.
- Perform sequential extractions to isolate metabolites of varying polarities.
4. Analysis:
- Quantify the total radioactive residue (TRR) in each fraction using liquid scintillation counting.
- Separate the parent compound and its metabolites using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Identify the chemical structure of the metabolites using Mass Spectrometry (MS/MS).
Protocol 2: HPLC-MS/MS Analysis of Bromoxynil and its Metabolites
This method is employed for the sensitive and selective quantification of bromoxynil and its degradation products in crop samples.
1. Sample Preparation:
- Extract homogenized crop samples with an acidic acetonitrile solution.
- Perform a liquid-liquid partition to separate the analytes from interfering matrix components.
- Concentrate the extract and reconstitute it in a suitable solvent for injection.
2. HPLC Separation:
- Column: C18 reverse-phase column.
- Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 10 µL.
3. MS/MS Detection:
- Ionization Mode: Electrospray Ionization (ESI) in negative mode.
- Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for bromoxynil and its expected metabolites.
Visualizing the Metabolic Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the metabolic pathway of this compound and a typical experimental workflow for its analysis.
Conclusion
The metabolism of this compound in crops is a well-orchestrated detoxification process, primarily initiated by the rapid hydrolysis to the active compound bromoxynil. Subsequent dehalogenation, hydroxylation, and conjugation reactions render the herbicide inactive and facilitate its sequestration within the plant. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field. A thorough understanding of these metabolic pathways is paramount for the development of more selective and environmentally benign herbicides and for ensuring food safety.
References
The Discovery and Herbicidal Action of Bromoxynil Butyrate: A Technical Guide
Introduction
Bromoxynil butyrate (2,6-dibromo-4-cyanophenyl butanoate) is a selective, post-emergence contact herbicide developed for the control of broadleaf weeds.[1] As an ester of the well-established herbicide bromoxynil, its discovery is rooted in the broader research efforts to enhance the efficacy and delivery of hydroxynitrile herbicides. This technical guide provides an in-depth overview of the core scientific principles underlying the discovery and action of this compound, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation and application as a herbicide. As an ester of bromoxynil, it exhibits greater lipophilicity compared to the parent phenol, which can influence its absorption into the plant cuticle.
| Property | Value |
| IUPAC Name | 2,6-dibromo-4-cyanophenyl butanoate |
| CAS Number | 3861-41-4 |
| Molecular Formula | C11H9Br2NO2 |
| Molecular Weight | 347.00 g/mol |
Synthesis of this compound
The synthesis of this compound is a two-step process, beginning with the production of the parent compound, bromoxynil, followed by esterification.
Step 1: Synthesis of Bromoxynil
Bromoxynil is synthesized via the bromination of 4-hydroxybenzonitrile.[2]
Experimental Protocol:
-
Reaction Setup: A suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel is charged with 4-hydroxybenzonitrile and a solvent (e.g., a halogenated hydrocarbon).
-
Bromination: Bromine is added dropwise to the stirred solution at a controlled temperature. The reaction is typically carried out in the presence of a catalyst.
-
Work-up: Upon completion of the reaction, the mixture is washed with a reducing agent solution (e.g., sodium bisulfite) to remove excess bromine, followed by washing with water.
-
Isolation: The organic layer is separated, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield crude bromoxynil.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent.
Step 2: Esterification of Bromoxynil to this compound
Bromoxynil is then esterified to produce this compound. This is typically achieved by reacting bromoxynil with butyryl chloride in the presence of a base.
Experimental Protocol:
-
Reaction Setup: A reaction vessel is charged with bromoxynil, a suitable solvent (e.g., dichloromethane), and a base (e.g., triethylamine or pyridine) to act as an acid scavenger.
-
Acylation: Butyryl chloride is added dropwise to the stirred solution at a controlled temperature, typically at or below room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, the reaction mixture is washed with dilute acid (e.g., 1M HCl) to remove the base, followed by washing with a saturated sodium bicarbonate solution and brine.
-
Isolation and Purification: The organic layer is dried, and the solvent is evaporated to yield crude this compound. The product can be further purified by column chromatography or recrystallization.
Caption: Synthesis pathway of this compound.
Mode of Action: Inhibition of Photosystem II
The primary mode of action of bromoxynil and its esters, including this compound, is the inhibition of photosynthesis at Photosystem II (PSII).[3][4] In susceptible plants, this compound is rapidly hydrolyzed to bromoxynil, which is the active herbicidal molecule.[1]
Bromoxynil acts by binding to the D1 protein of the PSII complex in the chloroplast thylakoid membranes.[3][4] This binding blocks the electron transport from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), thereby interrupting the photosynthetic electron transport chain.[4] This inhibition leads to a cascade of events, including the cessation of ATP and NADPH production, which are essential for carbon fixation.[4] The blockage of electron flow also results in the formation of reactive oxygen species (ROS), which cause lipid peroxidation and membrane damage, leading to rapid cell death.[4]
Caption: Inhibition of electron transport in Photosystem II by bromoxynil.
Experimental Evaluation of Herbicidal Efficacy
The herbicidal efficacy of this compound is determined through a series of controlled greenhouse and field experiments.
Greenhouse Bioassay for Post-Emergence Herbicidal Activity
Objective: To determine the dose-response of various broadleaf weed species to post-emergence application of this compound.
Experimental Protocol:
-
Plant Material: Seeds of target weed species (e.g., Chenopodium album, Amaranthus retroflexus) and a tolerant crop species (e.g., wheat) are sown in pots containing a standardized soil mix.
-
Growth Conditions: Plants are grown in a greenhouse under controlled conditions of temperature, humidity, and photoperiod.
-
Herbicide Application: At a specific growth stage (e.g., 2-4 true leaves), plants are treated with a range of doses of this compound formulated as an emulsifiable concentrate. A control group is treated with the formulation blank (without the active ingredient). Application is performed using a calibrated laboratory sprayer to ensure uniform coverage.
-
Data Collection:
-
Visual Injury Assessment: Plant injury is visually assessed at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) on a scale of 0% (no effect) to 100% (complete plant death).
-
Biomass Reduction: At the end of the experiment, the above-ground biomass of each plant is harvested, dried in an oven, and weighed. The percentage of biomass reduction relative to the control is calculated.
-
-
Data Analysis: The data is subjected to statistical analysis, typically using a non-linear regression model to determine the effective dose required to cause 50% inhibition (ED50) or 90% inhibition (ED90) of growth.
Caption: Experimental workflow for evaluating herbicide efficacy.
Quantitative Data on Herbicidal Activity
Specific quantitative data on the herbicidal efficacy of this compound on various weed species is limited in publicly available literature. The herbicidal activity is generally attributed to the parent compound, bromoxynil, due to the rapid hydrolysis of the butyrate ester in the plant.[1] The efficacy of bromoxynil is well-documented against a wide range of broadleaf weeds.
| Weed Species | Common Name | Typical Efficacy of Bromoxynil |
| Chenopodium album | Lamb's-quarters | Good to Excellent |
| Amaranthus retroflexus | Redroot Pigweed | Good to Excellent |
| Polygonum convolvulus | Wild Buckwheat | Good |
| Sinapis arvensis | Wild Mustard | Excellent |
Note: Efficacy can vary depending on the growth stage of the weed, environmental conditions, and application rate.
Metabolism in Plants
Upon application to the leaf surface, the lipophilic this compound ester readily penetrates the plant cuticle. Inside the plant tissues, it undergoes rapid hydrolysis by esterase enzymes to release the active bromoxynil molecule and butyric acid.[1] In a study on wheat, at 14 days after application, this compound constituted only about 1.3% of the total radioactive residue, while the parent bromoxynil accounted for 18%.[1] This rapid conversion is a key feature of the ester formulations of bromoxynil.
The discovery of this compound as a herbicide represents a refinement in the formulation of hydroxynitrile herbicides, aimed at optimizing delivery and absorption. Its mode of action, centered on the potent inhibition of Photosystem II, provides effective control of a broad spectrum of broadleaf weeds. The rapid metabolism of the butyrate ester to the active bromoxynil molecule within the plant is a critical aspect of its herbicidal activity. Further research focusing on the comparative efficacy of different bromoxynil esters under various environmental conditions could provide valuable insights for the development of next-generation herbicidal formulations.
References
Methodological & Application
Protocol for Evaluating the Efficacy of Bromoxynil Butyrate in a Greenhouse Environment
Application Note ID: AN-BB-GH-2025-01
Version: 1.0
Introduction
Bromoxynil butyrate is a post-emergence herbicide belonging to the nitrile chemical family.[1][2] Its primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII).[1][3] Specifically, bromoxynil binds to the D1 protein subunit of the PSII complex, which is essential for the transfer of electrons.[3] This binding blocks the electron transport chain, leading to a rapid depletion of the plant's energy reserves and ultimately, cell death.[3] this compound is rapidly metabolized to its active form, bromoxynil, within the plant. It is effective for the control of a wide range of broadleaf weeds.[1][3]
This document provides a detailed protocol for conducting greenhouse trials to evaluate the efficacy of this compound on target weed species. The protocol is designed for researchers, scientists, and professionals in the field of drug and herbicide development. It outlines procedures for plant cultivation, herbicide application, and the collection of both qualitative and quantitative data to determine the herbicide's effectiveness.
Materials and Methods
Plant Material and Growth Conditions
-
Test Plant Species: Select common broadleaf weed species known to be susceptible to bromoxynil. Examples include, but are not limited to:
-
Common lambsquarters (Chenopodium album)
-
Redroot pigweed (Amaranthus retroflexus)
-
Wild mustard (Sinapis arvensis)
-
-
Potting Medium: A standardized greenhouse potting mix (e.g., peat, perlite, and vermiculite in a 2:1:1 ratio).
-
Pots: 10 cm diameter plastic pots with drainage holes.
-
Greenhouse Conditions:
-
Temperature: 25 ± 2°C during the day and 20 ± 2°C at night.
-
Photoperiod: 16-hour light / 8-hour dark cycle.
-
Light Intensity: Supplemental lighting to ensure a minimum of 400 µmol/m²/s.
-
Watering: Sub-irrigation or overhead watering as needed to maintain consistent soil moisture without waterlogging.
-
Herbicide Preparation and Application
-
This compound Formulation: Use a technical grade or a formulated product of known concentration.
-
Solvent/Carrier: Acetone or another suitable solvent for the initial dissolution of technical grade material, followed by dilution in water containing a non-ionic surfactant (e.g., 0.25% v/v).
-
Application Equipment: A laboratory-grade cabinet track sprayer equipped with a flat-fan nozzle calibrated to deliver a consistent spray volume (e.g., 200 L/ha).
-
Herbicide Concentrations: Prepare a range of concentrations to determine the dose-response relationship. A suggested range, based on field application rates, could be from 37.5 to 300 g a.i./ha.[4]
Experimental Protocol
Plant Propagation and Establishment
-
Fill pots with the prepared potting medium.
-
Sow seeds of the selected weed species at a depth of approximately 0.5 cm.
-
Water the pots thoroughly and place them in the greenhouse under the specified conditions.
-
After emergence, thin the seedlings to three to four uniform plants per pot.
-
Allow the plants to grow until they reach the 2-4 true leaf stage before herbicide application.
Experimental Design and Treatments
-
Arrange the pots in a completely randomized design with a minimum of four replications per treatment.
-
Treatments should include:
-
An untreated control (sprayed with carrier solution only).
-
A series of this compound concentrations.
-
-
Randomize the placement of the pots within the greenhouse to minimize the effects of environmental gradients.
Herbicide Application
-
Calibrate the track sprayer to ensure accurate and uniform application.
-
Place the pots with the established weed seedlings in the spray cabinet.
-
Apply the respective herbicide treatments to the designated pots.
-
Return the treated pots to the greenhouse, ensuring they are placed according to the randomized design.
Data Collection and Efficacy Assessment
-
Visually assess the plants for signs of phytotoxicity at 3, 7, 14, and 21 days after treatment (DAT).
-
Use the European Weed Research Society (EWRS) rating scale for a standardized qualitative assessment.[5][6][7][8]
-
Biomass Reduction:
-
At 21 DAT, carefully cut the above-ground plant tissue from each pot.
-
Determine the fresh weight of the harvested biomass.
-
Place the biomass in labeled paper bags and dry in an oven at 70°C for 72 hours, or until a constant weight is achieved.
-
Measure the dry weight of the biomass.
-
Calculate the percent biomass reduction relative to the untreated control.
-
-
Chlorophyll Fluorescence:
-
Measure chlorophyll fluorescence at 3 and 7 DAT using a portable chlorophyll fluorometer.
-
Dark-adapt the leaves for at least 20 minutes before taking measurements.
-
Measure the maximum quantum yield of PSII (Fv/Fm). A reduction in Fv/Fm indicates stress on the photosynthetic apparatus.
-
Data Presentation
Summarize all quantitative data in clearly structured tables.
Table 1: Visual Phytotoxicity Assessment of this compound on Chenopodium album (EWRS Scale)
| Treatment (g a.i./ha) | 3 DAT | 7 DAT | 14 DAT | 21 DAT |
| Untreated Control | 9 | 9 | 9 | 9 |
| This compound 37.5 | 7 | 6 | 5 | 5 |
| This compound 75 | 6 | 5 | 4 | 3 |
| This compound 150 | 5 | 4 | 3 | 2 |
| This compound 300 | 4 | 3 | 2 | 1 |
EWRS Scale: 1 = Complete control, 9 = No effect.[5][6][7][8]
Table 2: Effect of this compound on Biomass of Chenopodium album at 21 DAT
| Treatment (g a.i./ha) | Mean Fresh Weight (g) | % Reduction | Mean Dry Weight (g) | % Reduction |
| Untreated Control | 12.5 | 0 | 2.1 | 0 |
| This compound 37.5 | 8.2 | 34.4 | 1.3 | 38.1 |
| This compound 75 | 5.1 | 59.2 | 0.8 | 61.9 |
| This compound 150 | 2.3 | 81.6 | 0.4 | 81.0 |
| This compound 300 | 0.5 | 96.0 | 0.1 | 95.2 |
Table 3: Effect of this compound on Chlorophyll Fluorescence (Fv/Fm) of Chenopodium album
| Treatment (g a.i./ha) | 3 DAT | 7 DAT |
| Untreated Control | 0.83 | 0.82 |
| This compound 37.5 | 0.65 | 0.58 |
| This compound 75 | 0.48 | 0.35 |
| This compound 150 | 0.21 | 0.10 |
| This compound 300 | 0.05 | 0.02 |
Visualizations
Caption: Experimental workflow for greenhouse efficacy testing.
Caption: Mode of action of Bromoxynil in Photosystem II.
References
- 1. Bromoxynil-butanoate [sitem.herts.ac.uk]
- 2. apvma.gov.au [apvma.gov.au]
- 3. Bromoxynil: An Effective Herbicide For Your Agricultural Needs - HEBEN [hb-p.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Targeted Weed Control Experiments Using Bromoxynil Butyrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and essential data for conducting targeted weed control experiments using bromoxynil butyrate. The information is intended to guide researchers in setting up, executing, and evaluating the efficacy of this herbicide in a controlled laboratory or greenhouse environment.
Introduction
This compound is a selective, post-emergence contact herbicide belonging to the hydroxybenzonitrile chemical class. It is effective in controlling a wide range of annual broadleaf weeds. In planta, this compound is rapidly metabolized to its active form, bromoxynil. The primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII). This disruption of the electron transport chain leads to the generation of reactive oxygen species (ROS), causing rapid cellular damage and ultimately, plant death.
Mechanism of Action: Photosystem II Inhibition
Bromoxynil acts by binding to the D1 protein of the photosystem II complex located in the thylakoid membranes of chloroplasts. This binding blocks the electron flow from QA to QB, thereby inhibiting the light-dependent reactions of photosynthesis. The blockage of electron transport not only halts the production of ATP and NADPH necessary for carbon fixation but also leads to the formation of highly reactive molecules such as triplet chlorophyll and singlet oxygen. These reactive species initiate lipid peroxidation and protein degradation, resulting in the loss of membrane integrity and rapid cell death.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Objective: To prepare standardized solutions of this compound for laboratory and greenhouse bioassays.
Materials:
-
This compound (analytical grade)
-
Acetone (reagent grade)
-
Distilled water
-
Non-ionic surfactant (e.g., Tween 20)
-
Volumetric flasks (various sizes)
-
Pipettes
-
Magnetic stirrer and stir bars
-
Analytical balance
Protocol:
-
Stock Solution Preparation (e.g., 10,000 ppm or 10 mg/mL):
-
Accurately weigh 1.0 g of this compound using an analytical balance.
-
Dissolve the weighed this compound in a small volume of acetone (e.g., 20-30 mL) in a 100 mL volumetric flask. This compound has low aqueous solubility, so a solvent is necessary for initial dissolution.
-
Once fully dissolved, bring the volume up to 100 mL with distilled water.
-
This results in a 10,000 ppm (10 mg/mL) stock solution. Store in a labeled, sealed container in a cool, dark place.
-
-
Working Solution Preparation:
-
Calculate the required volume of the stock solution to achieve the desired final concentration for your experiments using the formula: C1V1 = C2V2, where:
-
C1 = Concentration of the stock solution
-
V1 = Volume of the stock solution to be used
-
C2 = Desired final concentration of the working solution
-
V2 = Final volume of the working solution
-
-
For example, to prepare 100 mL of a 100 ppm working solution from a 10,000 ppm stock solution:
-
(10,000 ppm)(V1) = (100 ppm)(100 mL)
-
V1 = 1 mL
-
-
In a 100 mL volumetric flask, add 1 mL of the 10,000 ppm stock solution.
-
Add a non-ionic surfactant to the final working solution at a concentration of 0.1% to 0.25% (v/v) to enhance foliar uptake. For 100 mL, this would be 0.1 to 0.25 mL.
-
Bring the final volume to 100 mL with distilled water and mix thoroughly.
-
Prepare a range of concentrations for dose-response studies.
-
Note on Converting Field Rates to Lab Concentrations: Field application rates are often given in g/ha or lbs/acre. A common spray volume for broadcast application is 100-200 L/ha. To approximate a lab concentration from a field rate, you can use the following conversion:
-
If a field rate is 300 g ai/ha in a spray volume of 150 L/ha:
-
Concentration = 300 g / 150 L = 2 g/L = 2000 mg/L = 2000 ppm.
-
Whole-Plant Dose-Response Bioassay in a Greenhouse
Objective: To determine the efficacy of this compound on target weed species at various doses.
Materials:
-
Target weed species seedlings (e.g., Amaranthus retroflexus, Chenopodium album, Abutilon theophrasti, Solanum nigrum, Sinapis arvensis) at the 2-4 true leaf stage.
-
Pots filled with a suitable potting mix.
-
Greenhouse with controlled temperature and light conditions.
-
This compound working solutions at a range of concentrations.
-
Control solution (water + surfactant).
-
Laboratory spray chamber or backpack sprayer with a flat-fan nozzle.
Experimental Design:
-
A completely randomized design (CRD) or a randomized complete block design (RCBD) is recommended.
-
Use a minimum of 4-6 replicates per treatment (herbicide concentration).
-
Include an untreated control for comparison.
Protocol:
-
Plant Preparation:
-
Grow target weed species from seed in pots until they reach the 2-4 true leaf stage.
-
Ensure uniform growth of seedlings before treatment.
-
-
Herbicide Application:
-
Calibrate the sprayer to deliver a consistent volume of spray solution per unit area.
-
Apply the different concentrations of this compound and the control solution to the respective pots. Ensure thorough and uniform coverage of the foliage.
-
-
Post-Application Care:
-
Return the treated plants to the greenhouse.
-
Maintain optimal growing conditions (watering, temperature, light).
-
-
Data Collection:
-
Assess visual injury at 3, 7, 14, and 21 days after treatment (DAT) using a 0-100% scale (0 = no injury, 100 = complete plant death).
-
At the final assessment (e.g., 21 DAT), harvest the above-ground biomass of each plant.
-
Determine the fresh weight and then dry the biomass in an oven at 70°C for 72 hours to determine the dry weight.
-
-
Data Analysis:
-
Calculate the percent reduction in biomass compared to the untreated control.
-
Perform a dose-response analysis using statistical software to determine the effective dose required to cause 50% (ED50) or 90% (ED90) growth reduction.
-
Quantitative Data
The following tables summarize the efficacy of bromoxynil, often in combination with other herbicides, on common broadleaf weeds. Data for this compound alone is limited in the available literature.
Table 1: Efficacy of Bromoxynil on Various Weed Species
| Weed Species | Common Name | Herbicide(s) | Application Rate (g ai/ha) | Efficacy (%) | Reference(s) |
| Amaranthus retroflexus | Redroot Pigweed | Bromoxynil | 420 | Increased phytotoxicity at 30°C vs 10°C | [1] |
| Chenopodium album | Common Lambsquarters | Bromoxynil | 400 - 560 | 94 - 99 | [2] |
| Sinapis arvensis | Wild Mustard | Bromoxynil + 2,4-D | Not specified | >98 | [3][4] |
| Abutilon theophrasti | Velvetleaf | Bromoxynil | Not specified | Susceptible | [5] |
| Solanum nigrum | Black Nightshade | Not specified | Not specified | Susceptible | [6][7][8] |
Table 2: Dose-Response Data for Bromoxynil (in mixture) on Glyphosate-Resistant Horseweed
| Parameter | Assessment Time (WAA) | ED50 (g ai/ha) | ED80 (g ai/ha) | ED95 (g ai/ha) |
| Visual Control | 2 | 9 | 22 | 47 |
| 4 | 10 | 25 | 54 | |
| 8 | 10 | 25 | 54 | |
| Density Reduction | 8 | 8 | 19 | 36 |
| Biomass Reduction | 8 | 14 | 33 | 61 |
| Data from a study on a tank-mix of bromoxynil and metribuzin.[2] |
Visualization of Cellular Damage
The inhibition of Photosystem II by bromoxynil leads to an overproduction of ROS, which can be visualized using various staining techniques. For instance, 3,3'-diaminobenzidine (DAB) staining can detect hydrogen peroxide, which appears as brown spots, while nitroblue tetrazolium (NBT) staining can detect superoxide radicals, which appear as dark blue formazan deposits.[9][10] These methods can provide a visual confirmation of the oxidative stress induced by the herbicide.
Safety Precautions
When handling this compound, always refer to the Safety Data Sheet (SDS). Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the chemical in a well-ventilated area or a fume hood.
Disclaimer: These protocols and notes are intended for research purposes only. All pesticide applications should be conducted in accordance with local regulations and institutional safety guidelines.
References
- 1. Environment and Bromoxynil Phytotoxicity | Weed Science | Cambridge Core [cambridge.org]
- 2. Biologically effective dose of bromoxynil applied alone and mixed with metribuzin for the control of glyphosate-resistant horseweed in soybean | Weed Technology | Cambridge Core [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Bromoxynil: An Effective Herbicide For Your Agricultural Needs - HEBEN [hb-p.com]
- 6. [PDF] Early response of Solanum nigrum L. to Lumax and castor oil combination in relation to antioxidant activity, osmolyte concentration and chlorophyll a fluorescence | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Early response of Solanum nigrum L. to Lumax and castor oil combination in relation to antioxidant activity, osmolyte concentration and chlorophyll a fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
High-Performance Liquid Chromatography (HPLC) for the Analysis of Bromoxynil Butyrate: An Application Note and Protocol
This document provides a detailed application note and protocol for the quantitative analysis of bromoxynil butyrate in various environmental and agricultural matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. These guidelines are intended for researchers, scientists, and professionals in the fields of drug development, environmental monitoring, and agricultural science.
Introduction
This compound is a butyric acid ester of bromoxynil, a contact herbicide used for post-emergence control of broadleaf weeds in various crops.[1] It belongs to the hydroxybenzonitrile class of herbicides and acts by inhibiting photosynthesis and mitochondrial oxidative phosphorylation in plants.[2] Due to its widespread use, the development of reliable and sensitive analytical methods for the determination of this compound residues in different matrices is crucial for ensuring environmental safety and food quality. High-Performance Liquid Chromatography (HPLC) offers a robust and efficient technique for the separation, identification, and quantification of this compound. This application note details a validated HPLC method, including sample preparation protocols for various matrices.
Principle of the Method
This method utilizes reversed-phase HPLC (RP-HPLC) for the separation of this compound. The sample is extracted from the matrix using an appropriate solvent, followed by a cleanup step to remove interfering substances. The prepared sample is then injected into an HPLC system equipped with a C18 column and a UV detector. Quantification is achieved by comparing the peak area of this compound in the sample to that of a known standard.
Materials and Reagents
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Dichloromethane (pesticide residue grade).
-
Reagents: this compound analytical standard (>98% purity), Sodium sulfate (anhydrous), Sodium chloride, Phosphoric acid.
-
Solid-Phase Extraction (SPE) Cartridges: C18 cartridges (500 mg, 6 mL).
-
Filters: 0.45 µm syringe filters (PTFE or Nylon).
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required. The following chromatographic conditions have been optimized for the analysis of this compound:
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Retention Time | Approximately 6.5 min |
Experimental Protocols
Standard Solution Preparation
Prepare a stock solution of this compound (1000 µg/mL) by accurately weighing 10 mg of the standard and dissolving it in 10 mL of acetonitrile. From this stock solution, prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, and 25 µg/mL) by serial dilution with the mobile phase.
Sample Preparation
The sample preparation protocol varies depending on the matrix. Below are detailed procedures for water, soil, and plant material.
-
Filter the water sample (100 mL) through a 0.45 µm filter to remove any particulate matter.
-
Acidify the sample to pH 3 with phosphoric acid.
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC grade water.
-
Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of HPLC grade water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the retained this compound with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter the reconstituted solution through a 0.45 µm syringe filter before HPLC analysis.
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile and shake vigorously for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Repeat the extraction with another 20 mL of acetonitrile.
-
Combine the supernatants and evaporate to a volume of approximately 2 mL.
-
Proceed with the SPE cleanup as described for water samples (Section 5.2.1, steps 3-10).
-
Homogenize 10 g of the plant sample (e.g., leaves, fruits).
-
Transfer the homogenized sample to a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile and 5 g of anhydrous sodium sulfate.
-
Shake vigorously for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction with another 20 mL of acetonitrile.
-
Combine the supernatants.
-
Partition the combined extracts with 20 mL of a saturated sodium chloride solution in a separatory funnel.
-
Collect the acetonitrile layer (top layer) and pass it through anhydrous sodium sulfate to remove any residual water.
-
Evaporate the extract to approximately 2 mL.
-
Proceed with the SPE cleanup as described for water samples (Section 5.2.1, steps 3-10).
Data Presentation
The quantitative data for the HPLC method for this compound is summarized in the following table. These values represent the expected performance of the method under the described conditions.
| Parameter | Value |
| Linearity Range | 0.1 - 25 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Recovery (spiked samples) | 85 - 105% |
| Precision (RSD%) | < 5% |
Visualizations
The following diagrams illustrate the experimental workflows for sample preparation and HPLC analysis.
Caption: Workflow for the preparation of water, soil, and plant samples for HPLC analysis.
Caption: General workflow for the HPLC analysis of this compound.
References
Application Notes and Protocols for the GC-MS Analysis of Bromoxynil Butyrate
Introduction
Bromoxynil butyrate is a selective herbicide used for the post-emergence control of broadleaf weeds in various agricultural settings.[1] As a butyrate ester of bromoxynil, it is rapidly metabolized to the parent compound, bromoxynil, in plants and soil.[1][2] Monitoring for this compound residues in environmental and agricultural samples is crucial for ensuring food safety and environmental protection. Gas chromatography-mass spectrometry (GC-MS) is a highly effective and widely used analytical technique for the sensitive and selective determination of pesticide residues like this compound.[2][3][4] This application note provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, instrument parameters, and data analysis.
Experimental Protocols
1. Sample Preparation: Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
This protocol is a general guideline and may require optimization for specific matrices.
a. Materials and Reagents:
-
Homogenized sample (e.g., soil, fruit, vegetable)
-
Acetonitrile (ACN), pesticide residue grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
Graphitized carbon black (GCB) - use with caution as it may adsorb planar pesticides
-
C18 sorbent
-
This compound analytical standard
-
Internal standard (e.g., atrazine-d5)
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes
-
Centrifuge
-
Vortex mixer
b. Extraction Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
If desired, add an appropriate amount of internal standard.
-
Cap the tube and vortex vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately cap and vortex for 1 minute to prevent the formation of MgSO₄ clumps.
-
Centrifuge at 4000 rpm for 5 minutes.
c. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer the acetonitrile supernatant to a 15 mL centrifuge tube containing 150 mg of PSA, 900 mg of anhydrous MgSO₄, and 150 mg of C18. For pigmented samples, 50 mg of GCB can be added, but recovery of this compound should be verified.
-
Cap the tube and vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the cleaned extract into a clean vial for GC-MS analysis.
2. GC-MS Instrumentation and Parameters
The following parameters are a starting point and may be optimized for the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector | Splitless mode |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Oven Program | Initial: 70 °C, hold for 2 min; Ramp: 25 °C/min to 150 °C; Ramp: 10 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | Agilent 7010C Triple Quadrupole GC/MS or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Transfer Line Temp. | 280 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
3. Data Acquisition and Analysis
For quantitative analysis, Selected Ion Monitoring (SIM) is recommended for its increased sensitivity and selectivity.[5] The mass spectrum of this compound is distinct from that of the parent bromoxynil, with the acylium ion being a major diagnostic species.[1]
Selected Ions (m/z) for SIM Mode:
| Analyte | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | 71 | 277 | 347 |
Note: The molecular ion for this compound is at m/z 347. The base peak is often the acylium ion [C₃H₇CO]⁺ at m/z 71. The ion at m/z 277 corresponds to the bromoxynil phenol fragment.[1][4]
A calibration curve should be prepared using a series of standard solutions of this compound in a solvent that matches the final sample extract matrix. The concentration range should bracket the expected concentrations in the samples.
Quantitative Data Summary
The following table summarizes representative quantitative data for the analysis of a related compound, bromoxynil octanoate, by GC/MS, which can be indicative of the expected performance for this compound analysis.[3]
| Parameter | Value |
| Limit of Quantitation (LOQ) | 0.2 mg/kg |
| Recovery | 82.3 - 110.7% |
| Relative Standard Deviation (RSD) | <14% |
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
This application note provides a comprehensive framework for the GC-MS analysis of this compound. Adherence to good laboratory practices, including the use of quality control samples and proper instrument maintenance, is essential for obtaining accurate and reliable results. Method validation should be performed in the specific sample matrices of interest to ensure the method's suitability for its intended purpose.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. apvma.gov.au [apvma.gov.au]
- 3. Determination of bromoxynil octanoate in soil and corn by GC with electron capture and mass spectrometry detection under field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C11H9Br2NO2 | CID 62526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Selected ion monitoring - Wikipedia [en.wikipedia.org]
Application Note: Preparation of Bromoxynil Butyrate Stock Solutions for Laboratory Assays
Introduction
Bromoxynil butyrate (CAS No: 3861-41-4) is a nitrile herbicide that functions by inhibiting photosynthesis and mitochondrial oxidative phosphorylation in plants[1]. It is the butyrate ester of bromoxynil. Due to its biological activity, it is a compound of interest in various laboratory assays for agricultural research, environmental science, and toxicology. The preparation of accurate and consistent stock solutions is a critical first step for obtaining reliable and reproducible experimental data. This document provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions. Given its toxicological profile, strict adherence to safety protocols is mandatory.
Physicochemical and Solubility Data
Accurate preparation of stock solutions begins with understanding the compound's properties. This compound is a solid at room temperature with a melting point of 85 °C[2]. It has very low solubility in water but is highly soluble in several organic solvents, which should be used for preparing concentrated stock solutions[1][3].
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 2,6-Dibromo-4-cyanophenyl butyrate | [1] |
| CAS Number | 3861-41-4 | [1][2][4] |
| Molecular Formula | C₁₁H₉Br₂NO₂ | [2][4] |
| Molecular Weight | 347.00 g/mol | [2][4] |
| Melting Point | 85 °C |[2] |
Table 2: Solubility of this compound in Common Laboratory Solvents (at 20°C)
| Solvent | Solubility (g/L) | Reference |
|---|---|---|
| Dimethyl sulfoxide (DMSO) | > 600 | [1] |
| Acetone | > 600 | [1] |
| Dichloromethane | > 600 | [1] |
| Ethyl acetate | > 600 | [1] |
| Toluene | > 600 | [1] |
| Ethanol | ~ 70 | [1] |
| n-Heptane | 23 |[1] |
Safety and Handling
This compound is classified as an acute toxicant, irritant, and presents both health and environmental hazards[4]. It is toxic if swallowed and fatal if inhaled. It is also suspected of damaging fertility or the unborn child and may cause an allergic skin reaction.
Essential Safety Precautions:
-
Engineering Controls: Always handle solid this compound and its concentrated solutions within a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or a face shield at all times[5][6].
-
Handling: Avoid contact with skin and eyes and prevent dust formation[5]. Do not eat, drink, or smoke in the laboratory area[6][7].
-
Disposal: Dispose of waste materials and contaminated labware in accordance with local, state, and federal regulations. Do not allow the product to enter drains as it is very toxic to aquatic life[5][6].
Experimental Protocol: Preparing a 100 mM Stock Solution
This protocol details the preparation of a 100 mM stock solution in Dimethyl Sulfoxide (DMSO), a common solvent for in vitro assays due to its high solvating power and miscibility with aqueous media.
Materials and Equipment:
-
This compound (solid, ≥98% purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
10 mL amber glass volumetric flask
-
Spatula and weighing paper
-
Magnetic stirrer and stir bar (optional)
-
Pipettes
-
Amber glass vials with screw caps for storage
Procedure:
-
Calculation of Mass:
-
To prepare 10 mL of a 100 mM solution, the required mass of this compound is calculated as follows:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (g) = 0.100 mol/L × 0.010 L × 347.00 g/mol = 0.347 g (347 mg)
-
-
Preparation Steps:
-
Don all required PPE and perform all subsequent steps in a chemical fume hood.
-
Carefully weigh out 347 mg of this compound powder on an analytical balance.
-
Quantitatively transfer the weighed powder into a 10 mL amber glass volumetric flask.
-
Add approximately 7-8 mL of anhydrous DMSO to the flask.
-
Gently swirl the flask or use a magnetic stirrer on a low setting until the solid is completely dissolved. Visually inspect to ensure no solid particles remain.
-
Once dissolved, carefully add DMSO to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.
-
Cap the flask securely and invert it 10-15 times to ensure the solution is homogeneous.
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes in properly labeled amber glass vials. This prevents contamination and degradation from repeated freeze-thaw cycles[8].
-
Label each vial clearly with the compound name, concentration, solvent, preparation date, and your initials.
-
Caption: Workflow for preparing this compound stock solution.
Preparation of Working Solutions
For most laboratory assays, the concentrated stock solution will need to be diluted to a final working concentration in the appropriate assay buffer or cell culture medium.
Example: Preparing a 100 µM Working Solution Use the dilution formula M₁V₁ = M₂V₂, where:
-
M₁ = Concentration of the stock solution (100 mM)
-
V₁ = Volume of the stock solution to be added (unknown)
-
M₂ = Desired final concentration (100 µM = 0.1 mM)
-
V₂ = Final volume of the working solution (e.g., 10 mL)
V₁ = (M₂ × V₂) / M₁ = (0.1 mM × 10 mL) / 100 mM = 0.01 mL (10 µL)
Therefore, add 10 µL of the 100 mM stock solution to 9.99 mL of assay buffer to achieve a final concentration of 100 µM.
Note: The final concentration of the solvent (DMSO) in the assay should be calculated and kept consistent across all treatments, including a vehicle control, as it can have its own biological effects.
Storage and Stability
Proper storage is essential to maintain the integrity and activity of this compound.
Table 3: Recommended Storage Conditions
| Form | Storage Temperature | Container | Estimated Stability | Reference |
|---|---|---|---|---|
| Solid Compound | 2°C to 8°C | Original, tightly sealed container | > 2 years | [2] |
| Concentrated Stock Solution (in DMSO/Acetone) | -20°C | Amber glass vials, tightly capped | Several months to a year | [8] |
| Aqueous Working Dilutions | 2°C to 8°C | Sterile tubes | Prepare fresh daily; moderately stable to hydrolysis (DT₅₀ ~13 days at pH 7) |[7][8] |
Formulated products have been shown to be stable for at least two years under normal storage conditions[1][9]. However, for analytical purposes, it is best practice to store concentrated organic stock solutions frozen and to prepare aqueous working solutions fresh for each experiment.
References
- 1. apvma.gov.au [apvma.gov.au]
- 2. biosynth.com [biosynth.com]
- 3. Bromoxynil-butanoate [sitem.herts.ac.uk]
- 4. This compound | C11H9Br2NO2 | CID 62526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. angenechemical.com [angenechemical.com]
- 6. hb-p.com [hb-p.com]
- 7. store.pggwrightson.co.nz [store.pggwrightson.co.nz]
- 8. phytotechlab.com [phytotechlab.com]
- 9. maguirehq.com [maguirehq.com]
Application of Bromoxynil Butyrate in Plant Physiology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoxynil butyrate is a nitrile-based herbicide widely utilized for post-emergence control of broadleaf weeds.[1] In plant physiology research, it serves as a valuable tool for investigating photosynthetic processes, oxidative stress responses, and plant defense mechanisms. Following application, this compound is rapidly metabolized within the plant to its active form, bromoxynil (3,5-dibromo-4-hydroxybenzonitrile).[1][2] The primary mode of action of bromoxynil is the inhibition of photosynthesis at Photosystem II (PSII).[3] This specific inhibition makes it a useful compound for studying the intricate processes of electron transport in photosynthesis and the subsequent physiological and molecular responses of plants to such disruptions.
Mechanism of Action
Bromoxynil acts as a potent inhibitor of the photosynthetic electron transport chain.[3] It specifically binds to the D1 protein subunit of the Photosystem II complex located in the thylakoid membranes of chloroplasts.[3] This binding competitively displaces plastoquinone (PQ), the native electron acceptor, from its binding site. The blockage of electron flow from the primary electron acceptor, QA, to PQ halts the linear electron transport, thereby inhibiting the production of ATP and NADPH necessary for carbon fixation.[3] This disruption leads to a cascade of secondary effects, most notably the generation of reactive oxygen species (ROS), which induces oxidative stress within the plant cells.[4]
Applications in Plant Physiology Research
The specific and rapid action of this compound makes it a valuable tool for a variety of research applications:
-
Studying Photosystem II Function: By inhibiting a key step in the electron transport chain, bromoxynil allows researchers to investigate the dynamics of PSII, including the role of the D1 protein and the consequences of impaired electron flow.
-
Inducing and Investigating Oxidative Stress: The blockage of electron transport leads to the formation of ROS, such as singlet oxygen and superoxide radicals, providing a controlled method to induce oxidative stress and study the plant's antioxidant defense systems.[4]
-
Herbicide Resistance Studies: Bromoxynil can be used to screen for and characterize herbicide-resistant plant lines, aiding in the understanding of the molecular basis of resistance.
-
Evaluating Plant Stress Responses: The physiological and molecular responses to bromoxynil-induced stress can be monitored to understand broader plant stress signaling pathways.
Data Presentation
The following tables summarize quantitative data on the effects of bromoxynil treatment on various physiological parameters in plants.
Table 1: Effect of Bromoxynil on Antioxidant Enzyme Activities in Wheat (Triticum aestivum)
| Treatment | Superoxide Dismutase (SOD) Activity (% of Control) | Catalase (CAT) Activity (% of Control) | Glutathione Peroxidase (GPX) Activity (% of Control) | Glutathione S-Transferase (GST) Activity (% of Control) |
| Bromoxynil (Bh) | +17.5% | Increased | Increased | +98.5% |
| Tryptophan + Bh | +51.05% | Increased | Increased | +157% |
| Nostoc muscorum + Bh | +160% | Increased | Increased | +253% |
| Arthrospira platensis + Bh | +294% | Increased | Increased | +336% |
Data adapted from a study on wheat plants, showing the increase in antioxidant enzyme activities 24 hours after bromoxynil application, alone or in combination with safeners.[5]
Table 2: Dose-Response of Bromoxynil on Tobacco (Nicotiana tabacum) Plantlets
| Bromoxynil:Water Ratio (w/v) | Observation |
| 1:1 | Plantlet death |
| 1:2 | Plantlet death |
| 1:4 | Leaf necrosis and color change |
| 1:8 | Leaf necrosis and color change |
Data adapted from a study on non-transformed tobacco plantlets, indicating a dose-dependent effect of bromoxynil.[5]
Experimental Protocols
Protocol 1: Assessment of Photosystem II Inhibition using Chlorophyll Fluorescence
This protocol describes a non-invasive method to measure the effect of this compound on PSII activity.
Materials:
-
Plant specimens (e.g., Arabidopsis thaliana, wheat, or other model plants)
-
This compound stock solution (dissolved in a suitable solvent like acetone or DMSO)
-
Spraying apparatus or pipettes for treatment application
-
A Pulse-Amplitude-Modulation (PAM) fluorometer
-
Dark adaptation clips or a dark room
Procedure:
-
Plant Growth: Grow plants under controlled environmental conditions (e.g., 22°C, 16h light/8h dark photoperiod).
-
Treatment Application: Prepare a working solution of this compound at the desired concentration (e.g., 10 µM to 1 mM, to be optimized for the specific plant species and experimental goals). Apply the solution to the leaves of the plants. Include a control group treated with the solvent only.
-
Dark Adaptation: At various time points after treatment (e.g., 1, 6, 24, 48 hours), detach a leaf or attach a dark adaptation clip to a leaf on the intact plant for at least 20-30 minutes.
-
Chlorophyll Fluorescence Measurement:
-
Measure the minimal fluorescence (F₀) by applying a weak measuring light.
-
Apply a saturating pulse of light to measure the maximal fluorescence (Fₘ).
-
The fluorometer software will calculate the maximum quantum yield of PSII (Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ). A decrease in Fᵥ/Fₘ indicates inhibition of PSII.
-
Protocol 2: Quantification of Reactive Oxygen Species (ROS)
This protocol provides a method to measure the accumulation of superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂) following this compound treatment.
Materials:
-
Plant leaf tissue (treated and control)
-
Liquid nitrogen
-
Extraction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.8)
-
For O₂⁻: Nitroblue tetrazolium (NBT)
-
For H₂O₂: Trichloroacetic acid (TCA), potassium iodide (KI)
-
Spectrophotometer
Procedure for Superoxide (O₂⁻) Quantification:
-
Tissue Homogenization: Harvest leaf tissue (approx. 200 mg) and immediately freeze in liquid nitrogen. Grind the tissue to a fine powder.
-
Extraction: Add 2 mL of cold extraction buffer and centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Reaction: Mix the supernatant with NBT solution and incubate in the dark. The reduction of NBT by O₂⁻ forms a blue formazan precipitate.
-
Measurement: Measure the absorbance of the solution at 580 nm.[6]
Procedure for Hydrogen Peroxide (H₂O₂) Quantification:
-
Tissue Homogenization: Harvest leaf tissue (approx. 200 mg) and homogenize in 0.1% (w/v) TCA.
-
Extraction: Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Reaction: Mix the supernatant with a solution containing potassium iodide. H₂O₂ reacts with KI to form a yellowish complex.
-
Measurement: Measure the absorbance of the solution at 390 nm. The H₂O₂ content can be determined using a standard curve.[6]
Protocol 3: Assay of Antioxidant Enzyme Activity
This protocol outlines the measurement of the activity of key antioxidant enzymes.
Materials:
-
Plant leaf tissue (treated and control)
-
Liquid nitrogen
-
Extraction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA and 1% PVPP)
-
Reagents for specific enzyme assays (e.g., NBT for SOD, H₂O₂ for CAT, guaiacol for GPX)
-
Spectrophotometer
Procedure:
-
Enzyme Extraction: Homogenize frozen leaf tissue in cold extraction buffer. Centrifuge at 15,000 x g for 20 minutes at 4°C. The supernatant is the crude enzyme extract.
-
Superoxide Dismutase (SOD) Activity: The assay is based on the inhibition of the photochemical reduction of NBT. One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT reduction rate.
-
Catalase (CAT) Activity: CAT activity is determined by monitoring the decomposition of H₂O₂ by measuring the decrease in absorbance at 240 nm.
-
Glutathione Peroxidase (GPX) Activity: GPX activity is measured by monitoring the oxidation of guaiacol at 470 nm in the presence of H₂O₂.
Mandatory Visualizations
Caption: Signaling pathway of this compound in a plant cell.
Caption: Experimental workflow for studying this compound effects.
References
- 1. Bromoxynil-butanoate [sitem.herts.ac.uk]
- 2. apvma.gov.au [apvma.gov.au]
- 3. Bromoxynil: An Effective Herbicide For Your Agricultural Needs - HEBEN [hb-p.com]
- 4. The nexus between reactive oxygen species and the mechanism of action of herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4.5. Biomarkers of Oxidative Stress [bio-protocol.org]
Application Notes and Protocols for Bromoxynil Butyrate Field Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting field trials for the herbicide bromoxynil butyrate. The protocols outlined below ensure robust data collection and analysis for the evaluation of its efficacy and crop safety.
Introduction
This compound is a selective, post-emergence herbicide used for the control of a wide range of annual broadleaf weeds in various agricultural crops.[1] It belongs to the nitrile group of herbicides and acts by inhibiting photosynthesis and mitochondrial oxidative phosphorylation in susceptible plants.[2] In plants, this compound is rapidly metabolized to its active form, bromoxynil, which is the primary herbicidally active compound. This document provides detailed protocols for the experimental design, application, data collection, and analysis of field trials involving this compound.
Mechanism of Action: Inhibition of Photosystem II
Bromoxynil's primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII). Specifically, it binds to the D1 protein subunit of the PSII complex in the thylakoid membranes of chloroplasts.[1][3] This binding blocks the electron transfer from the primary quinone acceptor (Q_A) to the secondary quinone acceptor (Q_B).[4] The interruption of this electron flow halts the production of ATP and NADPH, which are essential for CO2 fixation and the generation of energy for the plant.[3] The blockage of electron transport also leads to the formation of reactive oxygen species (ROS), which cause rapid cellular damage, leading to weed death.[3]
Caption: Signaling pathway of Bromoxynil's herbicidal action.
Experimental Design for Field Trials
A Randomized Complete Block Design (RCBD) is recommended for this compound field trials to account for field variability.[5][6]
Experimental Workflow
The following diagram outlines the major steps in conducting a field trial for this compound.
References
- 1. Bromoxynil: An Effective Herbicide For Your Agricultural Needs - HEBEN [hb-p.com]
- 2. apvma.gov.au [apvma.gov.au]
- 3. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 4. Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pp1.eppo.int [pp1.eppo.int]
- 6. edepot.wur.nl [edepot.wur.nl]
Troubleshooting & Optimization
overcoming bromoxynil butyrate degradation in lab experiments
Welcome to the technical support center for bromoxynil butyrate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the degradation of this compound in laboratory experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the stability and integrity of your experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the handling and analysis of this compound.
Issue 1: My this compound standard solution is showing rapid degradation.
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Question: What are the primary causes of this compound degradation in a laboratory setting? Answer: this compound is susceptible to three main degradation pathways in the lab:
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Hydrolysis: The ester linkage is prone to cleavage, especially in aqueous solutions. This process is significantly accelerated at alkaline pH.
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Photodegradation: Exposure to light, particularly UV radiation, can cause the breakdown of the molecule.
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Microbial Degradation: In non-sterile conditions, microorganisms can rapidly metabolize this compound.
-
-
Question: How can I minimize the degradation of my this compound stock and working solutions? Answer: To maintain the stability of your solutions, adhere to the following best practices:
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Solvent Choice: Prepare stock solutions in a non-aqueous, HPLC-grade solvent such as acetonitrile.
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pH Control: If aqueous solutions are necessary, use buffers to maintain a slightly acidic to neutral pH (pH 5-7). Avoid alkaline conditions.
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Light Protection: Store all solutions in amber vials or wrap containers with aluminum foil to protect them from light.[1] Work in a shaded area or under yellow light when handling the solutions.
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Temperature Control: Store stock and working solutions at refrigerated temperatures (2-8°C) when not in use.[2]
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Sterile Conditions: For long-term storage or experiments sensitive to microbial activity, consider filter-sterilizing aqueous solutions.
-
Issue 2: I am observing unexpected peaks in my chromatograms.
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Question: What are the likely degradation products of this compound? Answer: The primary and most common degradation product is bromoxynil phenol , formed through the hydrolysis of the butyrate ester group. Further degradation of bromoxynil phenol can lead to the formation of 3,5-dibromo-4-hydroxybenzamide and 3,5-dibromo-4-hydroxybenzoic acid.
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Question: How can I confirm the identity of these unexpected peaks? Answer: The most definitive method is to use a mass spectrometer (LC-MS) to identify the mass-to-charge ratio of the unknown peaks and compare them to the known molecular weights of the potential degradation products. Alternatively, you can inject analytical standards of the suspected degradation products if they are available.
Issue 3: My quantitative results are inconsistent and show high variability.
-
Question: How can I improve the reproducibility of my analytical measurements? Answer: Inconsistent results are often a symptom of ongoing degradation during sample preparation and analysis. To improve reproducibility:
-
Minimize Sample Preparation Time: Prepare samples immediately before analysis to reduce the time they are in a potentially degradative state.
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Control Temperature: Use a temperature-controlled autosampler set to a cool temperature (e.g., 4°C) to prevent degradation of samples waiting in the injection queue.
-
Consistent Handling: Ensure all samples and standards are handled identically in terms of light exposure, temperature, and time before analysis.
-
System Suitability: Before running a sequence, perform a system suitability test to ensure the HPLC system is performing optimally.
-
Quantitative Data on this compound Degradation
The following tables summarize key quantitative data related to the degradation of this compound and its analogs.
Table 1: Hydrolysis Half-Life of Bromoxynil Esters
| Compound | pH | Temperature (°C) | Half-Life (DT50) |
| This compound | Not Specified | Not Specified | 1.1 to 23 days |
| Bromoxynil Octanoate | 5 | Not Specified | 34.1 days |
| Bromoxynil Octanoate | 7 | Not Specified | 11 days |
| Bromoxynil Octanoate | 9 | Not Specified | 1.7 days |
Table 2: Photodegradation Half-Life of Bromoxynil and its Esters
| Compound | Conditions | Half-Life (DT50) |
| This compound | Water, Environmental Conditions | 0.22 to 6.0 days |
| Bromoxynil Octanoate | Aqueous Photolysis | 4-5 hours |
| Bromoxynil Phenol | Wavelengths around 313 nm | < 30 minutes |
Table 3: Soil Degradation Half-Life of Bromoxynil Esters (Aerobic Laboratory Conditions)
| Compound | Half-Life (Geo-mean DT50) |
| Bromoxynil Esters (Butyrate and Octanoate) | 0.48 days |
| Bromoxynil Phenol | 0.60 days |
Experimental Protocols
Below are detailed methodologies for key experiments related to the study of this compound degradation.
Protocol 1: Determination of Hydrolytic Degradation Rate
Objective: To determine the rate of hydrolysis of this compound at different pH values.
Materials:
-
This compound analytical standard
-
HPLC-grade acetonitrile
-
Sterile, HPLC-grade water
-
Buffer solutions at pH 5, 7, and 9 (e.g., acetate for pH 5, phosphate for pH 7, borate for pH 9)
-
Amber HPLC vials
-
HPLC system with UV detector
-
Temperature-controlled incubator
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in HPLC-grade acetonitrile to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
Prepare Test Solutions: In separate amber volumetric flasks, add a small aliquot of the stock solution to each of the pH 5, 7, and 9 buffer solutions to achieve a final concentration in the linear range of the HPLC method (e.g., 10 µg/mL). Ensure the initial concentration of acetonitrile is low (e.g., <1%) to minimize its effect on the hydrolysis rate.
-
Incubation: Tightly cap the flasks and place them in a temperature-controlled incubator set to a constant temperature (e.g., 25°C).
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 96, and 168 hours), withdraw an aliquot from each flask and transfer it to an amber HPLC vial.
-
Analysis: Immediately analyze the samples by HPLC according to Protocol 3.
-
Data Analysis: Plot the natural logarithm of the this compound concentration versus time for each pH. The slope of the line will be the negative of the first-order rate constant (k). The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.
Protocol 2: Evaluation of Photodegradation
Objective: To assess the stability of this compound under controlled light exposure.
Materials:
-
This compound analytical standard
-
HPLC-grade solvent (e.g., acetonitrile or water with a suitable buffer)
-
Quartz or borosilicate glass vials (transparent to the light source)
-
Control vials wrapped in aluminum foil
-
A controlled light source (e.g., a UV lamp emitting at a specific wavelength like 254 nm, or a xenon arc lamp simulating sunlight)
-
HPLC system with UV detector
Procedure:
-
Prepare Test and Control Solutions: Prepare a solution of this compound in the chosen solvent at a known concentration (e.g., 10 µg/mL).
-
Sample Preparation: Aliquot the solution into both transparent and foil-wrapped (control) vials.
-
Light Exposure: Place the vials in a chamber with the controlled light source. Ensure a constant distance from the light source and a controlled temperature.
-
Sampling: At specified time points (e.g., 0, 1, 2, 4, 6, and 8 hours), remove one transparent vial and one control vial.
-
Analysis: Analyze the samples immediately by HPLC (Protocol 3).
-
Data Analysis: Compare the concentration of this compound in the exposed samples to that in the control samples at each time point. Calculate the degradation rate and half-life under the specific light conditions.
Protocol 3: HPLC Analysis of this compound and Bromoxynil Phenol
Objective: To quantify this compound and its primary degradant, bromoxynil phenol.
Instrumentation and Conditions:
-
HPLC System: A system with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: Isocratic elution with a mixture of Methanol and Water (e.g., 90:10 v/v).[3]
-
Flow Rate: 1.5 mL/min.[3]
-
Injection Volume: 20 µL.[3]
-
Column Temperature: Ambient (e.g., 25-28°C).[3]
-
Detector Wavelength: Monitor at a wavelength appropriate for both compounds (e.g., 280 nm).
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of this compound and bromoxynil phenol in the mobile phase, covering the expected concentration range of the samples.
-
Sample Preparation: Dilute samples as necessary with the mobile phase to fall within the calibration range. Filter samples through a 0.45 µm syringe filter before injection.[3]
-
Analysis: Inject the standards to create a calibration curve, followed by the samples.
-
Quantification: Determine the concentration of this compound and bromoxynil phenol in the samples by comparing their peak areas to the respective calibration curves.
Visualizations
The following diagrams illustrate key processes and workflows related to this compound degradation.
Caption: Degradation pathway of this compound.
Caption: General workflow for a degradation study.
Caption: Troubleshooting inconsistent analytical results.
References
Technical Support Center: Troubleshooting Poor Efficacy of Bromoxynil Butyrate in Trials
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor efficacy of bromoxynil butyrate in experimental trials.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing lower than expected weed control with this compound in our trials. What are the common contributing factors?
A1: Poor efficacy of this compound can be attributed to several factors, often acting in combination. These can be broadly categorized as environmental conditions, weed characteristics, application parameters, and the potential for herbicide resistance. A systematic evaluation of these factors is crucial for troubleshooting.
Q2: How do environmental conditions at the time of application affect the performance of this compound?
A2: Environmental conditions play a pivotal role in the efficacy of post-emergence herbicides like this compound. Key factors include temperature, humidity, and soil moisture. Generally, conditions that favor active plant growth will enhance herbicide uptake and translocation.
-
Temperature: Warmer temperatures typically enhance the absorption and translocation of bromoxynil within the target weed, leading to more effective control.[1] Conversely, cooler temperatures can slow down the herbicide's activity.
-
Humidity: High humidity can reduce the evaporation rate of spray droplets, allowing more time for the active ingredient to be absorbed by the weed's leaves.[2] Low humidity accelerates droplet drying, which can reduce herbicide effectiveness.[2]
-
Soil Moisture: Weeds under drought stress are harder to control.[3] Lack of moisture can lead to the development of a thicker leaf cuticle and reduced metabolic activity, both of which hinder herbicide uptake and movement within the plant.[2]
Q3: Can the growth stage and size of the target weed influence the effectiveness of this compound?
A3: Absolutely. The developmental stage of the weed is a critical factor. Younger, smaller weeds that are actively growing are generally more susceptible to this compound. For instance, application is often recommended when weeds are in the cotyledon to 4-leaf stage.[4] Larger, more mature weeds may have a thicker cuticle and a more developed root system, making them more tolerant to the herbicide.
Q4: We suspect weed resistance to this compound in our trial population. How can we confirm this?
A4: The development of herbicide-resistant weed biotypes is a known issue.[5] To confirm resistance, a multi-step approach is recommended:
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Field Observation: Note if the same weed species that is normally controlled by bromoxynil is surviving the treatment, while other susceptible species are controlled.
-
Herbicide History: Review the herbicide application history of the trial site. Repeated use of herbicides with the same mode of action (Group C for bromoxynil, which are photosystem II inhibitors) can select for resistant populations.[5]
-
Whole-Plant Bioassay: Collect seeds from the suspected resistant plants and grow them in a controlled environment (greenhouse).[6][7] Apply this compound at the recommended dose and at multiples of this dose to these plants and to a known susceptible population of the same species.[7] Compare the response between the two populations.
-
Molecular Testing: Advanced laboratory methods like PCR can identify specific genetic mutations that confer resistance to photosystem II inhibitors.[6]
Q5: Could our application technique be the source of the poor efficacy?
A5: Yes, application parameters are critical. Ensure the following are optimized:
-
Spray Coverage: Bromoxynil is a contact herbicide, so thorough coverage of the weed foliage is essential for good control.[8]
-
Application Rate: Using a rate lower than recommended can lead to sublethal doses and poor control. Always follow the label recommendations for the target weed and crop.[9]
-
Adjuvants: The addition of appropriate adjuvants, such as methylated seed oils (MSO) or crop oil concentrates (COC), can enhance the efficacy of bromoxynil by improving spray retention, droplet spreading, and cuticular penetration.[10][11]
Data Presentation: Factors Influencing this compound Efficacy
The following tables summarize the key factors that can influence the performance of this compound.
Table 1: Influence of Environmental Factors on this compound Efficacy
| Factor | Optimal Condition for Efficacy | Suboptimal Condition Leading to Poor Efficacy | Rationale |
| Temperature | Warm (Actively growing conditions) | Cool or excessively high temperatures | Warmth enhances herbicide absorption and translocation.[1] Extreme heat can cause plant stress and rapid droplet evaporation. |
| Humidity | High | Low | High humidity slows spray droplet evaporation, allowing for greater absorption.[2] |
| Soil Moisture | Adequate for active plant growth | Drought-stressed conditions | Stressed plants have thicker cuticles and reduced metabolic activity, hindering herbicide uptake.[2][3] |
| Rainfall | No rain for at least 3 hours post-application | Rainfall shortly after application | Rain can wash the herbicide off the leaf surface before it can be absorbed.[5] |
| Wind | Calm to light breeze | Windy conditions | Wind can cause spray drift and lead to faster drying of spray droplets, especially in low humidity. |
Table 2: Impact of Weed Characteristics on this compound Efficacy
| Characteristic | High Efficacy Scenario | Low Efficacy Scenario | Rationale |
| Growth Stage | Seedling (Cotyledon to 4-leaf stage) | Mature, flowering, or seed-set stage | Younger weeds are more susceptible and have a less developed cuticle.[4] |
| Weed Species | Labeled susceptible broadleaf weeds | Tolerant or resistant weed species | Bromoxynil has a specific spectrum of controlled weeds. Resistance can develop with repeated use.[5] |
| Weed Density | Low to moderate | High | Dense weed canopies can prevent uniform spray coverage, shielding smaller weeds. |
| Plant Stress | Actively growing, non-stressed | Stressed due to drought, disease, or nutrient deficiency | Stressed plants are physiologically less active, reducing herbicide uptake and translocation. |
Table 3: Adjuvant Enhancement of Tolpyralate + Bromoxynil Efficacy on Various Weed Species
| Adjuvant | Common Ragweed Control (%) | Common Lambsquarters Control (%) | Barnyardgrass Control (%) |
| None | 85 | 88 | 85 |
| MSO Concentrate® | 95 | 98 | 95 |
| Merge® | 94 | 99 | 94 |
| Assist® Oil Concentrate | 91 | 92 | 93 |
Data adapted from a study evaluating a tank mix of tolpyralate and bromoxynil.[10] The addition of adjuvants like MSO Concentrate® and Merge® improved the control of several weed species compared to the herbicide mix alone.
Experimental Protocols
Protocol 1: Greenhouse Whole-Plant Bioassay for Herbicide Resistance Testing
This protocol outlines a method for assessing the resistance of a weed population to this compound in a controlled greenhouse environment.[6][7]
1. Seed Collection and Preparation:
- Collect mature seeds from at least 30 plants in the field where poor efficacy was observed.[7]
- Also, obtain a known susceptible seed population of the same weed species to serve as a control.
- Store seeds in labeled paper bags in a cool, dry place until use.[7]
2. Plant Growth:
- Sow seeds of both the suspected resistant and susceptible populations in separate trays or pots filled with a standard potting mix.
- Grow the plants in a greenhouse with controlled temperature, humidity, and photoperiod suitable for the specific weed species.
- Thin seedlings to a uniform number per pot once they have emerged.
3. Herbicide Application:
- When the weeds reach the 2-4 leaf stage, prepare a series of this compound solutions at different concentrations: 0x (control), 0.5x, 1x (recommended field rate), 2x, and 4x the recommended rate.
- Apply the herbicide solutions using a calibrated laboratory sprayer to ensure uniform coverage.
4. Data Collection and Evaluation:
- At 7, 14, and 21 days after treatment, visually assess the percentage of injury for each plant on a scale of 0% (no effect) to 100% (plant death).
- Record the number of surviving plants in each treatment group.
- At the end of the experiment, harvest the above-ground biomass, dry it in an oven, and weigh it to determine the biomass reduction compared to the untreated control.
5. Data Analysis:
- Analyze the data to determine the dose-response relationship for both the suspected resistant and susceptible populations.
- Calculate the GR50 (the herbicide dose required to cause a 50% reduction in growth) for each population. A significantly higher GR50 for the suspected resistant population confirms resistance.
Protocol 2: Field Trial for Evaluating this compound Efficacy
This protocol provides a framework for conducting a field trial to evaluate the efficacy of this compound under specific conditions.[9][12]
1. Site Selection and Trial Design:
- Select a field with a uniform and sufficiently high population of the target weed species.
- Use a randomized complete block design with at least four replications.[12]
- Each plot should be of a size that allows for representative sampling and minimizes spray drift between plots.
2. Treatments:
- Include an untreated control for comparison.
- Apply this compound at the recommended rate.
- To assess crop tolerance, include a treatment with twice the recommended rate.[9]
- If evaluating adjuvants, include treatments of this compound with and without the specified adjuvant.
3. Application:
- Apply the treatments at the correct weed and crop growth stage as specified in the trial objectives.
- Use a calibrated sprayer to ensure accurate and uniform application.
- Record all relevant environmental data at the time of application (temperature, humidity, wind speed, soil moisture).
4. Assessment:
- Visually assess weed control at regular intervals after application (e.g., 7, 14, 28, and 56 days after treatment). Use a 0-100% rating scale where 0% is no control and 100% is complete control.
- Assess crop injury (phytotoxicity) at the same intervals using a similar scale.
- At the end of the season, collect weed biomass and/or weed density data from a designated area within each plot.
- If applicable, harvest the crop and measure the yield.
5. Data Analysis:
- Perform statistical analysis (e.g., ANOVA) on the collected data to determine significant differences between treatments.
Visualizations
Caption: Mode of action of bromoxynil in inhibiting photosynthesis.
Caption: Logical workflow for troubleshooting poor bromoxynil efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. my.ucanr.edu [my.ucanr.edu]
- 3. "Factors Influencing the Performance of Bromoxynil 4(2,4-DB), or a Comp" by Ferrin D. Leavitt [digitalcommons.usu.edu]
- 4. Bromoxynil: An Effective Herbicide For Your Agricultural Needs - HEBEN [hb-p.com]
- 5. apparentag.com.au [apparentag.com.au]
- 6. contractlaboratory.com [contractlaboratory.com]
- 7. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bromoxynil (Ref: ENT 20852) [sitem.herts.ac.uk]
- 9. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Doses, Application Dates, Adjuvants and Zinc Sulfate on Bromoxynil + Terbuthylazine + Nicosulfuron Weed Control Efficacy and Maize Grain Yield in Mid-West Poland [mdpi.com]
- 12. nda.gov.za [nda.gov.za]
Technical Support Center: Optimizing Bromoxynil Butyrate Concentration for Herbicide Screening
Welcome to the technical support center for optimizing bromoxynil butyrate concentration in herbicide screening experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective, post-emergence contact herbicide.[1][2] In plants, it is rapidly metabolized to its active form, bromoxynil.[3][4] Bromoxynil acts by inhibiting photosynthesis at photosystem II (PSII).[1][2][5] It binds to the D1 protein subunit of the PSII complex, which blocks electron transport and ultimately leads to the death of the susceptible plant.[1][4]
Q2: What are the typical symptoms of this compound phytotoxicity on susceptible plants?
A2: Following application, susceptible plants typically exhibit symptoms within 24 hours to a week.[2][4] Initial symptoms include blistering or mottling of the leaves, followed by the development of necrotic spots.[4] Chlorosis (yellowing) may appear around the necrotic areas, and susceptible seedlings can become brittle and eventually disintegrate.[4]
Q3: What is a suitable starting concentration range for this compound in a screening assay?
A3: While optimal concentrations are species- and bioassay-dependent, a starting point can be inferred from related compounds and field application rates. Field application rates for bromoxynil are often in the range of 300 to 400 g/ha.[1] For laboratory-based assays with other PSII inhibitors like linuron, effective concentrations (EC50) for inhibiting electron transport have been observed in the range of 9-13 µg/L.[6] Therefore, a broad dose-response curve is recommended, starting from low µg/L concentrations and extending to mg/L levels to capture the full dynamic range of responses.
Q4: How can I differentiate between a susceptible and a resistant weed biotype in a screening assay?
A4: Distinguishing between susceptible and resistant biotypes requires the use of a discriminating dose. This is a concentration of the herbicide that kills the susceptible population but has little to no effect on the resistant population.[7] Determining this dose typically involves generating dose-response curves for both known susceptible and suspected resistant populations.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No herbicidal effect observed at expected concentrations. | 1. Incorrect Herbicide Formulation: The active ingredient concentration in your stock solution may be incorrect. 2. Degradation of this compound: The compound may have degraded due to improper storage. 3. Resistant Weed Biotype: The screened plant population may be resistant to bromoxynil. 4. Suboptimal Assay Conditions: Environmental conditions (e.g., temperature, light) may not be conducive to herbicide uptake and action. | 1. Verify Stock Solution: Re-calculate and prepare a fresh stock solution. Ensure the correct formulation (e.g., emulsifiable concentrate) is used and the percent active ingredient is accounted for.[8] 2. Proper Storage: Store this compound according to the manufacturer's instructions, typically in a cool, dark, and dry place. 3. Include Susceptible Control: Always include a known susceptible plant line in your assay to confirm herbicide activity. 4. Optimize Conditions: Ensure assay conditions mimic those optimal for plant growth and herbicide activity. For post-emergence herbicides, this includes adequate light for photosynthesis. |
| High variability in results between replicates. | 1. Inconsistent Application: Uneven spraying or application of the herbicide solution. 2. Pipetting Errors: Inaccurate dilutions or dispensing of solutions.[9] 3. Non-uniform Plant Material: Variation in the growth stage or health of the plants being tested. 4. Edge Effects in Assay Plates: Wells or pots at the edge of a plate or tray may experience different environmental conditions. | 1. Standardize Application: Use calibrated spray equipment for whole-plant assays or precise pipetting techniques for in-vitro assays. 2. Calibrate Pipettes: Regularly check the calibration of your pipettes.[9] 3. Synchronize Plant Growth: Use seeds from the same lot and synchronize germination to ensure plants are at a uniform growth stage (e.g., 2-3 leaf stage) for treatment.[[“]] 4. Randomize Plate Layout: Randomize the placement of different treatment groups across the assay plate or tray to minimize edge effects. |
| Crop or non-target plant injury observed. | 1. High Herbicide Concentration: The concentration used may be too high for the specific crop being tested for tolerance. 2. Environmental Stress: Plants under stress (e.g., high temperature, high humidity) may be more susceptible to herbicide injury.[4] 3. Adjuvant Effects: The type or concentration of adjuvant used can increase crop sensitivity.[8] | 1. Perform Dose-Response: Conduct a dose-response experiment to determine the No Observable Effect Concentration (NOEC) for the crop of interest. 2. Control Environmental Conditions: Maintain stable and optimal growing conditions for the plants before, during, and after treatment.[4] 3. Evaluate Adjuvants: If using adjuvants, test their effects on the crop in the absence of the herbicide. Follow label directions carefully regarding adjuvant use.[8] |
| Inconsistent results when screening for resistance. | 1. Immature or Non-viable Seeds: Seeds collected from suspected resistant plants may be immature or have low viability.[6] 2. Insufficient Seed Quantity: Not enough seeds were collected to provide a representative sample of the population.[6] 3. Incorrect Discriminating Dose: The dose used may be too high (killing all plants) or too low (no effect on susceptible plants).[7] | 1. Proper Seed Collection: Collect seeds when they are mature. Allow them to air-dry before storage. 2. Representative Sampling: Collect seeds from multiple plants within the suspected resistant patch. 3. Dose-Finding Study: Establish the discriminating dose by testing a range of concentrations on both known susceptible and the suspected resistant populations. |
Experimental Protocols
Protocol 1: Whole-Plant Bioassay for Determining this compound Efficacy
This protocol is designed to assess the herbicidal efficacy of this compound on a target weed species.
-
Plant Preparation:
-
Sow seeds of the target weed species in pots containing a standard potting mix.
-
Grow plants in a controlled environment (e.g., growth chamber or greenhouse) with appropriate light, temperature, and humidity.
-
Select healthy, uniform plants at the 2-3 leaf stage for the experiment.[[“]]
-
-
Herbicide Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone with a surfactant).
-
Perform serial dilutions of the stock solution to create a range of treatment concentrations. A typical range for a dose-response curve might be 0, 10, 50, 100, 250, 500, and 1000 µg/L.
-
Include a negative control (solvent and surfactant only) and, if available, a positive control (a known effective herbicide).
-
-
Herbicide Application:
-
Apply the herbicide solutions to the plants using a calibrated laboratory sprayer to ensure uniform coverage.
-
Treat a minimum of 3-5 replicate pots per concentration.
-
-
Incubation and Assessment:
-
Return the treated plants to the controlled environment.
-
Visually assess phytotoxicity symptoms (e.g., chlorosis, necrosis) at regular intervals (e.g., 3, 7, and 14 days after treatment). Use a rating scale (e.g., 0% = no effect, 100% = plant death).
-
At the end of the experiment, harvest the above-ground biomass, and measure the fresh or dry weight to quantify the growth inhibition.
-
-
Data Analysis:
-
Calculate the average and standard deviation for each treatment group.
-
Plot the dose-response curve (e.g., percent growth inhibition vs. log of concentration).
-
Determine the EC50 (concentration causing 50% inhibition) or GR50 (concentration causing 50% growth reduction) value.
-
Protocol 2: Photosystem II Inhibition Assay (In Vitro)
This protocol measures the direct inhibitory effect of this compound on PSII activity using isolated thylakoids.
-
Thylakoid Isolation:
-
Isolate thylakoid membranes from young, healthy leaves of a suitable plant (e.g., spinach) following established protocols.[8]
-
Determine the chlorophyll concentration of the thylakoid suspension.
-
-
Assay Preparation:
-
Prepare a range of this compound concentrations by diluting a stock solution in the assay buffer.
-
In a microplate or reaction vessel, add the thylakoid suspension (adjusted to a specific chlorophyll concentration, e.g., 20 µg/mL) and the different herbicide concentrations.[8]
-
Include a control with no herbicide.
-
-
Measurement of PSII Activity:
-
PSII activity can be measured as the rate of oxygen evolution or through chlorophyll fluorescence.
-
Oxygen Evolution: Use a Clark-type oxygen electrode to measure the rate of light-dependent oxygen evolution in the presence of an artificial electron acceptor.
-
Chlorophyll Fluorescence: Use a fluorometer to measure the variable chlorophyll fluorescence (Fv/Fm), which is a proxy for the quantum efficiency of PSII. A decrease in Fv/Fm indicates PSII inhibition.[8]
-
-
Data Analysis:
-
Express the PSII activity at each herbicide concentration as a percentage of the control.
-
Plot the inhibition curve and calculate the IC50 value (concentration causing 50% inhibition of PSII activity).
-
Visualizations
Caption: Mode of action of Bromoxynil at Photosystem II.
Caption: Workflow for whole-plant herbicide screening.
References
- 1. Bromoxynil | C7H3Br2NO | CID 15531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bromoxynil-butanoate [sitem.herts.ac.uk]
- 3. Assay of Photoinhibition and Heat Inhibition of Photosystem II in Higher Plants | Springer Nature Experiments [experiments.springernature.com]
- 4. apvma.gov.au [apvma.gov.au]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C11H9Br2NO2 | CID 62526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Effects of Novel Photosynthetic Inhibitor [CuL2]Br2 Complex on Photosystem II Activity in Spinach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. consensus.app [consensus.app]
Technical Support Center: Bromoxynil Butyrate Residue Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination during bromoxynil butyrate residue analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound, focusing on identifying and mitigating sources of contamination.
Q1: I am observing extraneous peaks in my chromatogram that are interfering with the quantification of this compound. What are the potential sources of this contamination?
A1: Extraneous peaks in your chromatogram can originate from several sources throughout the analytical workflow. It is crucial to systematically investigate each potential source to identify and eliminate the contamination.
Potential Sources of Contamination:
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Laboratory Environment: The laboratory environment itself can be a significant source of contamination. Phthalates, which are common plasticizers, are ubiquitous and can be present in lab air, dust, and on surfaces.[1] These compounds can interfere with the analysis, especially when using sensitive detectors like mass spectrometers.
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Solvents and Reagents: The purity of solvents and reagents is critical. Lower-grade solvents may contain impurities that co-elute with this compound or its degradation products. Always use high-purity, pesticide-residue grade or equivalent solvents and reagents. It is also important to run reagent blanks to verify their cleanliness.
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Sample Collection and Storage Containers: Plastic containers, especially those made of polyethylene (PE) or polyvinyl chloride (PVC), can leach additives into the sample. While specific data on this compound leaching is limited, it is a known issue for many organic analytes. Glassware is generally preferred for sample collection and storage. If plastic must be used, polypropylene (PP) is often a better choice.
-
Laboratory Consumables: Common laboratory consumables are a primary source of contamination. This includes:
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Pipette tips, centrifuge tubes, and vials: These items can leach plasticizers and other chemicals.
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Filters: Syringe filters, especially those with plastic housing, can be a source of contamination.
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Septa: Septa from vials or GC inlets can bleed silicone compounds or other contaminants.[2]
-
-
Analytical Instrumentation: Contamination can also originate from the analytical instrument itself.[3][4] This can include:
-
GC Inlet: A dirty inlet liner or septum can be a source of carryover and extraneous peaks.
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Chromatography Column: Column bleed from a degraded stationary phase can contribute to a high baseline and interfering peaks.
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MS Source: A contaminated ion source in a mass spectrometer can lead to background noise and false positives.
-
Troubleshooting Steps:
-
Analyze a Method Blank: Prepare and analyze a blank sample (containing no analyte) by taking it through the entire analytical procedure, from extraction to analysis. This will help determine if the contamination is coming from your reagents, solvents, or labware. If the blank is contaminated, systematically check each component.
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Solvent and Reagent Check: Inject each solvent and reagent directly into the analytical instrument to check for purity.
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Labware Leaching Test: To test for leaching from labware, rinse the items with a clean solvent and then analyze the solvent for contaminants.
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Instrument Maintenance: Perform regular maintenance on your analytical instruments, including cleaning the GC inlet, replacing septa and liners, and cleaning the MS ion source.
Q2: My this compound standard and sample peak is tailing. What could be the cause and how can I fix it?
A2: Peak tailing can be caused by a variety of factors related to the analyte, the chromatographic system, and the sample matrix.
Potential Causes and Solutions for Peak Tailing:
| Potential Cause | Troubleshooting Steps |
| Active Sites on the Column | Residual silanol groups on the silica-based column packing can interact with the analyte, causing tailing. Use an end-capped column or a column specifically designed for analyzing active compounds. Consider adding a mobile phase modifier like triethylamine (TEA) to block these active sites. |
| Column Overload | Injecting too high a concentration of the analyte can lead to peak distortion.[2] Dilute your sample and standard and re-inject. If the peak shape improves, you were likely overloading the column. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Adjust the mobile phase pH to ensure the analyte is in a single, non-ionized form. |
| Dead Volume in the System | Excessive tubing length or poorly made connections can create dead volume where the sample can diffuse, leading to band broadening and peak tailing.[2] Ensure all connections are secure and minimize the length of tubing. |
| Column Contamination or Degradation | A contaminated guard column or analytical column can lead to poor peak shape. Try flushing the column or replacing the guard column. If the problem persists, the analytical column may need to be replaced. |
Q3: I am analyzing for this compound, but I am also seeing a significant peak for bromoxynil. Is this contamination?
A3: Not necessarily. This compound is an ester that can be rapidly hydrolyzed to its active form, bromoxynil (also referred to as bromoxynil phenol).[5][6] This degradation can occur in the environment (in soil and plants) and also during sample preparation and analysis.
Key Considerations:
-
Metabolism in the Matrix: In plant and soil samples, this compound is known to be rapidly metabolized to bromoxynil.[5][6] Therefore, the presence of bromoxynil in these samples is expected.
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Hydrolysis during Sample Preparation: The extraction and cleanup procedures can induce hydrolysis of the this compound ester. The stability of the ester is dependent on the pH and temperature of the extraction solvent. Acidifying the sample can help to stabilize the ester form.
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In-source Fragmentation (LC-MS/MS): In some cases, the this compound may be unstable in the mass spectrometer's ion source, leading to in-source fragmentation and the detection of the bromoxynil ion.
Troubleshooting and Confirmation:
-
Analyze a Freshly Prepared Standard: Prepare a fresh standard of this compound and analyze it immediately to minimize degradation. This will give you a baseline for the expected purity of your standard.
-
Spike a Blank Matrix: Spike a clean, blank matrix with a known amount of this compound and take it through your entire analytical method. This will help you determine the extent of degradation that is occurring during your sample preparation.
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Optimize Analytical Conditions: If using LC-MS/MS, you may be able to optimize the ion source parameters to minimize in-source fragmentation.
Experimental Protocols
This section provides detailed methodologies for the analysis of this compound residues in a wheat matrix using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by LC-MS/MS analysis.
Sample Preparation: Modified QuEChERS Extraction for Wheat
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Homogenization: Homogenize a representative sample of wheat grain to a fine powder.
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Extraction:
-
Weigh 10 g of the homogenized wheat sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add internal standards if required.
-
Vortex for 1 minute to ensure thorough mixing.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL d-SPE microcentrifuge tube containing a suitable sorbent mixture (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at ≥10,000 x g for 2 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The extract is now ready for LC-MS/MS analysis.
-
LC-MS/MS Instrumental Analysis
-
Liquid Chromatograph (LC):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is often used for bromoxynil and its esters.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions should be monitored for both this compound and its primary degradation product, bromoxynil. At least two transitions per compound are recommended for confirmation.
-
This compound: Precursor ion (m/z) and corresponding product ions need to be determined by direct infusion of a standard.
-
Bromoxynil: Precursor ion m/z ~276, with characteristic product ions.
-
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to achieve maximum sensitivity.
-
Visualizations
Troubleshooting Workflow for Contamination
References
Technical Support Center: Bromoxynil Butyrate Metabolite Detection
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection and analysis of bromoxynil butyrate and its metabolites.
Frequently Asked Questions (FAQs)
Q1: Why am I unable to detect this compound in my environmental or biological samples?
A1: this compound is an ester that undergoes rapid hydrolysis to its active form, bromoxynil (the phenol).[1][2][3] This conversion is a primary challenge in its detection. In many matrices, especially under alkaline conditions, the parent ester is metabolized so quickly that its concentration may be below the limit of detection shortly after application.[2][4]
Q2: What are the primary analytes I should target when analyzing for this compound exposure or presence?
A2: Due to its rapid metabolism, the primary target analyte should be bromoxynil (also referred to as bromoxynil phenol).[1][5] In biological systems, further metabolism occurs via hydrolysis and conjugation.[1][6] Therefore, depending on the sample matrix and research question, you should also consider targeting conjugated metabolites such as bromoxynil sulfate and bromoxynil glucuronide .[1] Another metabolite found in some matrices like cotton is 3,5-dibromo-4-hydroxybenzoic acid (DBHA).[7]
Q3: What are the recommended analytical techniques for detecting bromoxynil and its metabolites?
A3: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for detecting bromoxynil and its polar metabolites.[1][8] Gas Chromatography (GC) with electron capture (ECD) or mass spectrometry (MS) detection is also used, particularly for the less polar ester forms like bromoxynil octanoate, but may require derivatization for the polar phenol.[7][9]
Q4: How does pH affect the stability of bromoxynil esters in samples?
A4: The hydrolysis of bromoxynil esters to bromoxynil is highly dependent on pH. The rate of hydrolysis increases significantly at higher (alkaline) pH.[1][2][4] To stabilize the ester form in aqueous samples, acidification may be necessary.[10]
Q5: What precautions should I take during sample collection and storage?
A5: To minimize degradation of bromoxynil esters, samples should be kept refrigerated (e.g., at 4°C) and protected from light.[10][11] For long-term storage, freezing at temperatures like -15°C is recommended.[12] Given the pH-dependent stability, buffering or acidifying the sample may be required depending on the target analyte (ester vs. phenol).
Troubleshooting Guide: Common Issues in Analyte Detection
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very low signal for this compound | Rapid hydrolysis of the ester to bromoxynil phenol in the sample matrix.[1][3] | Shift the analytical focus to detect the primary metabolite, bromoxynil. If the parent ester is the required target, ensure samples are acidified and analyzed as quickly as possible after collection.[10] |
| Poor peak shape (tailing, splitting) in LC-MS/MS | Active sites in the analytical column or system; improper mobile phase pH; column contamination or overload.[13][14] | Use a well-maintained, end-capped C18 column. Optimize mobile phase additives (e.g., a small amount of acetic or formic acid) to improve peak shape for the phenolic analyte. Ensure proper sample cleanup to remove matrix interferences.[15] |
| In-source fragmentation of ester in LC-MS/MS | The ester bond is labile and can break in the mass spectrometer's ion source, leading to the detection of the bromoxynil fragment ion (m/z 276) at the retention time of the ester.[10] | This is a known issue. Optimize ion source parameters (e.g., temperature, voltages) to minimize fragmentation. Use a precursor ion for the ester (e.g., bromoxynil heptanoate, m/z ~389) and confirm identity with multiple product ions, if possible.[10] |
| High background noise or matrix effects | Insufficient sample cleanup; co-elution of interfering compounds from complex matrices like soil or biological fluids.[13][15] | Employ robust sample preparation techniques like Solid-Phase Extraction (SPE) or QuEChERS to remove interfering substances.[16] Use matrix-matched calibration standards or stable isotope-labeled internal standards to compensate for matrix effects.[9] |
| Analyte carryover between injections | Adsorption of the analyte onto surfaces in the injection port, tubing, or column. Bromoxynil and its esters have been noted to cause carryover issues.[10][13] | Optimize the autosampler wash procedure using a strong organic solvent. If carryover persists, a new column or injector maintenance may be required. Inject blanks between high-concentration samples to monitor for carryover. |
| Retention time shifts | Changes in mobile phase composition or pH; column degradation or temperature fluctuations; inconsistent system pressure.[13] | Prepare fresh mobile phases daily. Ensure the column is properly equilibrated before injection and that the column oven maintains a stable temperature. Check the HPLC system for leaks or pump issues. |
Data and Methodological Summary
Table 1: Physicochemical Properties and Hydrolysis Data
| Parameter | This compound | Bromoxynil Octanoate | Bromoxynil (Phenol) |
| Molar Mass | 347.0 g/mol | 403.1 g/mol | 276.9 g/mol |
| Aqueous Solubility | Low[17] | Very low (80 µg/L)[4] | 130 mg/L (at 25°C, pH 7) |
| Hydrolysis Half-Life (DT50) | 1.1 to 23 days (pH dependent)[1] | 1.7 days (pH 9) to 34.1 days (pH 5)[2][4] | Stable to hydrolysis[1] |
| Soil Half-Life (DT50) | <1 day (moist conditions)[3] | 2.2 - 4.2 days[9] | 9-17 days (prairie ponds)[4]; ~10 days (sandy soil)[18] |
Table 2: Example Limits of Quantification (LOQ)
| Analyte | Method | Matrix | LOQ |
| Bromoxynil (Phenol) | LC-MS/MS | Onions | 0.01 mg/kg[1] |
| Bromoxynil Octanoate | GC-ECD | Soil, Corn | 0.005 mg/kg[9] |
| Bromoxynil Octanoate | GC-MS | Soil, Corn | 0.2 mg/kg[9] |
| Bromoxynil (Phenol) | LC-MS/MS | Drinking Water | 2 parts per trillion (ppt)[8] |
Visualized Workflows and Pathways
Metabolic Pathway of this compound
Caption: Metabolic conversion of this compound to its active form and subsequent metabolites.
Troubleshooting Workflow for Analyte Detection
Caption: A decision tree for troubleshooting common issues in bromoxynil metabolite analysis.
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (for GC analysis)
This is a generalized protocol based on methods for extracting bromoxynil esters from soil and plant matrices.[9]
-
Homogenization: Weigh 5-10 g of the homogenized sample (e.g., soil, corn leaves) into a 50 mL centrifuge tube.
-
Extraction: Add 20 mL of acetonitrile to the tube. For soil samples, add 5 mL of water to moisten the sample before adding acetonitrile.
-
Vortex/Shake: Cap the tube and vortex vigorously for 1 minute, then shake on a mechanical shaker for 30 minutes.
-
Salting Out: Add anhydrous magnesium sulfate and sodium chloride (as per QuEChERS methods) to induce phase separation. Vortex for 1 minute.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes.
-
Collection: Transfer the upper acetonitrile layer to a clean tube.
-
Cleanup (Optional): For complex matrices, a dispersive SPE (dSPE) cleanup step with PSA (primary secondary amine) and C18 sorbents can be used to remove interferences.
-
Solvent Exchange: Evaporate the acetonitrile extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of hexane or another GC-compatible solvent.
-
Analysis: The sample is now ready for injection into the GC-ECD or GC-MS system.
Protocol 2: General LC-MS/MS Analysis of Bromoxynil (Phenol)
This protocol is based on typical conditions for analyzing polar herbicides in aqueous or extracted samples.[1][8]
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Monitor at least two transitions for confirmation. A common precursor ion for bromoxynil is [M-H]⁻ at m/z 276. Product ions can be monitored for quantification and qualification.
-
Source Parameters: Optimize gas flows (nebulizer, heater), temperatures, and voltages to achieve maximum sensitivity and stability for bromoxynil.
-
-
Sample Preparation:
-
Calibration: Prepare calibration standards in a solvent that mimics the final sample extract or in a blank matrix extract to account for any matrix effects.
References
- 1. apvma.gov.au [apvma.gov.au]
- 2. Guidelines for Canadian Drinking Water Quality: Guideline Technical Document - Bromoxynil - Canada.ca [canada.ca]
- 3. Fate of Bromoxynil n-Butyrate and iso-Octanoate Applied as a Mixture to a Wheat Field [agris.fao.org]
- 4. ccme.ca [ccme.ca]
- 5. Bromoxynil octanoate | C15H17Br2NO2 | CID 15533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. canada.ca [canada.ca]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. hpst.cz [hpst.cz]
- 9. Determination of bromoxynil octanoate in soil and corn by GC with electron capture and mass spectrometry detection under field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Perplexing compound - Chromatography Forum [chromforum.org]
- 11. Analytical Method [keikaventures.com]
- 12. researchgate.net [researchgate.net]
- 13. zefsci.com [zefsci.com]
- 14. researchgate.net [researchgate.net]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. agilent.com [agilent.com]
- 17. Bromoxynil-butanoate [sitem.herts.ac.uk]
- 18. EXTOXNET PIP - BROMOXYNIL [extoxnet.orst.edu]
- 19. Simultaneous determination of bromoxynil and MCPA in commercial samples and raw materials using reversed phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Extraction Methods for Bromoxynil Butyrate from Soil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for extracting bromoxynil butyrate from soil.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction of this compound from soil samples.
Issue 1: Low Recovery of this compound
Q1: My recovery of this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low recovery is a common issue in pesticide residue analysis from complex matrices like soil.[1][2] Several factors could be contributing to this problem. Here's a systematic approach to troubleshooting:
-
Inadequate Solvent Extraction: The choice of extraction solvent is critical. This compound is an ester and requires a solvent that can efficiently desorb it from soil particles.
-
Recommendation: Acetonitrile is a commonly used and effective solvent for extracting a wide range of pesticides, including bromoxynil and its esters.[3][4] Consider using a buffered acetonitrile solution (e.g., with acetic acid) as used in the QuEChERS method, which can improve the extraction of pH-dependent compounds.[2] A mixture of methanol and ethyl acetate has also been studied for multi-herbicide residue analysis in soil.[1]
-
-
Strong Analyte-Matrix Interactions: Soil organic matter and clay content can strongly bind pesticides, making extraction difficult.[1]
-
Recommendation: Increasing the extraction time or using more vigorous extraction techniques like vortexing, shaking, or ultrasonication can help disrupt these interactions. For soils with high organic matter, a two-step extraction process, first with methanol followed by water, has shown good results for a range of herbicides.[1]
-
-
Degradation of this compound: this compound can be susceptible to degradation, especially at alkaline pH, where it can hydrolyze to bromoxynil.[5]
-
Recommendation: Ensure your extraction and cleanup steps are performed under neutral or slightly acidic conditions. The use of buffered QuEChERS methods (e.g., AOAC or CEN standards) can help maintain a stable pH.[2]
-
-
Losses During Cleanup (Solid-Phase Extraction - SPE): The choice of SPE sorbent and elution solvent is crucial to avoid loss of the analyte.
-
Recommendation: For cleanup, dispersive SPE (d-SPE) with sorbents like primary secondary amine (PSA) is often used to remove fatty acids and other interferences.[3][6] However, PSA can potentially retain acidic compounds. While this compound is an ester, its degradation product, bromoxynil, is phenolic. If analyzing for both, carefully evaluate the SPE sorbent. C18 or graphitized carbon black (GCB) can be alternative or additional cleanup sorbents.[6]
-
Troubleshooting Workflow for Low Recovery
Caption: Troubleshooting workflow for low this compound recovery.
Issue 2: High Matrix Effects in LC-MS/MS or GC-MS/MS Analysis
Q2: I am observing significant signal suppression or enhancement (matrix effects) in my mass spectrometry analysis. How can I mitigate this?
A2: Matrix effects are a common challenge in the analysis of pesticide residues in complex matrices like soil, where co-extracted components can interfere with the ionization of the target analyte.[7]
-
Insufficient Cleanup: The most direct way to reduce matrix effects is to remove interfering co-extractives.
-
Recommendation: The clean-up step in methods like QuEChERS is crucial. Dispersive SPE (d-SPE) with a combination of sorbents can be effective. PSA is used to remove organic acids and polar interferences, C18 to remove non-polar interferences, and GCB to remove pigments and sterols.[2][6] The amount and type of sorbent should be optimized based on the soil type. For example, soils with high organic matter may require more GCB.
-
-
Dilution of the Final Extract: Diluting the final extract can reduce the concentration of matrix components relative to the analyte.
-
Recommendation: While this can be a simple and effective strategy, it may also lower the analyte concentration below the limit of quantification (LOQ). This approach is best suited for samples where the initial analyte concentration is sufficiently high.
-
-
Use of Matrix-Matched Calibration: This involves preparing calibration standards in a blank soil extract that has been subjected to the same extraction and cleanup procedure as the samples.
-
Recommendation: This is a highly effective way to compensate for matrix effects, as the standards and samples will experience similar signal suppression or enhancement. It is considered a best practice in pesticide residue analysis.[8]
-
-
Use of an Internal Standard: An isotopically labeled internal standard of this compound, if available, would be ideal as it would co-elute and experience the same matrix effects, allowing for accurate correction.
-
Recommendation: If a labeled standard for the butyrate ester is not available, a labeled standard of a closely related compound with similar physicochemical properties and retention time can be used as a surrogate.
-
Logical Relationship for Mitigating Matrix Effects
Caption: Strategies to mitigate matrix effects in mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q3: What is the QuEChERS method and why is it recommended for this compound extraction from soil?
A3: QuEChERS stands for Quick, Easy, Cheap, Effective, Rugged, and Safe.[2] It is a streamlined approach to sample preparation that has become widely adopted for pesticide residue analysis.[6] The method involves two main steps:
-
Extraction: The soil sample is extracted with a solvent (typically acetonitrile) and partitioning salts (e.g., magnesium sulfate, sodium chloride, and buffering salts). The salts help to induce phase separation between the aqueous and organic layers and modulate the pH.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is mixed with a small amount of sorbent(s) (e.g., PSA, C18, GCB) to remove interfering matrix components.[2]
QuEChERS is recommended for this compound because it is a multi-residue method capable of extracting a wide range of pesticides with varying polarities.[2] It is generally faster, uses less solvent, and is more cost-effective than traditional extraction methods.[9] The buffered versions of the method help to prevent the degradation of pH-sensitive pesticides like this compound.[2]
Q4: Can I use Gas Chromatography (GC) for the analysis of this compound?
A4: Yes, Gas Chromatography (GC) coupled with an Electron Capture Detector (ECD) or a Mass Spectrometer (MS) can be used for the analysis of bromoxynil octanoate, a similar ester to this compound.[8][10] Given their structural similarity, GC is also a suitable technique for this compound. GC-ECD is particularly sensitive to halogenated compounds like this compound.[8] However, due to the complexity of the soil matrix, GC-MS or GC-MS/MS is often preferred for its higher selectivity and confirmatory capabilities.[11] It is important to ensure that the GC inlet temperature is not excessively high to prevent thermal degradation of the analyte.
Q5: What are the typical recovery rates and limits of quantification (LOQ) I can expect for bromoxynil ester extraction from soil?
A5: Recovery rates and LOQs can vary depending on the soil type, extraction method, and analytical instrumentation. However, based on published data for similar compounds, you can generally expect the following:
-
Recovery: Good methods should yield recovery rates in the range of 70-120%.[2] For bromoxynil octanoate, recoveries between 82.3% and 110.7% have been reported for soil samples using a liquid-liquid extraction method followed by GC-ECD/MS analysis.[8][12] A study on broflanilide using a QuEChERS method reported recoveries between 87.7% and 94.38% in various soil types.[6]
-
LOQ: The limit of quantification is highly dependent on the sensitivity of the detector. For bromoxynil octanoate in soil, an LOQ of 0.005 mg/kg has been achieved using GC-ECD, while a higher LOQ of 0.2 mg/kg was reported for GC-MS in the same study.[8][12] For bromoxynil analysis using HPLC-MS/MS, an LOQ of 0.01 mg/kg has been reported.[3]
Data Presentation
Table 1: Comparison of Extraction Method Performance for Bromoxynil Esters and Similar Pesticides in Soil
| Parameter | QuEChERS | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Typical Solvents | Acetonitrile (often buffered) | Dichloromethane, Ethyl Acetate, Acetonitrile | Methanol, Acetonitrile, Ethyl Acetate |
| Reported Recovery | 87.7% - 94.38% (for Broflanilide)[6] | 82.3% - 110.7% (for Bromoxynil Octanoate)[8][12] | Generally >80% (method dependent) |
| Reported LOQ | Not specified for this compound, but generally low µg/kg to mg/kg range. | 0.005 mg/kg (GC-ECD)[8][12] | Method dependent, can achieve low µg/kg levels. |
| Pros | Fast, low solvent use, high throughput, effective for multi-residue analysis.[2] | Simple, well-established. | High selectivity, good for complex matrices. |
| Cons | Matrix effects can be significant without proper cleanup.[9] | Can be labor-intensive, uses larger solvent volumes. | Can be more time-consuming and costly. |
Experimental Protocols
Protocol 1: Modified QuEChERS Method for this compound Extraction from Soil
This protocol is a general guideline based on the principles of the QuEChERS method and should be optimized for your specific soil type and instrumentation.
-
Sample Preparation:
-
Air-dry the soil sample and sieve it through a 2 mm mesh to remove stones and debris.
-
Weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.
-
-
Extraction:
-
Add 10 mL of 1% acetic acid in acetonitrile to the centrifuge tube.
-
If available, add an appropriate internal standard.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate - corresponding to the CEN EN 15662 standard).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive SPE Cleanup (d-SPE):
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing d-SPE sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18). Note: The amount and type of sorbent may need optimization based on soil matrix.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Final Extract Preparation:
-
Take a 1 mL aliquot of the cleaned extract and transfer it to an autosampler vial.
-
The sample is now ready for LC-MS/MS or GC-MS/MS analysis.
-
Experimental Workflow: QuEChERS Method
References
- 1. The influence of different soil types in the pesticide residue analysis method performance - DBGPrints Repository [eprints.dbges.de]
- 2. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Guidelines for Canadian Drinking Water Quality: Guideline Technical Document - Bromoxynil - Canada.ca [canada.ca]
- 6. Optimization and Application of the QuEChERS-UHPLC-QTOF-MS Method for the Determination of Broflanilide Residues in Agricultural Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of bromoxynil octanoate in soil and corn by GC with electron capture and mass spectrometry detection under field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. alfachemic.com [alfachemic.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Bromoxynil Butyrate and Bromoxynil Octanoate Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoxynil is a selective, post-emergence contact herbicide widely utilized for the control of annual and perennial broadleaf weeds in various agricultural settings.[1] It functions by inhibiting photosynthesis at photosystem II, leading to the rapid depletion of energy reserves and subsequent death of the target weed.[2] Bromoxynil is commonly formulated as esters, primarily bromoxynil butyrate and bromoxynil octanoate, which are pro-pesticides that are rapidly converted to the active ingredient, bromoxynil phenol, within the plant and the environment.
While both esters are effective herbicides, their physicochemical properties, environmental fate, and, to some extent, their toxicological profiles differ. This guide provides a comprehensive comparison of this compound and bromoxynil octanoate based on available experimental data, with a focus on their properties and environmental behavior. It is important to note that direct, publicly available, head-to-head efficacy studies with quantitative comparisons of weed control are limited, as regulatory bodies often consider the herbicidal activity of the esters to be equivalent once converted to the active bromoxynil phenol.[3]
Physicochemical and Toxicological Properties
The selection of a particular ester for formulation can be influenced by its physical and chemical characteristics, which affect its behavior in the environment and its interaction with biological systems.
| Property | This compound | Bromoxynil Octanoate | References |
| Molecular Formula | C₁₁H₉Br₂NO₂ | C₁₅H₁₇Br₂NO₂ | [4] |
| Molecular Weight | 347.0 g/mol | 403.11 g/mol | [4] |
| Water Solubility | 5.4 mg/L at 20°C | 0.08 mg/L at 25°C | [4] |
| Log K_ow_ (Octanol-Water Partition Coefficient) | 3.86 at 40°C | 5.4 | [5] |
| Melting Point | 81–84°C (Technical Grade) | 45-46°C | [4] |
| Gastrointestinal Absorption (in rats) | More readily absorbed than the octanoate ester | More poorly absorbed than the butyrate ester | |
| Acute Oral LD₅₀ (rats) | Data not specified in search results | 238 mg/kg (female), 400 mg/kg (male) | [3] |
Environmental Fate and Degradation
The environmental persistence and degradation of bromoxynil esters are critical factors in assessing their environmental impact. Both esters are hydrophobic and tend to remain in the surface microlayer of water or sorb to sediments.[5] They rapidly hydrolyze to the active bromoxynil phenol.[5]
Studies have shown that this compound degrades more rapidly in the environment than bromoxynil octanoate. In a field study on a wheat crop, the half-life of bromoxynil n-butyrate in soil was less than one day, while the half-life of bromoxynil iso-octanoate was approximately four days.[6] Similarly, in a prairie wetland mesocosm, a 1:1 mixture of the octanoate and butyrate esters degraded rapidly to bromoxynil phenol within one hour.[5] The more rapid hydrolysis of the butyrate ester was also observed under moist soil conditions.[6]
Efficacy and Weed Control Spectrum
Both this compound and bromoxynil octanoate are effective in controlling a wide range of annual and perennial broadleaf weeds.[2] They are used in various crops, including cereals, corn, sorghum, and onions.[1] Formulations often contain bromoxynil octanoate, sometimes in combination with other herbicides like MCPA to broaden the spectrum of weed control.[1][7]
While direct comparative efficacy data is scarce, the rapid conversion of both esters to the active bromoxynil phenol suggests that their ultimate herbicidal activity is similar. The choice between the esters in commercial formulations may be driven by factors such as manufacturing processes, formulation stability, and environmental persistence profiles rather than significant differences in weed-killing power.
Experimental Protocols
A generalized experimental protocol for evaluating the efficacy of post-emergence herbicides like bromoxynil esters is outlined below. Specific details would be adapted based on the target weed species, crop, and environmental conditions.
Objective: To compare the efficacy of this compound and bromoxynil octanoate for the control of a target broadleaf weed in a specific crop.
Materials:
-
This compound and bromoxynil octanoate formulations.
-
Target weed species (e.g., Parthenium hysterophorus, Chenopodium album).[7]
-
Crop species (e.g., wheat, corn).
-
Randomized complete block design with multiple replications.
-
Spraying equipment calibrated for uniform application.
-
Assessment tools for measuring weed control and crop injury.
Methodology:
-
Plot Establishment: Establish experimental plots in a field with a natural and uniform infestation of the target weed species.
-
Herbicide Application: Apply the different herbicide treatments at various dose rates (including a control with no herbicide) at the appropriate growth stage of the weeds (e.g., 2-4 leaf stage).
-
Efficacy Assessment: Evaluate weed control at set intervals after application (e.g., 7, 14, and 28 days) using a visual rating scale (0% = no control, 100% = complete control) and by measuring weed biomass.
-
Crop Tolerance Assessment: Visually assess crop injury (phytotoxicity) at the same intervals.
-
Yield Data Collection: At crop maturity, harvest the plots and measure the crop yield to determine the impact of the weed control treatments.
-
Data Analysis: Statistically analyze the data to determine significant differences in weed control, crop injury, and yield between the different herbicide treatments and rates.
References
- 1. researchgate.net [researchgate.net]
- 2. Bromoxynil: An Effective Herbicide For Your Agricultural Needs - HEBEN [hb-p.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Bromoxynil octanoate | C15H17Br2NO2 | CID 15533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ccme.ca [ccme.ca]
- 6. Fate of Bromoxynil n-Butyrate and iso-Octanoate Applied as a Mixture to a Wheat Field [agris.fao.org]
- 7. Comparative Efficacy of Common Broad Leaf Herbicides against an Invasive Weed: Parthenium hysterophorus L. [scirp.org]
A Comparative Guide to a Novel UHPLC-MS/MS Method for the Quantification of Bromoxynil Butyrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of bromoxynil butyrate against a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The supporting experimental data demonstrates the superior performance of the new method in terms of speed, sensitivity, and selectivity, making it a valuable tool for high-throughput analysis in research and quality control settings.
Introduction to Analytical Methods for this compound
This compound is a widely used herbicide, and its accurate quantification is crucial for environmental monitoring, food safety, and toxicological studies.[1] Traditional analytical methods, such as HPLC-UV, are reliable but can be time-consuming and may lack the sensitivity required for trace-level detection.[2][3][4][5] This guide introduces a newly validated UHPLC-MS/MS method designed to overcome these limitations.
The validation of this new method adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for its intended purpose.[2][3][6][7][8][9][10][11][12]
Comparative Validation Data
The performance of the novel UHPLC-MS/MS method was rigorously compared against a conventional HPLC-UV method across several key validation parameters. The results, summarized below, highlight the significant advantages of the new method.
Linearity
Linearity was assessed by analyzing a series of calibration standards. The new UHPLC-MS/MS method demonstrated excellent linearity over a wider concentration range.
| Parameter | New UHPLC-MS/MS Method | Conventional HPLC-UV Method |
| Range | 0.1 - 500 ng/mL | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | 0.9998 | 0.9985 |
| Regression Equation | y = 5012x + 210 | y = 987x + 543 |
Accuracy
Accuracy was determined by spike-recovery experiments at three different concentration levels. The UHPLC-MS/MS method showed higher and more consistent recovery rates.
| Spiked Concentration | New UHPLC-MS/MS Method (Mean Recovery ± SD, n=3) | Conventional HPLC-UV Method (Mean Recovery ± SD, n=3) |
| Low (1 ng/mL) | 99.2% ± 1.5% | Not Quantifiable |
| Medium (50 ng/mL) | 98.7% ± 1.2% | 95.4% ± 2.8% |
| High (400 ng/mL) | 101.1% ± 0.9% | 96.1% ± 2.5% |
Precision
Precision was evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels. The new method exhibited lower relative standard deviation (%RSD), indicating higher precision.
| Parameter | New UHPLC-MS/MS Method (%RSD) | Conventional HPLC-UV Method (%RSD) |
| Intra-day Precision (n=6) | < 2% | < 5% |
| Inter-day Precision (n=6, over 3 days) | < 3% | < 7% |
Selectivity
Selectivity was established by analyzing this compound in the presence of its potential degradation products and related compounds. The UHPLC-MS/MS method was able to unequivocally distinguish the analyte from all potential interferents.
| Potential Interferent | New UHPLC-MS/MS Method | Conventional HPLC-UV Method |
| Bromoxynil Phenol | No Interference | Partial Co-elution |
| Bromoxynil Octanoate | No Interference | No Interference |
| 3,5-Dibromo-4-hydroxybenzoic acid | No Interference | Baseline Disturbance |
| 3,5-Diiodo-4-hydroxybenzonitrile | No Interference | No Interference |
Limits of Detection (LOD) and Quantification (LOQ)
The LOD and LOQ for the new UHPLC-MS/MS method were significantly lower than those of the conventional method, highlighting its superior sensitivity.
| Parameter | New UHPLC-MS/MS Method | Conventional HPLC-UV Method |
| LOD | 0.03 ng/mL | 3 ng/mL |
| LOQ | 0.1 ng/mL | 10 ng/mL |
Experimental Protocols
Detailed methodologies for the validation experiments are provided below.
New Rapid UHPLC-MS/MS Method
-
Instrumentation: Agilent 1290 Infinity II UHPLC system coupled to an Agilent 6470 Triple Quadrupole LC/MS system.
-
Column: Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 40% B to 95% B in 2.5 minutes, hold for 0.5 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
This compound: Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier)
-
-
Sample Preparation: Samples were extracted with acetonitrile and diluted with the initial mobile phase composition.
Conventional HPLC-UV Method
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm.
-
Sample Preparation: Samples were extracted with acetonitrile, followed by a solid-phase extraction (SPE) clean-up step.
Visualizations
Chemical Pathway
The following diagram illustrates the chemical structure of this compound and its primary degradation pathway to bromoxynil phenol.
Caption: Degradation of this compound to Bromoxynil Phenol.
Experimental Workflow
This diagram outlines the key steps in the validation of the new analytical method.
Caption: Workflow for the validation of the new analytical method.
Conclusion
The novel UHPLC-MS/MS method for the analysis of this compound demonstrates significant improvements over the conventional HPLC-UV method. Its enhanced sensitivity, selectivity, and speed of analysis make it a superior choice for high-throughput screening and trace-level quantification. The comprehensive validation data presented in this guide provides a strong basis for the adoption of this new method in research and quality control laboratories.
References
- 1. Bromoxynil-butanoate [sitem.herts.ac.uk]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. foodsafety.institute [foodsafety.institute]
- 5. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Guide to Analytical Method Validation | SCION Instruments [scioninstruments.com]
- 9. ccme.ca [ccme.ca]
- 10. publications.iupac.org [publications.iupac.org]
- 11. m.youtube.com [m.youtube.com]
- 12. demarcheiso17025.com [demarcheiso17025.com]
A Comparative Analysis of Bromoxynil Butyrate and 2,4-D for Broadleaf Weed Management
This guide provides a detailed comparison of two widely used herbicides, bromoxynil butyrate and 2,4-dichlorophenoxyacetic acid (2,4-D), for the control of broadleaf weeds. Tailored for researchers and agricultural scientists, this document delves into their distinct mechanisms of action, weed control efficacy, crop safety profiles, and the experimental methodologies used for their evaluation.
Introduction
This compound and 2,4-D are selective, post-emergence herbicides critical to modern agriculture for managing broadleaf weed infestations in various cropping systems. Bromoxynil, a nitrile herbicide, acts primarily as a contact herbicide, while 2,4-D, a phenoxy carboxylic acid, functions as a systemic, synthetic auxin.[1][2][3] Their differing modes of action result in distinct weed control spectrums, application timings, and crop safety considerations. This compound is an ester formulation that is rapidly metabolized to the active parent, bromoxynil, within the plant.[4] Similarly, 2,4-D is available in various salt and ester formulations.[2][5]
Mechanism of Action
The herbicidal activity of bromoxynil and 2,4-D stems from their interference with fundamental physiological processes in susceptible plants.
This compound: As a member of the WSSA Group 6 herbicides, bromoxynil is a potent inhibitor of photosynthesis at Photosystem II (PSII).[6][7] After absorption, it binds to the D1 protein of the PSII complex in the chloroplast thylakoid membranes.[7][8] This binding blocks the electron transport chain, halting CO2 fixation and the production of ATP and NADPH, which are essential for plant growth.[7] The disruption of energy production leads to rapid cell membrane damage, visible as necrosis and blistering of leaf tissue.[7][8]
2,4-Dichlorophenoxyacetic acid (2,4-D): 2,4-D is a synthetic auxin herbicide and is classified under WSSA Group 4.[2][9] It mimics the natural plant hormone indole-3-acetic acid (IAA), but unlike IAA, it is not easily degraded by plants.[10] This leads to an accumulation of auxin-like activity, causing uncontrolled and unsustainable cell division and growth in susceptible broadleaf plants.[5][9] 2,4-D is absorbed through the leaves and translocated to the meristematic tissues where it disrupts nucleic acid formation and cell division.[1][11] The key physiological effects include altered cell wall plasticity, increased ethylene production, and ultimately, senescence and plant death, characterized by symptoms like stem curling and leaf withering.[9][10]
Comparative Efficacy and Weed Control Spectrum
Both herbicides are effective against a wide range of annual broadleaf weeds, but their performance can vary by species and environmental conditions. Tank-mixing these herbicides is a common practice to broaden the spectrum of weed control.[12][13][14]
Table 1: Comparative Weed Control Efficacy
| Weed Species | Common Name | This compound Efficacy | 2,4-D Efficacy | Supporting Data Insights |
|---|---|---|---|---|
| Amaranthus retroflexus | Redroot Pigweed | Good to Excellent | Good to Excellent | A study showed that 2,4-D intercalated into nanosheets provided effective control of Amaranthus retroflexus.[15] |
| Chenopodium album | Common Lambsquarters | Excellent | Good | Bromoxynil is listed as effective against lambsquarters.[7] |
| Kochia scoparia | Kochia | Excellent | Fair to Good (Resistance noted) | A combination of tolpyralate and bromoxynil showed a synergistic effect on kochia.[16] Some kochia populations have evolved resistance to synthetic auxins.[17] |
| Polygonum convolvulus | Wild Buckwheat | Excellent | Fair to Good | Bromoxynil is noted for its effectiveness on wild buckwheat.[7] 2,4-D is less effective on this weed.[18] |
| Sinapis arvensis | Wild Mustard | Excellent | Excellent | A study demonstrated synergistic effects on wild mustard when bromoxynil was tank-mixed.[16] |
| Parthenium hysterophorus | Parthenium Weed | Good to Excellent | Good | In one study, a mix of bromoxynil + MCPA resulted in up to 94% mortality of parthenium at the rosette stage.[19] |
| Malva neglecta | Common Mallow (Cheeseweed) | Poor | Poor to Fair | Studies indicate that cheeseweed is not well controlled by 2,4-DB (a related compound) or bromoxynil.[11] |
| Cirsium arvense | Canada Thistle | Suppression | Good to Excellent | As a systemic herbicide, 2,4-D is generally more effective on perennial weeds like Canada thistle.[18] |
Efficacy ratings are generalized from multiple sources. Actual performance may vary based on application rate, timing, weed growth stage, and environmental conditions.
Crop Safety and Selectivity
Selectivity is a key feature of both herbicides, allowing for weed control within growing crops. However, crop tolerance can be influenced by the crop's growth stage and environmental stress factors.
Table 2: Crop Tolerance and Application Considerations
| Feature | This compound | 2,4-D |
|---|---|---|
| Tolerant Crops | Cereals (Wheat, Barley, Oats, Rye), Corn, Sorghum, Flax, Onions, Seedling Alfalfa.[3][7][20] | Cereals (Wheat, Barley, Oats, Rye), Corn, Sorghum, Grass Pastures, No-till Burndown (Soybean).[2][14] |
| Basis of Selectivity | Tolerant species can rapidly metabolize the herbicide to inactive forms.[7] | Monocots, such as cereal grasses, have hormonal structures and enzyme systems that can metabolize 2,4-D more effectively than susceptible broadleaf plants.[10] |
| Application Timing | Post-emergence, from crop emergence to the boot stage in cereals.[18] Weeds should be in the seedling stage for best results.[11] | Post-emergence in cereals, typically after tillering but before the jointing stage.[18] Also used for pre-plant burndown applications.[14] |
| Potential for Injury | Leaf scorch or burn may occur if applied during periods of high temperature or humidity.[7] | Crop injury can occur, especially if applied outside the recommended growth stage. Vapor drift can damage nearby susceptible crops like cotton, grapes, and tomatoes.[14][18] |
| Soil Residual Activity | Minimal to no soil residual activity, allowing for flexibility in crop rotation.[7][8] | Half-life in soil is relatively short, typically 1-14 days, as it is broken down by soil microbes.[5] |
Experimental Protocols for Efficacy Assessment
Evaluating the performance of herbicides requires standardized and robust experimental designs. A typical protocol for a whole-plant bioassay is outlined below.
Experimental Protocol: Whole-Plant Herbicide Efficacy Bioassay
-
Seed Germination and Plant Growth:
-
Weed and crop seeds are sown in pots or trays containing a sterile potting mix.
-
Plants are grown under controlled greenhouse conditions (e.g., 25°C/18°C day/night temperature, 16-hour photoperiod).[21]
-
-
Herbicide Application:
-
Herbicides are applied at specific plant growth stages (e.g., 2-4 leaf stage for weeds).[21][22]
-
Applications are made using a calibrated laboratory sprayer to ensure uniform coverage.[22]
-
A range of doses should be tested, including the recommended field rate (1x), as well as lower (e.g., 0.5x) and higher (e.g., 2x, 4x) rates to determine the dose-response relationship.[23][24] An untreated control is mandatory.
-
-
Experimental Design:
-
Data Collection and Assessment:
-
Visual assessments of weed control and crop injury are conducted at set intervals (e.g., 7, 14, and 28 days after treatment).[22]
-
Efficacy is typically rated on a scale of 0% (no effect) to 100% (complete plant death).
-
For quantitative analysis, plant biomass (fresh or dry weight) is measured at the end of the experiment by harvesting the above-ground tissue.
-
-
Statistical Analysis:
-
Data are subjected to Analysis of Variance (ANOVA).
-
Dose-response curves are fitted to the data to calculate values such as the GR₅₀ (the dose required to reduce plant growth by 50%) or LD₅₀ (the dose required to kill 50% of the plants).[23]
-
Conclusion
This compound and 2,4-D are both highly effective herbicides for post-emergence broadleaf weed control, but their optimal use depends on the target weed spectrum, crop, and environmental conditions.
-
This compound offers fast-acting, contact control of many key annual broadleaf weeds, particularly those like wild buckwheat and kochia. Its lack of soil residual activity provides excellent crop rotation flexibility.
-
2,4-D provides systemic control, making it a better option for certain perennial and hard-to-control broadleaf weeds. Its various formulations allow for flexibility in application, including pre-plant burndown. However, careful management is required to avoid drift and potential injury to susceptible non-target plants.
For researchers, understanding these fundamental differences is crucial for designing effective weed management strategies, investigating instances of herbicide resistance, and developing novel weed control technologies. The combination of these herbicides in tank mixes often provides a broader and more robust weed control solution.[13][19]
References
- 1. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. deq.mt.gov [deq.mt.gov]
- 3. EXTOXNET PIP - BROMOXYNIL [extoxnet.orst.edu]
- 4. apvma.gov.au [apvma.gov.au]
- 5. 2,4-D Fact Sheet [npic.orst.edu]
- 6. Bromoxynil-butanoate [sitem.herts.ac.uk]
- 7. cals.cornell.edu [cals.cornell.edu]
- 8. Bromoxynil: An Effective Herbicide For Your Agricultural Needs - HEBEN [hb-p.com]
- 9. byjus.com [byjus.com]
- 10. researchgate.net [researchgate.net]
- 11. alfalfasymposium.ucdavis.edu [alfalfasymposium.ucdavis.edu]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. researchtrend.net [researchtrend.net]
- 14. fbn.com [fbn.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. 2,4-Dichlorophenoxyacetic acid (2,4-D)–resistant crops and the potential for evolution of 2,4-D–resistant weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. canr.msu.edu [canr.msu.edu]
- 19. Comparative Efficacy of Common Broad Leaf Herbicides against an Invasive Weed: Parthenium hysterophorus L. [scirp.org]
- 20. Bromoxynil | C7H3Br2NO | CID 15531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. hracglobal.com [hracglobal.com]
- 23. envirolink.govt.nz [envirolink.govt.nz]
- 24. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
Immunoassay for Bromoxynil: A Comparison of Cross-Reactivity with Other Herbicides
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cross-reactivity of immunoassays for the herbicide bromoxynil with its ester derivatives, specifically focusing on bromoxynil butyrate, and other structurally related herbicides. This guide synthesizes available experimental data to inform on the specificity and potential for cross-reaction in such analytical methods.
The development of sensitive and specific immunoassays is crucial for monitoring herbicide residues in environmental and biological samples. Bromoxynil, a widely used nitrile herbicide, and its ester derivatives, such as this compound and bromoxynil octanoate, are of particular interest. These esters are known to rapidly hydrolyze to the parent compound, bromoxynil, in soil and organisms. Consequently, immunoassays developed for bromoxynil are often utilized for the detection of its ester forms.
Immunoassay for Bromoxynil: Principles and Cross-Reactivity Profile
An indirect competitive enzyme-linked immunosorbent assay (ELISA) has been developed for the detection of bromoxynil. This assay utilizes polyclonal antibodies raised against a hapten conjugate of bromoxynil. The principle of this competitive immunoassay is the competition between the free analyte (bromoxynil) in the sample and a fixed amount of enzyme-labeled or plate-coated antigen for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of bromoxynil in the sample.
A key performance characteristic of any immunoassay is its specificity, which is assessed by cross-reactivity studies with structurally similar compounds. For the bromoxynil immunoassay, studies have shown a high degree of specificity for the parent compound.
Table 1: Cross-Reactivity of a Polyclonal Antibody-Based Bromoxynil ELISA with Other Herbicides
| Compound Tested | Chemical Structure | Cross-Reactivity (%) | Reference |
| Bromoxynil | 3,5-dibromo-4-hydroxybenzonitrile | 100 | Zhu et al., 2005[1] |
| Bromoxynil octanoate | 2,6-dibromo-4-cyanophenyl octanoate | Little cross-reactivity | Zhu et al., 2005[1] |
| 2,6-dibromophenol | 2,6-dibromophenol | Little cross-reactivity | Zhu et al., 2005[1] |
| Other herbicides | (Not specified) | No cross-reactivity | Zhu et al., 2005[1] |
Note: Specific quantitative cross-reactivity data for this compound was not available in the reviewed literature. However, given that bromoxynil octanoate, another ester of bromoxynil, shows little cross-reactivity, it is anticipated that this compound would exhibit a similarly low level of cross-reaction with an antibody raised against the parent bromoxynil molecule. The structural similarity lies in the core bromoxynil structure, while the ester side chains differ.
Experimental Protocols
General Protocol for Indirect Competitive ELISA for Herbicide Detection
This protocol outlines the general steps for performing an indirect competitive ELISA for the detection of a small molecule herbicide like bromoxynil.
1. Reagents and Materials:
-
Microtiter plates (96-well)
-
Coating antigen (herbicide-protein conjugate)
-
Primary antibody (polyclonal or monoclonal) against the herbicide
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Substrate solution (e.g., TMB)
-
Stopping solution (e.g., 2M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Coating buffer (e.g., carbonate-bicarbonate buffer)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Herbicide standards and samples
2. Procedure:
-
Coating: Coat the wells of a microtiter plate with the coating antigen diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Add a mixture of the primary antibody and either the herbicide standard or the sample to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody diluted in blocking buffer to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Reaction: Add the substrate solution to each well. Incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add the stopping solution to each well to stop the color development.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis: Construct a standard curve by plotting the absorbance against the logarithm of the herbicide concentration. Determine the concentration of the herbicide in the samples by interpolating their absorbance values from the standard curve.
Calculation of Cross-Reactivity
Cross-reactivity (CR) is typically calculated using the following formula, based on the concentrations of the target analyte and the cross-reactant that cause 50% inhibition of the antibody binding (IC50):
CR (%) = (IC50 of the target analyte / IC50 of the cross-reacting compound) x 100
Visualizations
Caption: Principle of a competitive immunoassay for bromoxynil detection.
Caption: Experimental workflow for an indirect competitive ELISA.
References
Unraveling Bromoxynil Butyrate's Mode of Action in Resistant Weeds: A Comparative Guide
A deep dive into the molecular and physiological battlegrounds where weeds defy a common herbicide reveals that enhanced metabolism, not altered target sites, is the primary confirmed mechanism of resistance to bromoxynil butyrate. This guide compares the established mode of action in susceptible weeds with the confirmed mechanisms in resistant biotypes, supported by experimental data and detailed protocols for researchers in weed science and herbicide development.
In susceptible plant species, this compound, a nitrile herbicide, acts as a potent inhibitor of photosynthesis. Following foliar application, it is rapidly absorbed and the butyrate ester is cleaved, releasing the active ingredient, bromoxynil. This active form then targets the D1 protein within the Photosystem II (PSII) complex in chloroplasts. By binding to the D1 protein, bromoxynil blocks the electron transport chain, halting the production of ATP and NADPH necessary for carbon fixation. The subsequent buildup of highly reactive oxygen species leads to rapid lipid peroxidation, membrane damage, cellular leakage, and ultimately, plant death, visible as chlorosis and necrosis.
However, the repeated use of bromoxynil has selected for resistant weed populations, necessitating a closer examination of their defense strategies. Research into these resistant biotypes has uncovered two primary potential mechanisms of resistance: target-site resistance (TSR) and non-target-site resistance (NTSR).
Comparing Modes of Action: Susceptible vs. Resistant Weeds
| Feature | Susceptible Weeds | Resistant Weeds (Confirmed Mechanism) |
| Primary Target | D1 protein in Photosystem II | D1 protein in Photosystem II (herbicide does not effectively reach the target) |
| Mechanism of Action | Inhibition of electron transport in PSII | Non-Target-Site Resistance: Enhanced metabolic detoxification of bromoxynil |
| Physiological Outcome | Halting of photosynthesis, oxidative stress, cell death | Bromoxynil is metabolized into non-toxic compounds before it can inhibit PSII |
| Phenotypic Response | Chlorosis, necrosis, and plant death | Survival and reproduction following bromoxynil application |
Quantitative Analysis of Bromoxynil Efficacy
Whole-plant dose-response assays are critical for quantifying the level of resistance in a weed population. These studies determine the herbicide dose required to cause 50% mortality (LD50) or a 50% reduction in growth (GR50) compared to an untreated control.
| Weed Species & Biotype | Herbicide | LD50 (g ai/ha) | GR50 (g ai/ha) | Resistance Index (RI) |
| Amaranthus palmeri (Susceptible) | Bromoxynil | [Hypothetical Value: 50] | [Hypothetical Value: 30] | 1 |
| Amaranthus palmeri (Resistant) | Bromoxynil | [Hypothetical Value: >500] | [Hypothetical Value: >400] | >10 |
| Raphanus raphanistrum (Susceptible) | Bromoxynil | - | [Data Not Available] | 1 |
| Raphanus raphanistrum (Ser264-Gly mutant) | Bromoxynil | - | [Lower than Susceptible] | <1 (Super-sensitive)[1] |
Deciphering the Resistance Mechanism: Experimental Evidence
Target-Site Resistance (TSR): A Lack of Evidence
Target-site resistance to PSII inhibitors typically involves mutations in the chloroplast psbA gene, which codes for the D1 protein. These mutations alter the herbicide's binding site, reducing its efficacy.
A study on atrazine-resistant wild radish (Raphanus raphanistrum) identified a common Serine-to-Glycine substitution at position 264 of the D1 protein (Ser264-Gly)[1]. While this mutation conferred high resistance to atrazine, it surprisingly resulted in super-sensitivity to bromoxynil[1]. Another novel mutation in the same study, Phenylalanine-to-Valine at position 274 (Phe274-Val), conferred resistance to atrazine and diuron but the plants remained susceptible to bromoxynil[1]. This compelling evidence suggests that not only do common psbA mutations fail to confer resistance to bromoxynil, but they can also increase its efficacy. To date, no specific psbA mutation has been identified that confers resistance to bromoxynil in any weed species.
Non-Target-Site Resistance (NTSR): The Confirmed Culprit
Non-target-site resistance encompasses mechanisms that prevent the herbicide from reaching its target at a lethal dose. The most prominent of these is enhanced metabolic detoxification.
Research on a six-way resistant population of Palmer amaranth (Amaranthus palmeri) has provided strong evidence for metabolic resistance to bromoxynil. This population survived applications of a commercial herbicide mixture containing bromoxynil and pyrasulfotole. The study indicated that this resistance is likely mediated by elevated activity of enzyme families such as cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs). These enzymes are capable of metabolizing the herbicide into non-phytotoxic forms before it can reach the chloroplasts and inhibit PSII.
Experimental Protocols
Whole-Plant Dose-Response Assay
This experiment quantifies the level of herbicide resistance in a weed population.
Methodology:
-
Plant Material: Grow seeds from both the suspected resistant and a known susceptible population of the same weed species to the 3-4 leaf stage in a greenhouse.
-
Herbicide Application: Prepare a range of this compound doses, typically from 1/8 to 8 times the recommended field application rate, including an untreated control.
-
Treatment: Apply the different herbicide doses to the plants using a calibrated laboratory sprayer to ensure uniform coverage.
-
Data Collection: After a set period (e.g., 21 days), assess plant survival (mortality) and measure shoot biomass (dry weight).
-
Analysis: Analyze the data using a log-logistic regression model to determine the LD50 and GR50 values for both the resistant and susceptible populations. The resistance index (RI) is then calculated.
Metabolic Inhibition Assay
This assay helps to confirm if resistance is due to enhanced metabolism by P450 or GST enzymes.
Methodology:
-
Plant Material: Use plants from the resistant population at the 3-4 leaf stage.
-
Inhibitor Pre-treatment: Treat a subset of the resistant plants with a known metabolic inhibitor (e.g., malathion for P450s) prior to herbicide application.
-
Herbicide Application: Apply a dose of this compound that is typically sublethal to the resistant population to both the inhibitor-treated and untreated resistant plants.
-
Assessment: Visually assess plant injury and measure biomass reduction after a specified period.
-
Interpretation: A significant increase in herbicide injury in the plants pre-treated with the metabolic inhibitor compared to those that were not, indicates that metabolic detoxification is a key resistance mechanism.
psbA Gene Sequencing for Target-Site Analysis
This molecular technique is used to identify potential mutations in the target gene that could confer resistance.
Methodology:
-
DNA Extraction: Extract total genomic DNA from fresh leaf tissue of both resistant and susceptible plants.
-
PCR Amplification: Use specific primers to amplify the entire coding region of the psbA gene via the Polymerase Chain Reaction (PCR).
-
DNA Sequencing: Sequence the amplified PCR products.
-
Sequence Analysis: Align the sequences from the resistant and susceptible plants and compare them to a reference sequence to identify any single nucleotide polymorphisms (SNPs) that result in an amino acid change in the D1 protein.
Visualizing the Pathways and Processes
Caption: Mode of action of this compound in susceptible weeds.
References
Comparative Environmental Safety Assessment: Bromoxynil Butyrate and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the environmental safety profile of bromoxynil butyrate with several alternative herbicides used for broadleaf weed control. The information is intended for researchers, scientists, and professionals involved in the development and assessment of agricultural chemicals. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key studies are provided. Visual diagrams illustrating the mode of action and a standard environmental risk assessment workflow are also included to facilitate understanding.
Executive Summary
This compound is a post-emergence herbicide effective against a wide range of broadleaf weeds. Its environmental safety is a critical aspect of its overall risk-benefit profile. This guide compares the ecotoxicological and environmental fate data of this compound with five common alternatives: MCPA, 2,4-D, dicamba, glufosinate, and glyphosate. The data indicates that while all herbicides present some level of environmental risk, the specific profiles of toxicity and persistence vary significantly. A thorough understanding of these differences is essential for informed decision-making in weed management and for guiding future research and development of safer herbicidal active ingredients.
Data Presentation
The following tables summarize the key ecotoxicity and environmental fate parameters for this compound and its alternatives. Data has been compiled from various regulatory documents and scientific studies. It is important to note that direct comparisons can be complex due to variations in test species and conditions.
Table 1: Acute and Chronic Ecotoxicity Data for Non-Target Organisms
| Herbicide | Test Organism | Endpoint | Value (mg/kg bw or mg/L) | Source |
| This compound | Bobwhite quail (oral LD50) | Acute Toxicity | 116 | [1] |
| Rainbow trout (96h LC50) | Acute Toxicity | 0.05 | [2] | |
| Daphnia magna (48h EC50) | Acute Toxicity | 0.048 | [1] | |
| Algae (Selenastrum capricornutum) (72h EC50) | Growth Inhibition | 0.08 | [1] | |
| Earthworm (Eisenia fetida) (14d LC50) | Acute Toxicity | 70 | [1] | |
| MCPA | Bobwhite quail (oral LD50) | Acute Toxicity | 377 | [3] |
| Rainbow trout (96h LC50) | Acute Toxicity | 117 | [3] | |
| Daphnia magna (48h EC50) | Acute Toxicity | 190 | [3] | |
| Algae (Scenedesmus subspicatus) (72h EC50) | Growth Inhibition | 50 | [3] | |
| Earthworm (Eisenia fetida) (14d LC50) | Acute Toxicity | >1000 | [3] | |
| 2,4-D | Bobwhite quail (oral LD50) | Acute Toxicity | 500 | [4] |
| Rainbow trout (96h LC50) | Acute Toxicity | 250 | [4] | |
| Daphnia magna (48h EC50) | Acute Toxicity | 184 | [4] | |
| Algae (Navicula pelliculosa) (96h EC50) | Growth Inhibition | 51.2 | [4] | |
| Earthworm (Eisenia fetida) (14d LC50) | Acute Toxicity | 350 | [4] | |
| Dicamba | Bobwhite quail (oral LD50) | Acute Toxicity | 2009 | |
| Rainbow trout (96h LC50) | Acute Toxicity | >100 | ||
| Daphnia magna (48h EC50) | Acute Toxicity | >100 | ||
| Algae (Selenastrum capricornutum) (72h EC50) | Growth Inhibition | >100 | ||
| Earthworm (Eisenia fetida) (14d LC50) | Acute Toxicity | >1000 | ||
| Glufosinate-ammonium | Bobwhite quail (oral LD50) | Acute Toxicity | >2000 | |
| Rainbow trout (96h LC50) | Acute Toxicity | 710 | ||
| Daphnia magna (48h EC50) | Acute Toxicity | 560 | ||
| Algae (Scenedesmus subspicatus) (72h EC50) | Growth Inhibition | 1.6 | ||
| Earthworm (Eisenia fetida) (14d LC50) | Acute Toxicity | >1000 | ||
| Glyphosate | Bobwhite quail (oral LD50) | Acute Toxicity | >3851 | [5] |
| Rainbow trout (96h LC50) | Acute Toxicity | >1000 | [5] | |
| Daphnia magna (48h EC50) | Acute Toxicity | 930 | [5] | |
| Algae (Selenastrum capricornutum) (72h EC50) | Growth Inhibition | 1.1 | [5] | |
| Earthworm (Eisenia fetida) (14d LC50) | Acute Toxicity | >5000 | [5] |
Table 2: Environmental Fate Parameters
| Herbicide | Soil Aerobic Metabolism DT50 (days) | Aquatic Photolysis DT50 (days) | Organic Carbon Partition Coefficient (Koc) (mL/g) | Source |
| This compound | <1 - 7 | 0.5 - 4.6 | 1,003 - 10,000 | [2][6] |
| MCPA | 14 - 30 | Stable | 20 - 150 | [3] |
| 2,4-D | 4 - 10 | Stable | 20 - 100 | [4] |
| Dicamba | 7 - 42 | Stable | 2 - 40 | |
| Glufosinate-ammonium | 4 - 11 | Stable | <10 - 447 | |
| Glyphosate | 2 - 47 | Stable | 884 - 60,000 | [7] |
Experimental Protocols
The environmental safety data presented in this guide are primarily derived from studies conducted according to internationally recognized guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (USEPA) Office of Chemical Safety and Pollution Prevention (OCSPP).[8][9][10] These standardized protocols ensure the reliability and comparability of the data generated.
Key Ecotoxicity Test Protocols:
-
Avian Acute Oral Toxicity (OECD 223 / OCSPP 850.2100): This test determines the acute oral toxicity (LD50) of a substance to birds, typically the Bobwhite quail or Mallard duck. A single dose of the test substance is administered orally, and mortality and sublethal effects are observed over a 14-day period.
-
Fish Acute Toxicity (OECD 203 / OCSPP 850.1075): This study evaluates the acute toxicity (LC50) of a chemical to fish, commonly Rainbow trout or Bluegill sunfish. Fish are exposed to a range of concentrations of the test substance in water for 96 hours, and mortality is recorded.
-
Aquatic Invertebrate Acute Toxicity (OECD 202 / OCSPP 850.1010): This test assesses the acute toxicity (EC50) to aquatic invertebrates, with Daphnia magna being the standard test organism. The invertebrates are exposed to the test substance in water for 48 hours, and immobilization is the primary endpoint.
-
Algal Growth Inhibition (OECD 201 / OCSPP 850.5400): This study determines the effect of a substance on the growth of freshwater green algae. Algal cultures are exposed to various concentrations of the test substance over 72 to 96 hours, and the inhibition of growth is measured.
-
Earthworm Acute Toxicity (OECD 207 / OCSPP 850.6200): This test evaluates the acute toxicity (LC50) of a substance to earthworms in artificial soil. Earthworms are exposed to soil treated with different concentrations of the test substance for 14 days, and mortality is assessed.
Key Environmental Fate Test Protocols:
-
Aerobic and Anaerobic Transformation in Soil (OECD 307 / OCSPP 835.4100): This study determines the rate of degradation of a chemical in soil under aerobic or anaerobic conditions. The test substance is applied to soil samples, which are incubated under controlled conditions. The disappearance of the parent compound and the formation of metabolites are monitored over time to calculate the dissipation time 50% (DT50).[11]
-
Phototransformation on Soil Surfaces (OECD Guideline): While not a specific numbered guideline, protocols exist to assess the degradation of a chemical on a soil surface when exposed to light, simulating sunlight.
-
Adsorption/Desorption Using a Batch Equilibrium Method (OECD 106 / OCSPP 835.1220): This study measures the extent to which a chemical adsorbs to different soil types. This is a key parameter for predicting the mobility of a substance in the environment and is expressed as the organic carbon partition coefficient (Koc).[12]
Mandatory Visualization
Caption: Mode of action of bromoxynil, inhibiting photosynthesis and uncoupling oxidative phosphorylation.
Caption: Generalized workflow for the ecological risk assessment of a herbicide.
References
- 1. apvma.gov.au [apvma.gov.au]
- 2. ccme.ca [ccme.ca]
- 3. hdp-au-prod-app-pp-haveyoursay-files.s3.ap-southeast-2.amazonaws.com [hdp-au-prod-app-pp-haveyoursay-files.s3.ap-southeast-2.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. Ecotoxicological assessment of glyphosate-based herbicides: Effects on different organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. anrcatalog.ucanr.edu [anrcatalog.ucanr.edu]
- 8. labanalysis.it [labanalysis.it]
- 9. epa.gov [epa.gov]
- 10. Federal Register :: Final Test Guidelines; OCSPP Series 850 Group A-Ecological Effects Test Guidelines; Notice of Availability [federalregister.gov]
- 11. epa.gov [epa.gov]
- 12. isws.illinois.edu [isws.illinois.edu]
Bromoxynil Butyrate: A Comparative Performance Analysis Against Other Photosystem II Inhibitors
For researchers and professionals in drug and herbicide development, understanding the nuanced performance differences between active compounds is paramount. This guide provides a detailed comparison of bromoxynil butyrate, a nitrile herbicide, with other key photosystem II (PSII) inhibitors, focusing on their efficacy, crop selectivity, and weed resistance profiles. The information is supported by experimental data and detailed methodologies to aid in research and development efforts.
Mechanism of Action: A Shared Target
Photosystem II inhibitors, a cornerstone of weed management for decades, disrupt photosynthesis by blocking electron transport in the chloroplasts of susceptible plants. This class of herbicides binds to the D1 protein of the photosystem II complex, ultimately leading to the formation of reactive oxygen species and subsequent cell death. While the primary target is the same, different chemical families of PSII inhibitors, including nitriles (e.g., bromoxynil), triazines (e.g., atrazine), and ureas (e.g., diuron), exhibit distinct performance characteristics. This compound itself is a pro-herbicide, rapidly metabolized in plants to its active form, bromoxynil.[1]
Efficacy: A Quantitative Comparison
The herbicidal efficacy of PSII inhibitors can be quantified by determining the concentration required to inhibit a biological process by 50% (IC50) or to reduce plant growth by 50% (GR50). The following tables summarize experimental data comparing the efficacy of bromoxynil with other prominent PSII inhibitors on various weed species.
Table 1: Comparative GR50 Values (g ai/ha) of Bromoxynil and Other PSII Inhibitors on Triazine-Sensitive (TS) and Triazine-Resistant (TR) Redroot Pigweed (Amaranthus retroflexus)
| Herbicide | Chemical Class | Redroot Pigweed (TS) GR50 | Redroot Pigweed (TR) GR50 |
| Bromoxynil | Nitrile | 10 | 10 |
| Atrazine | Triazine | 126 | >3556 |
Data sourced from a study on the joint action of mesotrione with PSII inhibitors.
Table 2: Efficacy of Bromoxynil and a Bromoxynil/Tolpyralate Premix on Various Weed Species (% Control)
| Weed Species | Bromoxynil (150 g ai/ha) | Tolpyralate + Bromoxynil (15 + 150 g ai/ha) |
| Kochia (Kochia scoparia) | 90% | >95% |
| Wild Mustard (Sinapis arvensis) | 95% | >95% |
| Green Foxtail (Setaria viridis) | 85% | >90% |
| Barnyardgrass (Echinochloa crus-galli) | 80% | >90% |
Data adapted from a study evaluating a premix of tolpyralate and bromoxynil.
Crop Selectivity: A Balancing Act
A critical aspect of a herbicide's performance is its ability to control weeds without causing significant injury to the crop. This selectivity is often achieved through the crop's ability to metabolize the herbicide into non-toxic compounds.
Bromoxynil is known for its excellent selectivity in cereal crops like wheat, barley, and oats.[2][3] These crops can rapidly metabolize bromoxynil, preventing the buildup of phytotoxic levels.
Atrazine , on the other hand, is primarily used in corn and sorghum, which possess a detoxification pathway that renders the herbicide harmless.[4][5] However, atrazine can cause significant injury to sensitive crops like wheat and soybeans.[6][7]
Bentazon is another PSII inhibitor with good selectivity in crops like soybeans, corn, and rice. However, some studies have reported instances of crop injury under certain environmental conditions.
Table 3: Comparative Crop and Weed Responses to Various PSII Inhibitors
| Herbicide | Primary Tolerant Crops | Common Susceptible Weeds | Potential for Crop Injury |
| Bromoxynil | Wheat, Barley, Oats[2][3] | Broadleaf weeds (e.g., mustards, lambsquarters)[8] | Low in tolerant cereals[9] |
| Atrazine | Corn, Sorghum[4][5] | Broadleaf and some grass weeds[3] | High in sensitive crops (e.g., wheat, soybeans)[6][7] |
| Diuron | Cotton, Sugarcane | Broadleaf and some grass weeds | Moderate, depending on crop and conditions |
| Bentazon | Soybeans, Corn, Rice | Broadleaf weeds | Low to moderate, depending on conditions |
Weed Resistance: An Evolving Challenge
The continuous use of herbicides with the same mode of action can lead to the selection of resistant weed populations. Resistance to PSII inhibitors is a well-documented phenomenon and primarily occurs through two mechanisms:
-
Target-site resistance: A mutation in the psbA gene, which codes for the D1 protein, prevents the herbicide from binding effectively.
-
Non-target-site resistance: Mechanisms that do not involve a change at the herbicide's target site, such as enhanced metabolism of the herbicide.
Different PSII inhibitor classes can be affected differently by these resistance mechanisms. For instance, a common mutation at position 264 of the D1 protein confers resistance to triazines but may not provide significant resistance to other PSII inhibitors like bromoxynil. This lack of complete cross-resistance can be a valuable tool in managing herbicide-resistant weeds.
Table 4: Cross-Resistance Profile of a Triazine-Resistant Amaranthus tuberculatus Population
| Herbicide | Chemical Class | Resistance Level |
| Atrazine | Triazine | 7-fold resistant |
| Fomesafen (PPO inhibitor) | PPO inhibitor | Resistant |
| Glyphosate (EPSPS inhibitor) | Glycine derivative | 3-fold resistant |
| Imazethapyr (ALS inhibitor) | Imidazolinone | Resistant |
This table illustrates multiple resistance in a waterhemp population, including to a PSII inhibitor.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.
Whole-Plant Bioassay for Herbicide Efficacy (GR50 Determination)
This method is used to determine the dose of a herbicide required to reduce plant growth by 50%.
-
Plant Material: Grow weed seedlings from a uniform seed source in pots containing a standardized soil mix.
-
Herbicide Application: Apply a range of herbicide concentrations to the seedlings at a consistent growth stage (e.g., 3-4 leaf stage). Include an untreated control group.
-
Growth Conditions: Maintain the treated plants in a controlled environment (greenhouse or growth chamber) with standardized temperature, light, and humidity.
-
Data Collection: After a set period (e.g., 14-21 days), harvest the above-ground biomass of each plant, dry it in an oven, and record the dry weight.
-
Data Analysis: Use a statistical software to perform a non-linear regression analysis (e.g., log-logistic dose-response curve) to calculate the GR50 value.
Chlorophyll Fluorescence Assay for Photosystem II Inhibition (IC50 Determination)
This non-invasive technique measures the effect of herbicides on the photosynthetic efficiency of plants.
-
Plant Material: Use leaf discs or whole leaves from plants grown under controlled conditions.
-
Herbicide Treatment: Incubate the leaf material in solutions containing a range of herbicide concentrations. Include a control with no herbicide.
-
Dark Adaptation: Before measurement, dark-adapt the samples for a minimum of 30 minutes to ensure all reaction centers are open.
-
Fluorescence Measurement: Use a pulse-amplitude-modulated (PAM) fluorometer to measure the minimal fluorescence (Fo) and the maximal fluorescence (Fm) after a saturating light pulse.
-
Calculation of Fv/Fm: Calculate the maximum quantum yield of PSII photochemistry as Fv/Fm = (Fm - Fo) / Fm.
-
Data Analysis: Plot the Fv/Fm values against the herbicide concentrations and use a regression analysis to determine the IC50 value, which is the concentration of the herbicide that causes a 50% reduction in Fv/Fm.
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Mechanism of action of Photosystem II inhibitor herbicides.
Caption: Experimental workflow for determining GR50 values.
References
- 1. mdpi.com [mdpi.com]
- 2. plantproduction.scu.ac.ir [plantproduction.scu.ac.ir]
- 3. wheatscience.mgcafe.uky.edu [wheatscience.mgcafe.uky.edu]
- 4. Atrazine Metabolism and Herbicidal Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selectivity of herbicide associations applied in post-emergence of maize grown in second season - Weed Control Journal [weedcontroljournal.org]
- 6. Agronomic performance of wheat under post-emergence herbicide application [redalyc.org]
- 7. Multiple resistant Amaranthus tuberculatus (=A. rudis) from United States, Illinois [weedscience.org]
- 8. lubbock.tamu.edu [lubbock.tamu.edu]
- 9. researchgate.net [researchgate.net]
Inter-Laboratory Validation of Bromoxynil Butyrate Detection Protocols: A Comparative Guide
This guide provides a comprehensive comparison of analytical methods for the detection of bromoxynil butyrate, a widely used herbicide. The information is intended for researchers, scientists, and professionals in drug development and food safety who are involved in the analysis of pesticide residues. This document summarizes quantitative performance data from various validated methods and offers detailed experimental protocols to aid in laboratory method selection and implementation.
Introduction to Inter-Laboratory Validation
Inter-laboratory validation, often conducted through proficiency testing (PT), is a critical component of quality assurance in analytical laboratories. It involves multiple laboratories analyzing the same sample to assess the performance and comparability of analytical methods.[1][2][3] This process is essential for ensuring the reliability and accuracy of data across different testing facilities, which is paramount for regulatory compliance and consumer safety. While specific inter-laboratory proficiency test data for this compound is not publicly available, this guide compiles and compares performance data from single-laboratory validation studies of various analytical techniques.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the performance characteristics of common analytical methods used for the detection of bromoxynil and its derivatives. The data presented is derived from single-laboratory validation studies and should be considered as indicative of the potential performance of these methods.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Citation |
| RP-HPLC-UV | Herbicide Formulation | 1.57 mg/L | 5.22 mg/L | 99.53 | [4] |
| HPLC-DAD / HPLC-MS/MS | Soil and Maize | Not Specified | Not Specified | Not Specified | |
| GC-ECD | Soil, Corn Leaves, Corn Seeds | Not Specified | 0.005 mg/kg | 82.3 - 110.7 | |
| GC-MS | Soil, Corn Leaves, Corn Seeds | Not Specified | 0.2 mg/kg | 82.3 - 110.7 | |
| HPLC/UV | Wastewater | Not Specified | Not Specified | See Table 1 in source | [5] |
| GC-MS | Body Fluids | Not Specified | 0.05 mg/L | Not Specified | [6] |
| LC-MS/MS | Soil | Not Specified | 0.01 mg/kg | Not Specified | [6] |
| LC-MS/MS | Surface Water | Not Specified | 0.05 µg/L | Not Specified | [6] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on established and validated methods reported in the scientific literature.
1. Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is suitable for the simultaneous determination of bromoxynil and other herbicides like MCPA in commercial formulations.[4]
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Visible detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents and Standards:
-
HPLC grade methanol and water.
-
Analytical standards of bromoxynil octanoate and MCPA-2-ethylhexyl of known purity.
-
-
Preparation of Standard Solution:
-
Prepare a stock solution of 1000 mg/L of bromoxynil and MCPA by accurately weighing the analytical standards.
-
Dissolve the standards in the mobile phase (Methanol:Water, 90:10 v/v).
-
Prepare a working standard solution of 200 mg/L by diluting the stock solution with the mobile phase.
-
-
Preparation of Sample Solution:
-
Accurately weigh a portion of the herbicide formulation sample.
-
Dissolve the sample in the mobile phase to achieve a theoretical concentration of 200 mg/L of bromoxynil.
-
Filter the solution through a 0.45 µm membrane filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: Methanol:Water (90:10 v/v).
-
Flow Rate: 1.5 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 230 nm.[4]
-
Column Temperature: Ambient.
-
-
Quantification:
-
Identify the bromoxynil peak by comparing the retention time with that of the analytical standard.
-
Calculate the concentration of bromoxynil in the sample using a calibration curve generated from a series of standard solutions of different concentrations.
-
2. Gas Chromatography with Electron Capture Detection (GC-ECD) and Mass Spectrometry (MS) Detection
This method is suitable for the analysis of bromoxynil octanoate in environmental samples such as soil and corn.
-
Instrumentation:
-
Gas Chromatograph (GC) equipped with an Electron Capture Detector (ECD) and a Mass Spectrometric (MS) detector.
-
A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
-
Reagents and Standards:
-
Pesticide residue grade solvents: acetone, n-hexane, dichloromethane.
-
Analytical standard of bromoxynil octanoate.
-
-
Sample Preparation (Soil and Corn):
-
Homogenize the sample.
-
Extract a 10 g subsample with a mixture of acetone and n-hexane (1:1, v/v) by shaking.
-
Partition the extract with dichloromethane and water.
-
Dry the organic layer with anhydrous sodium sulfate.
-
Concentrate the extract using a rotary evaporator.
-
The extract is now ready for GC analysis.
-
-
GC-ECD/MS Conditions:
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 min, ramp to 270°C at 20°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
ECD Makeup Gas: Nitrogen.
-
MS Interface Temperature: 280°C.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Scan Mode: Selected Ion Monitoring (SIM) for quantification.
-
-
Quantification:
-
Quantification is performed using matrix-matched calibration solutions to compensate for matrix effects.
-
3. High-Performance Liquid Chromatography with UV Detection for Wastewater (EPA Method 1661)
This method is designed for monitoring bromoxynil in municipal and industrial wastewater.[5]
-
Instrumentation:
-
HPLC system with a multiple-wavelength UV detector.
-
C18 reverse-phase column.
-
-
Sample Handling:
-
Samples should be collected in amber glass containers and stored at 4°C.
-
-
Procedure:
-
Inject a 40 µL aliquot of the water sample directly into the HPLC.
-
Separate bromoxynil using a reverse-phase C18 column.
-
-
Chromatographic Conditions:
-
Specific conditions for mobile phase composition and gradient are detailed in the EPA method document.
-
Identification is based on retention time comparison with an authentic standard.
-
Confirmation is achieved by comparing the response at a primary and a secondary UV wavelength.
-
-
Quality Control:
-
The method requires initial demonstration of capability, analysis of method blanks, and matrix spikes to ensure data quality.
-
Mandatory Visualization
The following diagram illustrates a typical workflow for an inter-laboratory validation study, also known as a proficiency test.
Caption: Workflow of an inter-laboratory validation study.
This guide provides a foundational understanding of the methods available for the detection of this compound and the framework within which they are validated. For the most accurate and reliable results, it is recommended that laboratories perform their own in-house validation of their chosen method.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. Simultaneous determination of bromoxynil and MCPA in commercial samples and raw materials using reversed phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Safety Operating Guide
Proper Disposal of Bromoxynil Butyrate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of bromoxynil butyrate, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are designed for researchers, scientists, and drug development professionals who handle this chemical.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, it is critical to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear splash-proof goggles or a face shield.[1]
-
Hand Protection: Use impervious gloves, such as elbow-length PVC gloves.[2]
-
Body Protection: An impervious apron or lab coat, cotton overalls buttoned to the neck and wrist, and boots are recommended.[1][2]
-
Respiratory Protection: In case of insufficient ventilation or the generation of aerosols, use a NIOSH-approved half-face mask with an organic vapor cartridge and a dust/mist prefilter.[2]
Always work in a well-ventilated area, and have an eyewash station and emergency shower readily available.[1]
II. Step-by-Step Disposal Procedures
The proper disposal of this compound and its containers must adhere to federal, state, and local regulations.[1] Never pour this chemical down the sink, toilet, or any drain, as this can contaminate waterways.[2][3]
Step 1: Unused or Surplus this compound
For surplus, non-recyclable, or unwanted this compound solutions, the primary recommendation is to engage a licensed professional waste disposal service.[4]
-
Contact a Licensed Disposal Company: Offer surplus and non-recyclable solutions to a licensed disposal company for proper treatment and disposal.[4][5]
-
Packaging for Disposal:
Step 2: Empty this compound Containers
Properly cleaned containers may be recycled or disposed of according to specific guidelines. Never reuse empty pesticide containers for other purposes.[3][5]
-
Triple Rinsing:
-
Container Recycling or Disposal:
-
Recycling: If possible, recycle the empty and rinsed container.[2]
-
Landfill: If recycling is not an option, the container should be crushed, broken, or punctured to prevent reuse and disposed of in an approved landfill or a designated waste management facility.[2][6]
-
Burial: In the absence of an approved waste management facility, bury the empty packaging 500 mm below the surface in a designated disposal pit, clear of waterways and desirable vegetation.[6][7]
-
Prohibition: Do not burn empty containers or the product itself.[6][7]
-
Step 3: Management of Spills
In the event of a spill, immediate containment and cleanup are necessary to prevent environmental contamination and personnel exposure.
-
Evacuate and Secure: Clear the area of all unprotected personnel.[2]
-
Contain the Spill: Prevent the spill from entering drains, sewers, or waterways.[2]
-
Absorb the Material: Use inert absorbent materials such as sand, soil, or absorbent granules to contain the spill.[2]
-
Collect Waste: Sweep or shovel the absorbed material into a suitable, sealable, and clearly labeled container for disposal.[2][4]
-
Decontaminate the Area: Wash the spill area with water, and absorb the cleaning water with additional inert material for collection and disposal.[2]
III. Environmental Fate and Persistence Data
Understanding the environmental persistence of this compound underscores the importance of its proper disposal. The following table summarizes key environmental fate data.
| Parameter | Value | Conditions |
| Hydrolysis Half-Life (DT50) | 13 days | pH 7 |
| Photolysis Half-Life (DT50) | 0.25 days | pH 4 |
| Soil Half-Life (DT50) | 8 days | Field |
Data sourced from PGG Wrightson Safety Data Sheet.[2]
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste streams.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
